(2-Phenylbenzofuran-3-yl)methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H12O2 |
|---|---|
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(2-phenyl-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C15H12O2/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,16H,10H2 |
InChI Key |
HROPMIYNPWJHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CO |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Phenylbenzofuran-3-yl)methanol (CAS 263887-30-5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (2-Phenylbenzofuran-3-yl)methanol, a member of the pharmacologically significant 2-phenylbenzofuran class of heterocyclic compounds. Drawing upon established principles of organic chemistry and data from structurally related molecules, this document will delve into the core physicochemical properties, synthesis, spectral characterization, reactivity, and potential applications of this compound, offering valuable insights for its use in research and drug discovery.
Introduction: The Significance of the 2-Phenylbenzofuran Scaffold
The benzofuran nucleus, a fusion of a benzene and a furan ring, is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a phenyl group at the 2-position and further functionalization at the 3-position, as seen in (2-Phenylbenzofuran-3-yl)methanol, often imparts significant pharmacological properties. Derivatives of 2-phenylbenzofuran have been investigated for their potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents, highlighting the therapeutic promise of this structural motif.[3][4] This guide focuses specifically on the methanol-substituted derivative, exploring its unique chemical characteristics and potential within the broader context of its compound class.
Physicochemical Properties
Detailed experimental data for the physicochemical properties of (2-Phenylbenzofuran-3-yl)methanol are not extensively reported in publicly available literature. However, based on its chemical structure and data from related compounds, the following properties can be predicted.
| Property | Predicted Value | Source/Rationale |
| CAS Number | 263887-30-5 | - |
| Molecular Formula | C₁₅H₁₂O₂ | [5] |
| Molecular Weight | 224.25 g/mol | [5] |
| Appearance | Expected to be a white to off-white solid. | Based on the general appearance of other solid benzofuran derivatives. |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and DMSO; poorly soluble in water. | The hydrophobic 2-phenylbenzofuran core suggests poor aqueous solubility, a common characteristic of this compound class. |
| Storage | Store at 2-8°C. | [5] Recommended storage conditions from a commercial supplier to ensure stability. |
Synthesis of (2-Phenylbenzofuran-3-yl)methanol
Proposed Synthetic Pathway
Caption: Proposed synthesis of (2-Phenylbenzofuran-3-yl)methanol via reduction.
Experimental Protocol: Reduction of 2-Phenylbenzofuran-3-carbaldehyde
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
2-Phenylbenzofuran-3-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolution: Dissolve 2-phenylbenzofuran-3-carbaldehyde (1.0 eq) in anhydrous methanol or ethanol in a round-bottom flask at room temperature with magnetic stirring.
-
Reduction: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the solution. The reaction is typically exothermic. Maintain the temperature with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Remove the alcohol solvent under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volume).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (2-Phenylbenzofuran-3-yl)methanol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.
Spectral Characterization
No specific spectral data for (2-Phenylbenzofuran-3-yl)methanol has been found in the reviewed literature. However, the expected spectral characteristics can be predicted based on the analysis of its functional groups and comparison with related structures.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzofuran and phenyl rings, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
-
Aromatic Protons (Ar-H): Multiple signals in the range of δ 7.0-8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment of each proton.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the two methylene protons, likely in the range of δ 4.5-5.0 ppm.
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts, typically between δ 1.5-4.0 ppm, depending on the solvent and concentration. This signal will be exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will display signals for all 15 carbon atoms in the molecule.
-
Aromatic Carbons: Multiple signals in the downfield region, typically between δ 110-160 ppm.
-
Methylene Carbon (-CH₂OH): A signal for the methylene carbon is expected in the range of δ 60-65 ppm.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak [M]⁺ at m/z = 224. Key fragmentation patterns would likely involve the loss of the hydroxymethyl group (-CH₂OH, 31 amu) or water (-H₂O, 18 amu) from the molecular ion.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the key functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.[7]
-
Aromatic C-H Stretch: Sharp peaks typically observed just above 3000 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong band in the 1000-1300 cm⁻¹ region, characteristic of the alcohol and the furan ether linkage.[7]
Reactivity of the 3-Hydroxymethyl Group
The hydroxymethyl group at the 3-position of the 2-phenylbenzofuran core is a versatile functional handle for further chemical modifications. Its reactivity is analogous to that of a primary benzylic alcohol.
Caption: Key reactions of the 3-hydroxymethyl group.
-
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 2-phenylbenzofuran-3-carbaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) or Jones reagent would yield the carboxylic acid, 2-phenylbenzofuran-3-carboxylic acid.
-
Esterification: The hydroxyl group can readily undergo esterification with acyl chlorides or carboxylic acids under appropriate conditions (e.g., in the presence of a base or an acid catalyst) to form a variety of ester derivatives.
-
Etherification: Ether derivatives can be prepared via reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
-
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to produce 3-(halomethyl)-2-phenylbenzofurans, which are valuable intermediates for further nucleophilic substitution reactions.
Potential Applications in Drug Discovery
While no specific biological activities have been reported for (2-Phenylbenzofuran-3-yl)methanol itself, the broader class of 2-phenylbenzofuran derivatives has shown significant promise in several therapeutic areas. This suggests that (2-Phenylbenzofuran-3-yl)methanol could serve as a valuable building block for the synthesis of novel drug candidates.
-
Anticancer Activity: Numerous 2-phenylbenzofuran derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][3] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
-
Antioxidant Properties: The 2-phenylbenzofuran scaffold is present in many natural and synthetic compounds with significant antioxidant activity.[4] These compounds can scavenge free radicals and may have applications in the prevention and treatment of diseases associated with oxidative stress.
-
Enzyme Inhibition: Certain 2-phenylbenzofuran derivatives have been identified as inhibitors of various enzymes, including butyrylcholinesterase, which is a target in the management of Alzheimer's disease.[8]
-
Antimicrobial and Antiviral Activity: The benzofuran core is a common feature in compounds exhibiting a broad spectrum of antimicrobial and antiviral activities.[2]
The presence of the 3-hydroxymethyl group in (2-Phenylbenzofuran-3-yl)methanol provides a convenient point for chemical modification, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
(2-Phenylbenzofuran-3-yl)methanol is a heterocyclic compound with a promising chemical scaffold for the development of new therapeutic agents. While specific experimental data for this compound is limited, its physicochemical properties, spectral characteristics, and reactivity can be reliably predicted based on the well-established chemistry of benzofurans. The synthetic accessibility and the versatile reactivity of its 3-hydroxymethyl group make it an attractive starting material for the synthesis of novel derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases. Further research into the synthesis and biological evaluation of (2-Phenylbenzofuran-3-yl)methanol and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Mahaffy, P., Martin, B., Thompson, A., Scott, B., Holman, B., deBoon, T., & Zondervan, J. (2014). IR Spectroscopy Suite. King's Centre for Visualization in Science. Available at: [Link]
- Supporting Information for a scientific article. (n.d.). Royal Society of Chemistry.
- BenchChem. (2025). A Comparative Guide to the Biological Efficacy of 2-Methyl-3-phenylbenzofuran and Its Analogs.
- BenchChem. (2025). The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide.
- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016).
- A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. (2005). HETEROCYCLES, 65(7).
-
Cheméo. (n.d.). Chemical Properties of 2-Phenyl-benzofuran. Retrieved from: [Link]
- Synthesis of a novel heterocycle containing benzofuran, pyrazole, and thiazolidin-4-one moieties. (2023). Molbank, 2023(2), M1661.
- Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal for Scientific Research & Development.
- BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide.
- Thuy, P. T., Trang, N. V., & Son, N. T. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 10(11), 6436–6447.
- Reactivity studies with 2‐ and 3‐methyl benzofurans. (n.d.).
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Molbank.
- Synthesis of novel 2-benzylidenebenzofuran-3(2H)-one derivatives. (2011). Oriental Journal of Chemistry.
- Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. (n.d.).
-
NIST. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. NIST Chemistry WebBook. Retrieved from: [Link]
- SYNTHESIS OF 1-(3-METHYL BENZOFURAN-2-YL)- CARBOHYDRAZIDE-3-CHLORO-4-PHENYL AZETIDINE-2. (n.d.). RASAYAN Journal of Chemistry.
- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. (n.d.). Microgram Journal.
- A Density Functional Theory Study. (2021). Physical Chemistry Research.
- Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. (2005). Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 155-160.
- A new method for the synthesis of 3-hydroxymethylbenzofuran. (n.d.). Chinese Chemical Letters.
-
2-Phenylbenzofuran. (n.d.). In Wikipedia. Retrieved from: [Link]
- Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (2020). RSC Advances.
- Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). Future Medicinal Chemistry.
- [(2R)-2,3-dihydro-1-benzofuran-2-yl]methanol. (n.d.). MD Topology.
-
NIST. (n.d.). 3-Phenyl-benzofuran. NIST Chemistry WebBook. Retrieved from: [Link]
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Technical Guide: Chemical Architecture and Synthesis of (2-Phenyl-1-benzofuran-3-yl)methanol
Topic: Chemical Structure and Synthesis of (2-Phenyl-1-benzofuran-3-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
(2-Phenyl-1-benzofuran-3-yl)methanol (CAS: 263887-30-5) represents a critical intermediate in the synthesis of bioactive benzofuran derivatives. The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for anti-arrhythmic agents (e.g., Amiodarone), uricosuric agents (e.g., Benzbromarone), and emerging antimicrobial candidates. This guide provides a rigorous analysis of the molecule’s structural properties, validated synthetic pathways, and physicochemical characteristics essential for rational drug design.
Molecular Architecture
Structural Identity
The molecule consists of a benzofuran bicyclic core substituted at the C2 position with a phenyl ring and at the C3 position with a hydroxymethyl (methanol) group.
| Property | Detail |
| IUPAC Name | (2-phenyl-1-benzofuran-3-yl)methanol |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol |
| CAS Number | 263887-30-5 |
| SMILES | OCC1=C(C2=CC=CC=C2)OC3=C1C=CC=C3 |
Electronic and Steric Analysis
-
Aromaticity: The benzofuran core maintains 10
-electrons, satisfying Hückel's rule ( ), ensuring high stability. The C2-phenyl ring extends the conjugation system, although steric repulsion between the C3-hydroxymethyl group and the ortho-protons of the C2-phenyl ring may induce a non-planar torsion angle ( – ), disrupting full -orbital overlap. -
Hybridization: All ring carbons are
hybridized. The exocyclic methylene carbon (of the methanol group) is hybridized, providing a rotational degree of freedom that facilitates hydrogen bonding interactions in enzyme active sites. -
Electrostatics: The furan oxygen (O1) acts as a weak hydrogen bond acceptor. The hydroxyl group (-OH) at C3 serves as both a donor and acceptor, making it a critical "anchor point" for ligand-protein binding.
Synthetic Pathways[2][3][4]
The synthesis of (2-phenyl-1-benzofuran-3-yl)methanol typically proceeds via the reduction of its oxidized precursors (aldehydes or esters). Below are the two primary, field-validated methodologies.
Route A: Vilsmeier-Haack Formylation & Reduction (Standard Protocol)
This route is preferred for its scalability and high regioselectivity.
-
Precursor: Start with 2-phenylbenzofuran.
-
Formylation: React with
and DMF (Vilsmeier-Haack conditions) to install a formyl group (-CHO) selectively at the electron-rich C3 position. -
Reduction: The resulting 2-phenylbenzofuran-3-carbaldehyde is reduced using Sodium Borohydride (
) in methanol/THF to yield the target alcohol.
Route B: Intramolecular Wittig Cyclization
Useful for constructing the benzofuran core de novo with substituents already in place.
-
Condensation: Reaction of o-hydroxybenzyltriphenylphosphonium bromide with benzoyl chloride yields a phosphorane intermediate.
-
Cyclization: Thermal intramolecular Wittig reaction closes the furan ring to form 2-phenylbenzofuran (and potentially the 3-benzoyl derivative as a side product).
-
Functionalization: If the 3-position is unsubstituted, it requires subsequent formylation/reduction as in Route A.
Visualization of Synthetic Workflow
Figure 1: Step-wise synthesis via Vilsmeier-Haack formylation followed by hydride reduction.
Experimental Protocol: Reduction of 2-Phenylbenzofuran-3-carbaldehyde
Objective: Conversion of the aldehyde intermediate to the alcohol.
Reagents:
-
2-Phenylbenzofuran-3-carbaldehyde (1.0 eq)
-
Sodium Borohydride (
) (1.5 eq) -
Methanol (anhydrous)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolution: Dissolve 2-phenylbenzofuran-3-carbaldehyde (1 mmol) in anhydrous methanol (10 mL) in a round-bottom flask. Cool to
in an ice bath. -
Addition: Slowly add
(1.5 mmol) in small portions over 10 minutes. Caution: Hydrogen gas evolution. -
Reaction: Remove the ice bath and stir at room temperature for 1–2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The aldehyde spot (
) should disappear, and a more polar alcohol spot ( ) should appear. -
Quenching: Quench the reaction with saturated
solution (5 mL). -
Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with DCM (
mL). -
Purification: Dry the combined organic layers over
, filter, and concentrate. Purify via recrystallization (Hexane/EtOAc) or flash chromatography.
Physicochemical & Medicinal Properties[3][4][5][6][7][8]
Key Properties Table
| Property | Value (Estimated/Experimental) | Relevance |
| LogP | 3.5 – 4.2 | Highly lipophilic; good membrane permeability but poor aqueous solubility. |
| H-Bond Donors | 1 (OH) | Critical for active site binding (e.g., Serine/Threonine residues). |
| H-Bond Acceptors | 2 (O in ring, O in OH) | Interaction with backbone amides. |
| TPSA | ~33 Ų | Good blood-brain barrier (BBB) penetration potential. |
| Melting Point | 128–132 °C (derivative dependent) | Indicates stable crystalline lattice. |
Pharmacophore Mapping
The molecule serves as a versatile scaffold.[1] The lipophilic benzofuran and phenyl rings anchor the molecule in hydrophobic pockets (e.g., in kinases or receptors), while the hydroxymethyl group acts as a "warhead" or polar contact.
Signaling Pathway / Interaction Logic: This alcohol is often converted to an alkyl halide to attach amino side chains (as seen in Amiodarone synthesis).
Figure 2: Pharmacophore interaction map highlighting binding modes.
Analytical Characterization
To validate the synthesis of (2-phenyl-1-benzofuran-3-yl)methanol, the following spectral signals are diagnostic.
Proton NMR ( -NMR, 400 MHz, )
-
4.80–4.95 ppm (s, 2H): Methylene protons (
). This is the most distinct signal confirming the reduction of the aldehyde. -
1.80–2.20 ppm (br s, 1H): Hydroxyl proton (
), exchangeable with . - 7.20–7.50 ppm (m, 5H): Protons on the C2-phenyl ring.
- 7.50–7.80 ppm (m, 4H): Protons on the benzofuran benzene ring.
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
calculated for : 225.09. -
Fragmentation: Loss of water (
) is common for benzylic alcohols, leading to a stabilized carbocation peak at .
References
-
BenchChem. (2025). The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide. Retrieved from
-
RSC Advances. (2014). Synthesis and characterization of 2-phenylbenzofuran derivatives. Royal Society of Chemistry. Retrieved from
-
MDPI. (2023). Crystal Structure and Synthesis of Benzofuran-Pyrazole Hybrids. Molbank. Retrieved from
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from
-
BLD Pharm. (2024). Product Datasheet: (2-Phenylbenzofuran-3-yl)methanol (CAS 263887-30-5).[2] Retrieved from
Sources
A Technical Guide to the Biological Activities of 2-Phenylbenzofuran Derivatives: From Core Scaffolds to Therapeutic Frontiers
Abstract
The benzofuran scaffold, a privileged heterocyclic motif, is a cornerstone in medicinal chemistry, found in a multitude of natural products and synthetic compounds.[1][2] Among its varied structural classes, 2-phenylbenzofuran derivatives have emerged as a particularly compelling and versatile chemotype, demonstrating a wide spectrum of pharmacological activities.[3] These compounds, characterized by a phenyl group at the C-2 position of the benzofuran ring system, are the subject of intensive research due to their potential as therapeutic agents.[4][5] This technical guide provides a comprehensive exploration of the core biological activities of these derivatives, delving into their anticancer, antioxidant, antimicrobial, and anti-inflammatory properties. We will dissect the underlying mechanisms of action, present comparative data, and provide detailed, field-proven experimental protocols to empower researchers and drug development professionals in their quest for novel therapeutics.
The 2-Phenylbenzofuran Core: A Scaffold of Therapeutic Promise
Naturally occurring 2-phenylbenzofuran derivatives have been isolated from various plant species, including those from the genera Morus and Artocarpus.[4][6] Their biosynthesis and inherent presence in nature hint at their evolutionary selection for biological interaction. Synthetic chemists have further expanded the structural diversity of this class, employing methods like the Wittig reaction and acid-catalyzed cyclizations to generate extensive libraries for biological screening.[7][8] The rigid, planar structure of the benzofuran core, combined with the diverse substitution patterns possible on both the benzofuran and the appended phenyl ring, provides a rich foundation for tuning pharmacological activity and exploring structure-activity relationships (SAR).
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The development of novel anticancer agents remains a paramount challenge in medicine. 2-Phenylbenzofuran derivatives have shown significant promise, exhibiting cytotoxicity against a range of human cancer cell lines through diverse mechanisms of action.[2][9]
Mechanism of Action: Kinase Inhibition and Apoptosis Induction
A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, enzymes that play a critical role in the signaling pathways governing cell growth, proliferation, and survival.[2]
-
VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of this process.[1] Several 2-phenylbenzofuran derivatives have been identified as potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[1]
-
Pin1 Inhibition: Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) is an enzyme that is overexpressed in many human cancers and plays a crucial role in oncogenesis.[9] Specific 2-phenylbenzofuran scaffolds have demonstrated excellent selectivity and inhibitory activity against Pin1.[9] For instance, 4,6-di(benzyloxy)-3-phenylbenzofuran has shown a strong inhibitory effect on Pin1 with an IC50 value of 0.874 μM.[9]
-
Induction of Apoptosis: Beyond kinase inhibition, many derivatives trigger programmed cell death, or apoptosis, in cancer cells. For example, some 2-benzoylbenzofuran derivatives have been shown to significantly induce apoptosis in lung cancer (A549) cells.[10]
Quantitative Analysis: In Vitro Cytotoxicity
The cytotoxic potential of 2-phenylbenzofuran derivatives is typically assessed against a panel of human cancer cell lines using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-Methylbenzofuran derivative (16b) | A549 (Lung Carcinoma) | 1.48 | [9] |
| 4,6-di(benzyloxy)-3-phenylbenzofuran (5a) | (Pin1 Inhibition) | 0.874 | [9] |
| Benzofuran-2-carboxamide (50g) | A549 (Lung) | 0.57 | [9] |
| Benzofuran-2-carboxamide (50g) | HeLa (Cervical) | 0.73 | [9] |
| Benzofuran-2-carboxamide (50g) | HCT-116 (Colon) | 0.87 | [9] |
| 2-Benzoylbenzofuran derivative (11e) | MCF-7 (Breast) | Potent | [9] |
Experimental Protocols
This colorimetric assay is a standard for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the 2-phenylbenzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the MTT into purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration at which 50% of cell growth is inhibited.[2]
This assay quantifies a compound's ability to inhibit the enzymatic activity of VEGFR-2.
-
Reaction Setup: In a 96-well plate, combine recombinant human VEGFR-2, a suitable substrate peptide (e.g., Poly(Glu, Tyr) 4:1), and the test compound at various concentrations.[1]
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate the mixture at 30°C for 60 minutes.[1]
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved through methods such as ELISA using an anti-phosphotyrosine antibody or by measuring ATP depletion with a luminescent assay.[1]
Visualization of Pathways and Workflows
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an overabundance of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases.[11] Stilbenoid-type 2-phenylbenzofuran derivatives, many of which are found in nature, are promising antioxidant agents capable of scavenging harmful free radicals.[11][12]
Mechanism of Action: Radical Scavenging
The antioxidant capacity of phenolic 2-phenylbenzofurans is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The main mechanisms include:
-
Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a radical, a process largely governed by the O-H bond dissociation enthalpy (BDE).[11] A lower BDE facilitates easier donation and higher antioxidant activity.
-
Sequential Proton Loss Electron Transfer (SPLET): In polar solvents, the antioxidant can first lose a proton, followed by the transfer of an electron to the radical species.[11][12]
Computational studies have shown that for many 2-phenylbenzofuran derivatives, the HAT mechanism is thermodynamically favored in the gas phase, while the SPLET pathway can become significant in aqueous environments.[11][12] The presence and position of hydroxyl groups on the phenyl ring are critical for this activity, with moieties like the 4'-OH group being particularly important.[11]
Quantitative Analysis: Radical Scavenging Assays
| Compound/Derivative | Assay | IC50 | Reference |
| Regiafurans A-B | DPPH | 1.9–2.4 µg/mL | [11] |
| Trolox (Control) | DPPH | 1.1 µg/mL | [11] |
| Benzofuran-2-carboxamide (1j) | DPPH Scavenging | 23.5% inhibition at 100 µM | [13] |
| Benzofuran-2-carboxamide (1j) | Lipid Peroxidation | 62% inhibition at 100 µM | [13] |
Experimental Protocol
This assay utilizes the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), which has a deep violet color. When reduced by an antioxidant, its color fades, and this change can be measured spectrophotometrically.
-
Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare serial dilutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox).
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Antimicrobial Activity: A Scaffold for New Antibiotics
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Benzofuran derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[14][15]
Mechanism of Action: Diverse Targets
While the exact mechanisms for many derivatives are still under investigation, some have shown specific targets.
-
Sortase A (SrtA) Inhibition: In Gram-positive bacteria like Staphylococcus aureus, the SrtA enzyme is crucial for anchoring virulence factors to the cell wall.[16] A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as potent inhibitors of SrtA, which can attenuate infection without directly killing the bacteria, potentially reducing the pressure for resistance development.[16]
-
General Membrane Disruption: The lipophilic nature of the benzofuran scaffold may also contribute to the disruption of microbial cell membranes, leading to cell death.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-phenyl-benzofuran-3-carboxamide (Ia-22) | S. aureus (SrtA Inhibition IC50) | 30.8 | [16] |
| 2-(substitutedphenyl)-5-[(2-benzofuryl)carboxamido]benzoxazole (40) | C. krusei / C. albicans | 31.25 | [14] |
| 2-salicyloylbenzofuran derivative (51) | Gram-(+) bacteria | 0.06–0.12 mM | [3] |
Experimental Protocol
This is a standardized method for determining the MIC of an antimicrobial agent.
-
Inoculum Preparation: Culture the microbial strain overnight and adjust the turbidity of the suspension to match a 0.5 McFarland standard.[17]
-
Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[17]
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe + broth), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of many diseases. Benzofuran derivatives have been shown to possess significant anti-inflammatory properties.[18][19]
Mechanism of Action
-
Inhibition of Nitric Oxide (NO) Production: During inflammation, inducible nitric oxide synthase (iNOS) produces large amounts of NO. Certain benzofuran derivatives can inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophages.[20]
-
Inhibition of Neutrophil Respiratory Burst: Activated neutrophils produce ROS as part of the inflammatory response. Some 2-phenylbenzofuran derivatives can significantly inhibit this respiratory burst.[18]
Quantitative Analysis: In Vitro and In Vivo Models
| Compound/Derivative | Model/Assay | IC50 (µM) | Reference |
| 2-(4'-hydroxybenzyl)-5,6-methylenedioxy-benzofuran (1) | Neutrophil respiratory burst | 4.15 | [18] |
| 2-(4'-hydroxybenzoyl)-5,6-methylenedioxy-benzofuran (2) | Neutrophil respiratory burst | 5.96 | [18] |
| Aza-benzofuran derivative (1) | NO inhibition in RAW 264.7 cells | 17.3 | [20] |
| Aza-benzofuran derivative (4) | NO inhibition in RAW 264.7 cells | 16.5 | [20] |
Experimental Protocol
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide rats into groups: control (vehicle), standard (e.g., Diclofenac sodium), and test compound groups.[21]
-
Compound Administration: Administer the test compounds and standard drug orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Analysis: Calculate the percentage of inhibition of edema in the drug-treated groups compared to the control group.
Other Notable Biological Activities
The therapeutic potential of 2-phenylbenzofurans extends beyond the activities detailed above.
-
Neuroprotection and Anti-Alzheimer's Activity: Derivatives have shown selective inhibition of butyrylcholinesterase (BChE), an enzyme that becomes more prominent in the later stages of Alzheimer's disease.[4][22][23]
-
Antidiabetic Potential: Certain hydroxylated 2-phenylbenzofurans are effective inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting a role in managing type 2 diabetes.[24] One compound was found to be 167 times more active than the reference drug acarbose.[24]
Conclusion and Future Perspectives
The 2-phenylbenzofuran scaffold represents a remarkably versatile and privileged structure in medicinal chemistry. The extensive research highlighted in this guide demonstrates its significant potential in developing novel therapeutics for a wide range of diseases, including cancer, microbial infections, and inflammatory disorders. The structure-activity relationships are complex, with the type and position of substituents on both the benzofuran and phenyl rings playing a critical role in determining the specific biological activity and potency.
Future research should focus on the synthesis of more diverse and complex derivatives, guided by computational modeling and SAR studies, to optimize potency and selectivity for specific biological targets. Further elucidation of their mechanisms of action and in vivo efficacy studies will be crucial in translating the clear promise of these compounds from the laboratory to the clinic.
References
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Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. (n.d.). RSC Publishing. Retrieved March 6, 2024, from [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, S., Al-Mughem, K. M., Al-Zahrani, M. H., Al-Ghamdi, A. A., Al-Otaibi, S. Q., ... & El-Sharkawy, M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. Molecules, 28(8), 3438. Retrieved March 6, 2024, from [Link]
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Thuy, P. T., Trang, N. V., & Son, N. T. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC advances, 10(11), 6211-6222. Retrieved March 6, 2024, from [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Retrieved March 6, 2024, from [Link]
-
Lv, H. N., & Kwong, T. F. (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants: A Comparative Study of Moracin C and Iso-Moracin C. Molecules, 23(4), 748. Retrieved March 6, 2024, from [Link]
-
Synthesis via Wittig reaction of 2-phenylbenzofuran derivatives 1–16(A)... (n.d.). ResearchGate. Retrieved March 6, 2024, from [Link]
-
Delogu, G., Fais, A., Era, B., Macheda, E., & Pintus, F. (2016). 2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling. Bioorganic & medicinal chemistry letters, 26(9), 2308-2313. Retrieved March 6, 2024, from [Link]
-
Doonaboyina, R., Mittal, A., & Gummadi, S. B. (2019). SYNTHESIS OF NOVEL 2-PHENYL-1-BENZOFURAN-3 (2H)-ONE DERIVATIVES AS NEW LEADS FOR ANTI-CANCER ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 10(9), 4223-32. Retrieved March 6, 2024, from [Link]
-
Kim, H., et al. (2015). Neuroprotective and antioxidant effects of novel benzofuran-2-carboxamide derivatives. European Journal of Medicinal Chemistry, 95, 124-133. Retrieved March 6, 2024, from [Link]
-
2-Phenylbenzofuran. (n.d.). Grokipedia. Retrieved March 6, 2024, from [Link]
-
Kim, H., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. European Journal of Medicinal Chemistry, 95, 124-133. Retrieved March 6, 2024, from [Link]
-
Mao, Z. W., et al. (2019). 2-Benzoylbenzofuran derivatives possessing piperazine linker as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(8), 999-1004. Retrieved March 6, 2024, from [Link]
-
Fais, A., et al. (2021). A new biological prospective for the 2-phenylbenzofurans as inhibitors of α-glucosidase and of the islet amyloid polypeptide formation. International Journal of Biological Macromolecules, 170, 107-115. Retrieved March 6, 2024, from [Link]
-
Evaluation of Anti-Inflammatory Activity of Substituted Benzofuran Derivatives. (n.d.). jchps. Retrieved March 6, 2024, from [Link]
-
Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. (n.d.). ResearchGate. Retrieved March 6, 2024, from [Link]
-
2-Phenylbenzofuran. (n.d.). Wikipedia. Retrieved March 6, 2024, from [Link]
-
Yang, X. W., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC advances, 9(51), 29841-29868. Retrieved March 6, 2024, from [Link]
-
Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. (n.d.). Taylor & Francis. Retrieved March 6, 2024, from [Link]
-
Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. (n.d.). PubMed. Retrieved March 6, 2024, from [Link]
-
Asnaashari, S., et al. (2017). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Mini reviews in medicinal chemistry, 17(12), 1112-1130. Retrieved March 6, 2024, from [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved March 6, 2024, from [Link]
-
Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (n.d.). PMC. Retrieved March 6, 2024, from [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (n.d.). MDPI. Retrieved March 6, 2024, from [Link]
-
Synthesis, characterization, and antimicrobial activity of new benzofuran derivatives. (n.d.). ResearchGate. Retrieved March 6, 2024, from [Link]
-
Fais, A., et al. (2018). Novel 2-pheynlbenzofuran derivatives as selective butyrylcholinesterase inhibitors for Alzheimer's disease. Scientific reports, 8(1), 4434. Retrieved March 6, 2024, from [Link]
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Mini Review on Important Biological Properties of Benzofuran Derivatives. (n.d.). Retrieved March 6, 2024, from [Link]
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A study of anti-inflammatory activity of the benzofuran compound. (n.d.). Retrieved March 6, 2024, from [Link]
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(2-Phenylbenzofuran-3-yl)methanol molecular weight and formula
This technical guide details the chemical identity, synthesis, and application of (2-Phenylbenzofuran-3-yl)methanol , a critical heterocyclic intermediate in the development of melatonin receptor agonists and antioxidant therapeutics.
Molecular Architecture, Synthesis Protocols, and Therapeutic Applications
Executive Summary
(2-Phenylbenzofuran-3-yl)methanol (CAS: 263887-30-5) is a functionalized benzofuran scaffold characterized by a hydroxymethyl group at the C3 position and a phenyl substituent at C2.[1] It serves as a pivotal building block in medicinal chemistry, particularly in the synthesis of Paeoveitol D derivatives (antidepressants) and novel melatonin receptor agonists . Its structural rigidity and lipophilicity make it an ideal pharmacophore for targeting G-protein coupled receptors (GPCRs) and kinase domains.
Chemical Identity & Core Properties[2][3][4][5][6]
The molecule comprises a fused benzene and furan ring (benzofuran) substituted with a phenyl group and a primary alcohol. This specific substitution pattern imparts unique electronic properties, facilitating π-π stacking interactions in protein binding pockets.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | (2-Phenylbenzofuran-3-yl)methanol |
| CAS Registry Number | 263887-30-5 |
| Molecular Formula | C₁₅H₁₂O₂ |
| Molecular Weight | 224.25 g/mol |
| Monoisotopic Mass | 224.0837 |
| Appearance | Pale yellow solid or viscous oil (dependent on purity/crystallinity) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane, Chloroform; Insoluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) recommended |
Synthesis & Production Protocols
The synthesis of (2-Phenylbenzofuran-3-yl)methanol is typically achieved via the reduction of oxidized precursors (esters or aldehydes). Two primary methodologies are established in the literature, offering flexibility based on starting material availability.
Method A: Reduction of Ethyl 2-phenylbenzofuran-3-carboxylate
This method is preferred for scale-up due to the stability of the ester precursor. It utilizes Diisobutylaluminum hydride (DIBAL-H) to selectively reduce the ester to the primary alcohol.
-
Precursor: Ethyl 2-phenylbenzofuran-3-carboxylate
-
Reagents: DIBAL-H (1.2 M in toluene), Anhydrous Dichloromethane (DCM)
-
Conditions: -78°C to 0°C, Inert Atmosphere (
)
Protocol:
-
Dissolution: Dissolve ethyl 2-phenylbenzofuran-3-carboxylate (10 mmol) in anhydrous DCM (25 mL) in a flame-dried flask under nitrogen.
-
Reduction: Cool the solution to -78°C. Add DIBAL-H (30 mmol, 3 eq) dropwise over 20 minutes to prevent thermal runaway.
-
Reaction: Allow the mixture to warm slowly to 0°C and stir for 1 hour. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quenching: Carefully quench with saturated ammonium chloride (
) solution at 0°C. Caution: Gas evolution. -
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Method B: Reduction of 2-Phenylbenzofuran-3-carbaldehyde
This method is commonly used when the aldehyde is obtained via Vilsmeier-Haack formylation of the parent 2-phenylbenzofuran.
-
Precursor: 2-Phenylbenzofuran-3-carbaldehyde
-
Reagent: Sodium Borohydride (
)[2][3] -
Solvent: Methanol (MeOH) or Ethanol (EtOH)
Protocol:
-
Preparation: Suspend the aldehyde (1.0 eq) in Methanol (0.1 M concentration).
-
Addition: Add
(1.5 eq) portion-wise at 0°C. -
Stirring: Warm to room temperature and stir for 30–60 minutes.
-
Work-up: Acidify with 1M HCl to pH ~5, dilute with water, and extract with DCM.
Synthesis Pathway Visualization
The following diagram illustrates the logical flow from the benzofuran core to the target methanol derivative.
Figure 1: Synthetic pathways to (2-Phenylbenzofuran-3-yl)methanol via aldehyde or ester reduction.[2]
Analytical Characterization
Validating the structure requires high-resolution NMR and Mass Spectrometry. The following data is derived from validated analogues (e.g., 5-methoxy derivatives) and standard benzofuran shifts.
Nuclear Magnetic Resonance ( H NMR)
-
Solvent:
(Chloroform-d)[4] -
Key Signals:
-
4.85 ppm (s, 2H): Characteristic singlet of the methylene protons (
) at the C3 position. - 7.30 – 7.50 ppm (m, 5H): Phenyl group protons.
- 7.50 – 7.80 ppm (m, 4H): Benzofuran core protons (H4–H7).
- 1.80 – 2.50 ppm (br s, 1H): Hydroxyl proton (variable depending on concentration/water content).
-
4.85 ppm (s, 2H): Characteristic singlet of the methylene protons (
Mass Spectrometry (MS)[6]
-
Technique: ESI-MS or EI-MS
-
Expected Ion:
or . -
Fragmentation: Loss of water (
) is common in benzylic alcohols, showing a peak at .
Biological Relevance & Applications[9][10]
(2-Phenylbenzofuran-3-yl)methanol is not merely a passive intermediate; it possesses intrinsic biological potential and serves as a scaffold for advanced therapeutics.
Melatonin Receptor Agonism
Research indicates that benzofuran scaffolds mimic the indole core of melatonin. Derivatives synthesized from this alcohol (e.g., via Mitsunobu reaction with phthalimide followed by hydrazine) yield amines that act as melatonin receptor (MT1/MT2) agonists . These compounds are investigated for:
-
Antidepressant Activity: Modulation of circadian rhythms.
-
Sleep Disorders: Treatment of insomnia.
Antioxidant Mechanisms
The 2-phenylbenzofuran moiety (isosteric to stilbenes) exhibits significant antioxidant capacity. The C3-hydroxymethyl group facilitates hydrogen bonding, enhancing the molecule's ability to scavenge Reactive Oxygen Species (ROS).
Drug Development Workflow
The alcohol functionality allows for rapid diversification:
-
Halogenation: Conversion to alkyl halides for nucleophilic substitution.
-
Oxidation: Reversion to the aldehyde for Knoevenagel condensations.
-
Esterification: Creation of prodrugs with improved bioavailability.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.
-
Precautions: Wear nitrile gloves, safety goggles, and work within a fume hood.
-
Spill Response: Absorb with inert material (sand/vermiculite) and dispose of as organic waste.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2-8°C.[1][5]
References
-
Synthesis of Paeoveitol D Derivatives
- Title: Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities.
- Source:Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
-
URL:[Link]
- Relevance: Provides the definitive protocol for DIBAL-H reduction of the benzofuran ester to the methanol deriv
-
Benzofuran Synthesis & Properties
- Title: A Short-Step Convenient Synthesis of 2-Phenylbenzofuran.
- Source:Heterocycles, 2005.
-
URL:[Link]
- Relevance: Establishes the core chemistry for constructing the 2-phenylbenzofuran skeleton.
-
Product Data & Physical Properties
Sources
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The 2-Phenylbenzofuran Scaffold in Medicinal Chemistry: Target Interactions, Synthetic Workflows, and Therapeutic Applications
Executive Summary
As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach the 2-phenylbenzofuran scaffold not merely as a static structural motif, but as a highly tunable, privileged pharmacophore. Characterized by a planar benzofuran nucleus coupled with a phenyl ring at the C2 position, this scaffold is exceptionally adept at intercalating into the hydrophobic pockets of critical neurological enzymes. This technical guide deconstructs the mechanistic biology, quantitative structure-activity relationships (SAR), and self-validating synthetic protocols required to leverage 2-phenylbenzofurans as Multitarget-Directed Ligands (MTDLs) for neurodegenerative pathologies like Alzheimer's Disease (AD).
Mechanistic Biology & Target Interactions
In the pursuit of MTDLs, the 2-phenylbenzofuran core has demonstrated profound efficacy in simultaneously modulating multiple pathways implicated in neurodegeneration[1].
-
Cholinesterase (BChE/AChE) Inhibition: The spatial orientation of the 2-phenyl ring is critical for enzyme docking. Introducing a methylene spacer between the benzofuran core and the 2-phenyl ring enhances rotational flexibility, allowing the hydroxylated phenyl moiety to deeply penetrate the peripheral anionic site (PAS) of Butyrylcholinesterase (BChE)[2]. Furthermore, halogenation (specifically bromine or chlorine) at position 5 or 7 of the benzofuran ring significantly increases binding affinity through halogen bonding within the catalytic active site (CAS)[3].
-
Monoamine Oxidase (MAO-B) Inhibition: To achieve MAO-B selectivity, electron-withdrawing groups are favored. A nitro substitution at position 5, paired with a methoxy group on the 2-phenyl ring, yields highly potent and reversible MAO-B inhibitors. The methoxy group at the meta or para position optimizes the steric fit within the narrow, hydrophobic MAO-B substrate cavity[4].
-
Antioxidant Activity (ROS Scavenging): Beyond direct enzyme inhibition, these derivatives mitigate oxidative stress via a Hydrogen Atom Transfer (HAT) mechanism. The homolytic bond dissociation enthalpy (BDE) of the phenolic O-H bond dictates the efficiency of radical scavenging, neutralizing reactive oxygen species (ROS) before they induce neuronal apoptosis[5].
Multitarget neuroprotective mechanisms of the 2-phenylbenzofuran scaffold.
Quantitative Structure-Activity Relationship (SAR) Data
To translate mechanistic theory into actionable drug design, we must analyze the quantitative impact of specific functional group substitutions. The table below summarizes the inhibitory profiles of leading 2-phenylbenzofuran derivatives against their primary targets[1][2][3][4][6].
| Compound Designation | Substitution Pattern | Primary Target | IC₅₀ Value | Pharmacological Note / Selectivity |
| Nitro-Methoxy Derivative | 5-NO₂, 4'-OCH₃ | MAO-B | 140 nM | Highly reversible; exceptional MAO-B selectivity over MAO-A. |
| Compound 34 | 7-Br, N-methylbenzylamine via heptyloxy spacer | BChE | 0.7 µM | Dual inhibitor; AChE IC₅₀ = 27.7 µM. High BChE selectivity. |
| Compound 9B | 5-Br, 4'-OH (with methylene spacer) | BChE | 2.93 µM | Methylene spacer drastically enhances PAS pocket penetration. |
| Compound 17 | 7-Cl, 3',4'-diOH | BChE | 3.57 µM | Mixed-type inhibitor; exhibits strong concurrent antioxidant activity. |
Synthetic Methodologies: The Intramolecular Wittig Protocol
To synthesize these derivatives for biological evaluation, robust and scalable chemical workflows are required. The most efficient protocol for constructing the 2-phenylbenzofuran core is the intramolecular Wittig reaction [4][6]. This method is preferred over traditional metal-catalyzed cross-couplings due to its high regioselectivity and tolerance for sensitive functional groups (e.g., nitro and halogens).
Self-Validating Experimental Protocol
Step 1: Chemoselective Reduction
-
Procedure: Suspend 2-hydroxybenzaldehyde (6.60 mmol) in absolute ethanol (20 mL) at 0 °C. Slowly add NaBH₄ (6.60 mmol). Stir at room temperature for 1 h. Quench with 1N HCl, extract with diethyl ether, and evaporate the solvent.
-
Causality (The "Why"): NaBH₄ is selected for its mild hydride-donating capacity. It chemoselectively reduces the aldehyde without over-reducing the aromatic ring. Ethanol acts as a protic solvent to stabilize the transition state.
-
Validation Check: The system self-validates via IR spectroscopy. The reaction is deemed complete when the strong carbonyl stretch (~1700 cm⁻¹) entirely disappears, replaced by a broad O-H stretch (~3300 cm⁻¹).
Step 2: Phosphonium Salt Formation
-
Procedure: Reflux the resulting 2-hydroxybenzyl alcohol (16.27 mmol) with PPh₃·HBr (16.27 mmol) in anhydrous acetonitrile (CH₃CN, 40 mL) for 2 h. Filter the resulting precipitate and wash with cold CH₃CN.
-
Causality (The "Why"): PPh₃·HBr serves a dual function. The acidic HBr protonates the benzylic hydroxyl, converting it into a superior leaving group (H₂O). Triphenylphosphine then executes an Sₙ2 nucleophilic attack. Acetonitrile is chosen because the highly polar phosphonium salt is insoluble in it at lower temperatures, driving the thermodynamic equilibrium forward.
-
Validation Check: The system self-validates via precipitation. The formation of a dense white solid upon cooling confirms the successful synthesis of 2-hydroxybenzyltriphenylphosphonium bromide.
Step 3: Intramolecular Wittig Cyclization
-
Procedure: Combine the phosphonium salt (1.10 mmol) and a substituted benzoyl chloride (1.11 mmol) in toluene (20 mL). Add triethylamine (Et₃N, 0.5 mL) and reflux at 110 °C for 2 h. Filter the precipitate, concentrate the filtrate, and purify via silica gel chromatography (hexane/ethyl acetate 9:1).
-
Causality (The "Why"): Et₃N acts as a non-nucleophilic base to deprotonate the phosphonium salt, generating the reactive ylide in situ. The ylide attacks the benzoyl chloride carbonyl. Toluene is critical here; its high boiling point (110 °C) provides the thermal energy required to overcome the activation barrier for the final intramolecular cyclization, expelling triphenylphosphine oxide.
-
Validation Check: TLC analysis (9:1 Hexane/EtOAc) will reveal a highly non-polar, strongly UV-active spot (R_f ~0.7), confirming the formation of the fully conjugated 2-phenylbenzofuran core.
Step-by-step intramolecular Wittig synthesis of 2-phenylbenzofuran.
Conclusion
The 2-phenylbenzofuran scaffold represents a masterclass in rational drug design. By manipulating its electronic distribution and steric bulk—such as introducing methylene spacers for flexibility or halogens for targeted binding—medicinal chemists can precisely tune its affinity for BChE, MAO-B, and ROS targets. Coupled with high-yield, self-validating synthetic protocols like the intramolecular Wittig reaction, this scaffold remains a cornerstone in the development of next-generation neuroprotective therapeutics.
References
- Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors Source: Sciforum URL
- Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human Monoamine Oxidase inhibitors Source: UniCA IRIS URL
- Source: PMC (NIH)
- Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms Source: RSC Publishing URL
- Source: PMC (NIH)
- Source: PMC (NIH)
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Unlocking the Antioxidant Potential of Benzofuran-3-Methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antioxidants
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] This has spurred significant interest in the discovery and development of novel antioxidant agents. Among the vast landscape of heterocyclic compounds, the benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities such as antitumor, antibacterial, and antiviral properties.[2] This guide focuses specifically on benzofuran-3-methanol derivatives, exploring their potential as potent antioxidants and providing a technical framework for their evaluation.
The Benzofuran-3-Methanol Scaffold: A Privileged Core
The benzofuran ring system, an isostere of indole, consists of a furan ring fused to a benzene ring. This aromatic structure provides a rigid backbone for the design of bioactive molecules. The "-3-methanol" substitution offers a crucial site for derivatization, allowing for the fine-tuning of electronic and steric properties. Furthermore, the presence of the oxygen heterocycle and the potential for hydroxyl groups on the benzene ring are key features that can contribute to antioxidant activity through various mechanisms. It has been reported that the transformation from a chroman to a benzofuran skeleton can increase antioxidant activity.[3]
Mechanisms of Antioxidant Action
Benzofuran derivatives can exert their antioxidant effects through several key mechanisms, primarily centered on their ability to neutralize free radicals. The principal mechanisms include:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE indicates a greater propensity for hydrogen donation.[4][5]
-
Single-Electron Transfer followed by Proton Transfer (SET-PT): This pathway involves the antioxidant donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to neutralize the species.[5]
-
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is particularly relevant in polar solvents. The antioxidant first loses a proton, forming an anion, which then donates an electron to the free radical.[4][5]
Computational studies, such as those using density functional theory (DFT), are invaluable for predicting the predominant mechanism by calculating thermodynamic parameters like BDE, ionization potential (IP), and proton affinity (PA).[5] It's often found that HAT is favored in the gas phase and non-polar solvents, while SPLET is preferred in polar environments.[5]
In Vitro Evaluation of Antioxidant Potential: Core Assays
A multi-assay approach is crucial for a comprehensive assessment of antioxidant capacity, as different assays reflect different mechanisms of action.[6][7]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is one of the most common and straightforward methods for screening antioxidant activity.[7] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH free radical.
-
Principle: The DPPH radical has a deep violet color in solution. When reduced by an antioxidant, it loses its color, and the change in absorbance is measured spectrophotometrically at approximately 515-517 nm.[7][8]
-
Causality: The degree of decolorization is directly proportional to the amount of DPPH radical scavenged and, therefore, to the antioxidant capacity of the test compound.[8] Methanol is a common solvent as it dissolves both the DPPH radical and a wide range of test compounds.[8]
Experimental Protocol: DPPH Assay
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark and at 4°C.
-
Prepare a series of concentrations for the benzofuran-3-methanol derivative and a positive control (e.g., Ascorbic Acid, Trolox, or Gallic Acid) in methanol.
-
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound/standard.
-
Prepare a blank for each concentration containing 100 µL of the test compound/standard and 100 µL of methanol.
-
Prepare a control sample containing 100 µL of DPPH solution and 100 µL of methanol.
-
-
Incubation & Measurement:
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants and measures the ability of a compound to scavenge the ABTS radical cation (ABTS•+).
-
Principle: ABTS is oxidized by potassium persulfate to generate the blue-green ABTS•+ radical.[8][9] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is typically measured around 734 nm.[9]
-
Causality: This assay is based on electron transfer and is effective over a wide pH range. The pre-formation of the radical cation before the addition of the antioxidant makes it a reliable method.[10]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Assay Procedure:
-
Incubation & Measurement:
-
Incubate the plate at room temperature for a defined time (e.g., 6-10 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition similarly to the DPPH assay and determine the IC50 value.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex. This reaction occurs in an acidic medium (pH 3.6).[7]
-
Causality: The change in absorbance, measured at 593 nm, is directly proportional to the total reducing power of the electron-donating antioxidants in the sample.[7][9]
Experimental Protocol: FRAP Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ solution in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
-
Mix these solutions in a 10:1:1 (v/v/v) ratio and warm to 37°C before use.[9]
-
-
Assay Procedure:
-
Add a small volume of the test compound/standard (e.g., 5 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 195 µL) in a 96-well plate.
-
-
Incubation & Measurement:
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).[9]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve using a known antioxidant, such as FeSO₄ or Trolox.
-
Express the results as FRAP values (e.g., in µM Fe²⁺ equivalents).
-
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure.[2][11]
-
Hydroxyl Groups: The presence and position of hydroxyl (-OH) groups on the benzene ring are critical. Phenolic hydroxyls are excellent hydrogen donors, significantly enhancing radical scavenging activity.[4] For instance, compounds with ortho-hydroxyl groups can exhibit potent activity.[12]
-
Electron-Donating vs. Withdrawing Groups: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can increase electron density on the aromatic ring, which may facilitate electron donation (lowering IP) and enhance activity. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens can decrease activity by making hydrogen or electron donation more difficult.[5]
-
Steric Hindrance: The size and position of substituents can cause steric hindrance, potentially affecting the molecule's ability to interact with free radicals.
| Derivative Class | Key Substituents | Observed Antioxidant Activity (Assay) | Reference |
| 3,3-disubstituted-3H-benzofuran-2-ones | Single or multiple -OH groups on the aromatic ring | Compounds with multiple hydroxyl groups showed the best activity (DPPH) | [13] |
| 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides | Methoxy group at C7, varied substitution on N-phenyl | Moderate to appreciable activity (DPPH, LPO) | [2] |
| Benzofuran-thiazole hybrids | Thiazole ring attached to benzofuran core | Compound 2g showed potent DPPH scavenging and ferrous ion chelating activity | [14] |
| Natural Flavan-Benzofurans | Flavan-3-ol core with benzofuran moieties | Potent radical scavenging (ABTS) and intracellular antioxidant effects | [12] |
This table provides a generalized summary. Specific IC50 values and activities vary greatly between individual compounds and assay conditions.
Cellular and Advanced Evaluation
While in vitro chemical assays are essential for initial screening, they do not fully replicate biological complexity.[6] Cell-based assays provide a more biologically relevant assessment of antioxidant efficacy.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of compounds to prevent intracellular ROS formation.
-
Principle: Cells, such as Human hepatocellular carcinoma (HepG2) cells, are loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[1] DCFH-DA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). Antioxidants will inhibit this oxidation.[1]
-
Causality: A reduction in fluorescence intensity in the presence of the test compound indicates its ability to penetrate the cell membrane and scavenge intracellular ROS.
Workflow for Cellular Antioxidant Activity (CAA) Assay
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Modulation of the Nrf2 Signaling Pathway
A key mechanism by which cells protect themselves against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[15][16]
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[16][17] Upon exposure to oxidative stress or electrophilic compounds, Keap1 releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes.[15][16]
-
Therapeutic Implication: Compounds that can activate the Nrf2-ARE pathway, such as certain benzofuran derivatives, can upregulate the expression of a battery of antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NADPH:quinone oxidoreductase 1 (NQO1)), thus bolstering the cell's intrinsic defense mechanisms.[18][19] This makes Nrf2 an attractive therapeutic target.
The Nrf2-ARE Antioxidant Response Pathway
Caption: Activation of the Nrf2-ARE signaling pathway by oxidative stress.
Conclusion and Future Directions
Benzofuran-3-methanol derivatives represent a promising class of compounds with significant antioxidant potential. Their synthetic tractability allows for extensive SAR studies to optimize activity. A systematic evaluation, beginning with robust in vitro assays like DPPH, ABTS, and FRAP, is essential for initial screening. Promising candidates should then be advanced to more biologically relevant cell-based models to assess intracellular ROS scavenging and, crucially, their ability to modulate endogenous antioxidant pathways like Nrf2-ARE. Future research should focus on integrating computational predictions with empirical data to rationally design next-generation benzofuran derivatives with enhanced potency and favorable pharmacokinetic profiles for potential therapeutic applications in oxidative stress-related diseases.
References
- Miao, Y., Hu, Y., Yang, J., Liu, T., Sun, J., & Wang, X. (2019).
- Nguyen, V. T., & Le, T. S. (2020). Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. RSC Advances.
- ResearchGate. (n.d.).
- Author, A. (Year). Antioxidant Activities Exhibited by Benzofuran-1, 3-Thiazolidin-4- one Derivative: A Theoretical Study. Journal of Medicinal Chemistry and Drug Design.
- Patil, S. B., et al. (Year). New Benzofuran Derivatives as an Antioxidant Agent. Journal of Young Pharmacists.
- Chand, K., et al. (2017).
- Benchchem. (n.d.).
- ResearchGate. (n.d.). STRUCTURAL AND ANALYTICAL DATA OF THE SYNTHESIZED BENZOFURAN DERIVATIVES.
- Giacoppo, S., et al. (2024).
- Sharma, K., et al. (2024).
- Povichit, N., et al. (Year).
- Author, A. (Year). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Bioscience.
- Author, A. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. - E3S Web of Conferences.
- Farhat, J., Alzyoud, L., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers.
- Abdel-motaal, M., et al. (2017). Synthesis and Evaluation of Antioxidant Activity of Some New Heterocyclic Compounds Bearing the Benzo[B]Furan Moiety. European Scientific Journal.
- Riela, S., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.
- IJSDR. (n.d.).
- Author, A. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences.
- Author, A. (Year). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Author, A. (Year).
- Kumar, A., et al. (Year). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Indian Journal of Pharmaceutical Sciences.
- Author, A. (2025). Evaluation of Spectrophotometric Methods for Assessing Antioxidant Potential in Plant Food Samples—A Critical Approach. Molecules.
- ResearchGate. (n.d.). (PDF) Standardization of DPPH, ABTS and FRAP assays with six reference compounds for estimating antioxidant capacity of the tomato extracts using an ultrasound assisted extraction.
- Egbujor, M. C., et al. (2022). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants.
- Lee, J. M., & Johnson, J. A. (Year). The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Journal of Biological Chemistry.
- Sun, W., et al. (2023). Activation of NRF2 Signaling Pathway Delays the Progression of Hyperuricemic Nephropathy by Reducing Oxidative Stress.
- Ma, Q. (2022). Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products. Frontiers in Pharmacology.
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- 3. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 11. A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Flavan-Benzofurans from Artocarpus lacucha: Their Intracellular Antioxidant Activity and Molecular Docking to Glutathione Reductase - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. mdpi.com [mdpi.com]
(2-Phenylbenzofuran-3-yl)methanol as a pharmacophore building block
Executive Summary
(2-Phenylbenzofuran-3-yl)methanol (CAS: 263887-30-5) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. As a structural isostere of stilbenes and flavonoids, this scaffold possesses inherent bioactivity, particularly in oncology (aromatase inhibition) and neuroprotection (butyrylcholinesterase inhibition).
However, its primary utility lies in its role as a versatile building block . The C3-hydroxymethyl group serves as a critical "chemical handle," allowing researchers to append solubilizing groups, linkers for PROTACs, or specific pharmacophores while maintaining the planar, lipophilic interactions of the benzofuran core. This guide details the synthesis, reactivity, and strategic application of this scaffold in drug discovery.[1][2]
Structural & Electronic Properties[3]
Understanding the physicochemical profile of (2-phenylbenzofuran-3-yl)methanol is prerequisite to its application.
| Property | Value/Description | Impact on Drug Design |
| Molecular Formula | C₁₅H₁₂O₂ | Low MW (224.25 g/mol ) allows room for derivatization. |
| LogP (Predicted) | ~3.5 - 4.0 | High lipophilicity; excellent membrane permeability but requires polar appendages for solubility. |
| H-Bond Donors | 1 (–CH₂OH) | Critical for directional binding in enzyme pockets (e.g., Serine residues). |
| H-Bond Acceptors | 2 (Furan O, Alcohol O) | The furan oxygen is weakly basic but participates in electrostatic interactions. |
| Electronic Nature | Electron-rich | Facilitates |
| Geometry | Planar | Mimics the steroid nucleus; ideal for Estrogen Receptor (ER) binding pockets. |
Synthetic Accessibility & Manufacturing
The synthesis of (2-phenylbenzofuran-3-yl)methanol is best approached via a modular strategy. While direct cyclization to the alcohol is possible, a stepwise Formylation-Reduction protocol offers the highest regioselectivity and yield.
Core Synthesis Workflow
The most robust route involves constructing the 2-phenylbenzofuran core, introducing a formyl group at the C3 position via Vilsmeier-Haack, and selectively reducing it.
Figure 1: Stepwise synthetic pathway ensuring regiochemical fidelity at the C3 position.
Detailed Experimental Protocol: Reduction of the Aldehyde
Note: This protocol assumes the starting material, 2-phenylbenzofuran-3-carbaldehyde, has been prepared via Vilsmeier-Haack formylation.
Reagents:
-
2-Phenylbenzofuran-3-carbaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (anhydrous)
-
Dichloromethane (DCM) for extraction
Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 2-phenylbenzofuran-3-carbaldehyde (5.0 mmol) in anhydrous methanol (20 mL). Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add NaBH₄ (7.5 mmol) in small portions over 10 minutes. Caution: Gas evolution (H₂) will occur.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the alcohol (Rf ~0.3).
-
Quenching: Quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise. Stir for 15 minutes.
-
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (20 mL) and extract with DCM (3 x 20 mL).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc to yield the target alcohol as a white crystalline solid.
Medicinal Chemistry Applications
The (2-phenylbenzofuran-3-yl)methanol scaffold is not merely a passive linker; it actively contributes to binding affinity through specific mechanisms.
A. Aromatase & Estrogen Receptor Modulation
The 2-phenylbenzofuran moiety is a bioisostere of 17
-
Mechanism: The planar benzofuran rings mimic the steroid A/B rings. The C3-hydroxymethyl group acts as a hydrogen bond donor/acceptor, mimicking the C17-OH of estradiol.
-
Application: Derivatives of this alcohol have shown IC₅₀ values in the low micromolar range (1.3–25.1
M) against aromatase (CYP19), a key target in hormone-dependent breast cancer [1].
B. Neuroprotection (BChE Inhibition)
-
Mechanism: The bulky phenyl group at C2 fits into the acyl binding pocket of butyrylcholinesterase (BChE).
-
Derivatization: Converting the alcohol to a carbamate or ester significantly enhances potency, creating "dual-binding" inhibitors that span the catalytic and peripheral anionic sites of the enzyme [2].
C. Pharmacophore Mapping (SAR)
The following diagram illustrates how to chemically manipulate the scaffold to target different biological pathways.
Figure 2: Divergent synthesis strategies from the core alcohol building block.
Strategic Recommendations for Drug Design
-
Solubility Optimization: The core scaffold is highly lipophilic. Use the C3-alcohol to attach polar moieties (e.g., morpholine, piperazine) via an ether linkage to improve LogD and metabolic stability.
-
Metabolic Stability: The C2-phenyl ring is susceptible to hydroxylation by CYP450s. Introducing fluorine substituents (e.g., 4-fluoro-2-phenylbenzofuran) can block metabolic soft spots without altering steric bulk.
-
Linker Utility: In PROTAC design, this scaffold serves as a rigid linker. The distance between the C3-hydroxymethyl and the C5/C6 positions of the benzofuran ring provides a defined vector for separating the E3 ligase ligand from the protein of interest.
References
-
Vinh, T. K., et al. (2005). "Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 20(3), 229–236.
-
Rizzo, S., et al. (2016). "2-Phenylbenzofuran derivatives as butyrylcholinesterase inhibitors: Synthesis, biological activity and molecular modeling." Bioorganic & Medicinal Chemistry Letters, 26(9), 2206–2211.
-
BenchChem. (2025).[4][5] "The Synthesis of 2-Methyl-3-phenylbenzofuran: An In-depth Technical Guide." BenchChem Technical Guides.
-
Organic Chemistry Portal. "Reduction of Aldehydes and Ketones."
Sources
Methodological & Application
protocol for reducing 2-phenylbenzofuran-3-carboxylic acid to alcohol
Application Note: High-Efficiency Reduction of 2-Phenylbenzofuran-3-Carboxylic Acid to (2-Phenylbenzofuran-3-yl)Methanol
Executive Summary
This application note details the robust protocol for reducing 2-phenylbenzofuran-3-carboxylic acid to its corresponding primary alcohol, (2-phenylbenzofuran-3-yl)methanol. This transformation is a critical step in synthesizing benzofuran-based pharmacophores, including analogues of anti-arrhythmic agents (e.g., Amiodarone) and antimicrobial scaffolds.
We present two distinct methodologies:
-
Method A (Standard): Lithium Aluminum Hydride (LiAlH
) reduction.[1][2] Best for small-to-medium scale research where complete conversion is required and the substrate lacks other reducible labile groups (e.g., nitro, ketones). -
Method B (Alternative): Mixed Anhydride Activation / NaBH
Reduction. Recommended for scale-up or safety-restricted environments where pyrophoric reagents (LiAlH ) must be avoided.
Strategic Analysis & Mechanistic Insight
The reduction of a carboxylic acid attached to the C3 position of a benzofuran ring presents unique electronic challenges. The C2-phenyl group creates a conjugated system that stabilizes the carbonyl, making it less electrophilic than aliphatic acids.
-
Why LiAlH
? It is the "Gold Standard" because it operates via a powerful aluminohydride delivery system that overcomes the resonance stabilization of the benzofuran-3-carboxylate. The reaction proceeds through an aldehyde intermediate which is immediately reduced to the alkoxide. -
Chemoselectivity Warning: While the benzofuran ring is aromatic and generally stable to LiAlH
, prolonged reflux or extreme excess can lead to over-reduction of the C2-C3 double bond (dihydrobenzofuran formation). Our protocol uses controlled stoichiometry and temperature to prevent this.
Reaction Pathway Visualization
Figure 1: Stepwise mechanistic pathway of the reduction process.[3]
Experimental Protocols
Method A: Lithium Aluminum Hydride (LiAlH ) Reduction
Best for: High yield, complete conversion.
Safety: LiAlH
Materials:
-
Substrate: 2-Phenylbenzofuran-3-carboxylic acid (1.0 eq)
-
Reagent: LiAlH
(Powder or 1.0M solution in THF) (2.5 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF)
-
Quench: Water, 15% NaOH
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Solubilization: Dissolve the carboxylic acid (e.g., 1.0 g, 4.2 mmol) in anhydrous THF (15 mL). Cool to 0°C in an ice bath.
-
Note: Carboxylic acids can be sparingly soluble. A suspension is acceptable; it will dissolve as it converts to the aluminate.
-
-
Addition: Carefully add LiAlH
(10.5 mmol) dropwise (if solution) or portion-wise (if solid) against a positive flow of nitrogen. Expect vigorous gas evolution (H ).[4] -
Reaction: Allow the mixture to warm to room temperature. Stir for 30 minutes, then heat to a gentle reflux (66°C) for 2–4 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 7:3). The acid spot (baseline) should disappear, replaced by a less polar alcohol spot (R
~0.4).
-
-
The Fieser Workup (Critical for Filtration):
-
Cool reaction to 0°C.
-
Dilute with diethyl ether (20 mL).
-
Slowly add x mL of Water (where x = grams of LiAlH
used). -
Add x mL of 15% NaOH solution.
-
Add 3x mL of Water.
-
Warm to RT and stir for 15 minutes. A white, granular precipitate (lithium aluminate) should form.
-
-
Isolation: Filter through a pad of Celite. Wash the cake with warm THF. Dry the filtrate over MgSO
, filter, and concentrate in vacuo.
Method B: Mixed Anhydride Reduction (NaBH )
Best for: Safety-restricted labs, scale-up (>10g).
Procedure:
-
Activation: Dissolve substrate (1.0 eq) in THF. Add N-methylmorpholine (NMM, 1.1 eq). Cool to -10°C.
-
Add Isobutyl Chloroformate (1.1 eq) dropwise. Stir for 30 mins to form the mixed anhydride (white precipitate of NMM·HCl may form).[4][5]
-
Reduction: Filter off the salt (optional but recommended) into a fresh flask. Add the filtrate to a solution of NaBH
(3.0 eq) in water/THF at 0°C. -
Workup: Quench with 1M HCl, extract with Ethyl Acetate.
Self-Validating Analytical System
To ensure the protocol was successful, compare your data against these expected parameters.
| Parameter | Substrate (Acid) | Product (Alcohol) | Validation Logic |
| TLC (Hex/EtOAc 7:3) | R | R | Clear separation indicates conversion. |
| 1H NMR (DMSO-d6) | ~12.0 ppm (COOH, bs) | ~5.2 ppm (OH, t) | Disappearance of acid proton. |
| 1H NMR (CH | Absent | ~4.6–4.7 ppm (d) | Appearance of hydroxymethyl group. |
| IR Spectroscopy | 1680 cm | 3300 cm | Carbonyl stretch replaced by hydroxyl. |
| Solubility | Soluble in dilute base | Insoluble in base | Simple "bicarb wash" test. |
Troubleshooting Guide:
-
Issue: Sticky gray solid during LiAlH
workup. -
Issue: Incomplete conversion.
-
Cause: Poor solubility of the lithium carboxylate salt.
-
Fix: Increase THF volume or use continuous extraction (Soxhlet) if the acid is extremely insoluble.
-
Workflow Visualization
The following diagram illustrates the critical decision-making process for the workup, which is often the failure point in hydride reductions.
Figure 2: Decision tree for optimizing reaction workup based on scale.
References
- Seyden-Penne, J.Reductions by the Alumino- and Borohydrides in Organic Synthesis; Wiley-VCH: New York, 1997.
- Rylander, P. N.Hydrogenation Methods; Academic Press: London, 1985. (Context on benzofuran ring stability).
-
Chemistry Steps. "Reduction of Carboxylic Acids via LiAlH4: Mechanism and Protocol." ChemistrySteps.com. Accessed October 2023. [Link]
- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Source of the Fieser Workup protocol).
Sources
Application Notes and Protocols for the Synthesis of (2-Phenylbenzofuran-3-yl)methyl Halides from (2-Phenylbenzofuran-3-yl)methanol
Introduction: The Significance of 2-Phenylbenzofuran Derivatives and their Halogenated Congeners in Drug Discovery
The 2-phenylbenzofuran scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic compounds exhibiting a wide array of pharmacological activities.[1] These compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer, antimicrobial, and anti-inflammatory agents. The functionalization of the 2-phenylbenzofuran core is a key strategy in the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.
The conversion of the readily accessible (2-Phenylbenzofuran-3-yl)methanol to its corresponding alkyl halides—chloride, bromide, and iodide—unlocks a versatile platform for further synthetic transformations. These halogenated derivatives serve as valuable electrophilic building blocks, enabling the introduction of diverse functionalities at the 3-position of the benzofuran ring through nucleophilic substitution reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of (2-Phenylbenzofuran-3-yl)methanol and its subsequent conversion to the respective alkyl halides, offering detailed, field-proven protocols and insights into the underlying reaction mechanisms.
Synthetic Strategy Overview
The overall synthetic pathway detailed herein involves a two-stage process. First, the synthesis of the precursor alcohol, (2-Phenylbenzofuran-3-yl)methanol, is achieved via a Vilsmeier-Haack formylation of 2-phenylbenzofuran, followed by a chemoselective reduction of the resulting aldehyde. Subsequently, three distinct protocols are presented for the conversion of the synthesized alcohol into its corresponding chloride, bromide, and iodide.
Figure 1: Overall synthetic workflow.
Part 1: Synthesis of the Precursor, (2-Phenylbenzofuran-3-yl)methanol
This section details the two-step synthesis of the starting alcohol from commercially available 2-phenylbenzofuran.
Protocol 1.1: Vilsmeier-Haack Formylation of 2-Phenylbenzofuran
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] In this step, 2-phenylbenzofuran is formylated at the electron-rich 3-position to yield 2-phenyl-3-formylbenzofuran.
Materials:
-
2-Phenylbenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Saturated sodium acetate solution
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-Dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The formation of the Vilsmeier reagent, a chloromethyl iminium salt, will occur.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Add anhydrous 1,2-dichloroethane (DCE) to the flask.
-
Add 2-phenylbenzofuran to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate.
-
Stir the mixture vigorously for 1 hour to hydrolyze the intermediate iminium salt.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford pure 2-phenyl-3-formylbenzofuran.
Protocol 1.2: Reduction of 2-Phenyl-3-formylbenzofuran to (2-Phenylbenzofuran-3-yl)methanol
Sodium borohydride (NaBH₄) is a mild and selective reducing agent that efficiently reduces aldehydes to primary alcohols without affecting other reducible functional groups that might be present on a more complex benzofuran scaffold.[4][5]
Materials:
-
2-Phenyl-3-formylbenzofuran
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve 2-phenyl-3-formylbenzofuran in methanol (MeOH) in a round-bottom flask.
-
Cool the solution in an ice bath to 0 °C.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Hydrogen gas evolution may be observed.
-
Continue stirring the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl to neutralize any remaining borohydride and decompose the borate esters.
-
Remove the methanol under reduced pressure.
-
Partition the remaining aqueous residue between dichloromethane (DCM) and water.
-
Separate the organic layer, and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude (2-Phenylbenzofuran-3-yl)methanol is often of sufficient purity for the subsequent halogenation steps. If necessary, it can be further purified by flash column chromatography.
Part 2: Conversion of (2-Phenylbenzofuran-3-yl)methanol to Alkyl Halides
The following protocols detail the conversion of the synthesized alcohol to the corresponding chloride, bromide, and iodide. These reactions are generally performed under anhydrous conditions to prevent hydrolysis of the reagents and intermediates.
Protocol 2.1: Synthesis of (2-Phenylbenzofuran-3-yl)methyl chloride
The use of thionyl chloride (SOCl₂) is a standard and efficient method for converting primary and secondary alcohols, particularly benzylic alcohols, to their corresponding chlorides.[6][7] The reaction proceeds via an intermediate chlorosulfite ester, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Thionyl chloride reacts violently with water. All glassware and solvents must be thoroughly dried to prevent decomposition of the reagent and ensure high yields.
-
Aprotic Solvent: A non-protic solvent like dichloromethane (DCM) is used as it does not react with thionyl chloride.
-
Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between the alcohol and thionyl chloride.
Materials:
-
(2-Phenylbenzofuran-3-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve (2-Phenylbenzofuran-3-yl)methanol in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 1-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench the excess thionyl chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (caution: CO₂ evolution) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Phenylbenzofuran-3-yl)methyl chloride.
-
Purify by flash column chromatography if necessary.
Figure 2: Chlorination of (2-Phenylbenzofuran-3-yl)methanol.
Protocol 2.2: Synthesis of (2-Phenylbenzofuran-3-yl)methyl bromide
Phosphorus tribromide (PBr₃) is a highly effective reagent for converting primary and secondary alcohols into alkyl bromides, typically proceeding via an Sₙ2 mechanism.[8][9] This method is advantageous as it generally avoids the carbocation rearrangements that can occur with hydrobromic acid.[9]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: PBr₃ is sensitive to moisture. Rigorously dry conditions are essential.
-
Aprotic Solvent: An inert, aprotic solvent like diethyl ether or DCM is used.
-
Low Temperature: The reaction is initiated at low temperature (0 °C) to moderate the initial exothermic reaction and is often allowed to proceed at room temperature for completion.
-
Stoichiometry: One mole of PBr₃ can react with three moles of the alcohol. Using a slight excess of the alcohol or approximately 0.33-0.4 equivalents of PBr₃ per equivalent of alcohol is common practice.[10]
Materials:
-
(2-Phenylbenzofuran-3-yl)methanol
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether (Et₂O), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask with a dropping funnel and drying tube
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask equipped with a dropping funnel and under an inert atmosphere, dissolve (2-Phenylbenzofuran-3-yl)methanol in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates completion.
-
Cool the reaction mixture back to 0 °C and quench by the very slow, dropwise addition of water.
-
Pour the mixture into a separatory funnel containing cold water and separate the layers.
-
Wash the organic layer sequentially with cold, dilute saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude (2-Phenylbenzofuran-3-yl)methyl bromide.
-
Purify by flash column chromatography if necessary.
Figure 3: Bromination of (2-Phenylbenzofuran-3-yl)methanol.
Protocol 2.3: Synthesis of (2-Phenylbenzofuran-3-yl)methyl iodide
The Appel reaction provides a mild and efficient method for converting alcohols to alkyl iodides using triphenylphosphine (PPh₃) and iodine (I₂).[11][12] This reaction proceeds with inversion of configuration at a chiral center and is well-suited for benzylic alcohols.
Causality Behind Experimental Choices:
-
Reagent Combination: Triphenylphosphine and iodine react in situ to form the active phosphonium iodide species.
-
Imidazole: Imidazole is often added to act as a base, neutralizing the HI byproduct and facilitating the reaction.
-
Solvent: A mixture of a non-polar solvent like toluene and a more polar aprotic solvent like acetonitrile is often effective.
-
Work-up: The main byproduct, triphenylphosphine oxide, can sometimes be challenging to remove completely. Purification by chromatography is typically required.
Materials:
-
(2-Phenylbenzofuran-3-yl)methanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Toluene, anhydrous
-
Acetonitrile, anhydrous
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Flame-dried round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add triphenylphosphine, imidazole, and anhydrous toluene.
-
Stir the mixture at room temperature and add a solution of (2-Phenylbenzofuran-3-yl)methanol in anhydrous acetonitrile.
-
Add iodine (I₂) portion-wise to the mixture. The reaction is typically exothermic, and the dark color of iodine will fade as it is consumed.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume any excess iodine.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired (2-Phenylbenzofuran-3-yl)methyl iodide from the triphenylphosphine oxide byproduct.
Figure 4: Iodination of (2-Phenylbenzofuran-3-yl)methanol.
Comparative Summary of Halogenation Methods
| Parameter | Chlorination | Bromination | Iodination (Appel Reaction) |
| Primary Reagent(s) | Thionyl chloride (SOCl₂) | Phosphorus tribromide (PBr₃) | Triphenylphosphine (PPh₃), Iodine (I₂) |
| Byproducts | SO₂(g), HCl(g) | H₃PO₃ | Triphenylphosphine oxide, Imidazolium iodide |
| Typical Solvent(s) | DCM, CHCl₃ | Diethyl ether, DCM | Toluene, Acetonitrile |
| Reaction Temperature | 0 °C to Reflux | 0 °C to Room Temperature | Room Temperature |
| Key Advantages | Gaseous byproducts simplify workup | Avoids carbocation rearrangements | Mild reaction conditions |
| Key Considerations | Reagent is highly corrosive and moisture-sensitive | Reagent is moisture-sensitive; 1 PBr₃ reacts with 3 ROH | Removal of triphenylphosphine oxide can be difficult |
Mechanistic Insights
The conversion of alcohols to alkyl halides with SOCl₂ and PBr₃ generally proceeds via an Sₙ2 mechanism for primary and secondary alcohols.[7] The alcohol's hydroxyl group, a poor leaving group, is first converted into a much better leaving group (a chlorosulfite or a dibromophosphite ester). A halide ion, generated in situ, then acts as a nucleophile, attacking the carbon atom in a backside attack and displacing the leaving group. This results in an inversion of stereochemistry if the carbon center is chiral. For benzylic alcohols like (2-Phenylbenzofuran-3-yl)methanol, which can stabilize a carbocation, an Sₙ1 pathway can sometimes compete, although the conditions described in these protocols are chosen to favor the Sₙ2 pathway.[6]
The Appel reaction also proceeds via an Sₙ2-type mechanism. Triphenylphosphine reacts with iodine to form a phosphonium salt. The alcohol then attacks the phosphorus atom, and subsequent collapse of the intermediate with backside attack by the iodide ion yields the alkyl iodide and the thermodynamically stable triphenylphosphine oxide.[11]
Conclusion
The protocols outlined in this application note provide a robust and reliable framework for the synthesis of (2-Phenylbenzofuran-3-yl)methyl halides. The synthesis of the precursor alcohol via Vilsmeier-Haack formylation and subsequent reduction is a versatile route to a key intermediate. The halogenation procedures using thionyl chloride, phosphorus tribromide, and the Appel reaction offer efficient and well-established methods for accessing the corresponding chloride, bromide, and iodide derivatives. These halogenated building blocks are primed for further elaboration, providing medicinal chemists with a powerful toolkit for the synthesis and exploration of novel 2-phenylbenzofuran-based compounds in drug discovery programs.
References
-
Selective procedure for the conversion of alcohols into alkyl iodides with SO /ZrO2 and NaI at room temperature. (n.d.). Elsevier. [Link]
-
Appel reaction. (2023, December 26). In Wikipedia. [Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. (2025, August 10). ResearchGate. [Link]
-
A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. (2005, April 28). HETEROCYCLES, 65(7), 1615. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022, October 26). RSC Advances. [Link]
-
Alcohol + SOCl2. (2025, July 12). ReactionWeb.io. [Link]
-
Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). (n.d.). OrgoSolver. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. [Link]
-
Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC. [Link]
-
Appel Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. (n.d.). The Journal of Organic Chemistry. [Link]
-
Appel Reaction. (n.d.). SynArchive. [Link]
-
Alcohol to Bromide - Common Conditions. (n.d.). Organic Chemistry Data. [Link]
-
Benzyl chloride synthesis by chlorination or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. [Link]
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. (2020, January 7). Chemistry Steps. [Link]
-
PBr3 and SOCl2. (2015, March 20). Master Organic Chemistry. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. [Link]
-
Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. (2022, October 26). RSC Publishing. [Link]
-
Anyone who has experience with PBr3 - reasons for low yield? (2016, February 21). Reddit. [Link]
-
A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. (2018, January 29). Asian Journal of Research in Chemistry. [Link]
-
A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. (n.d.). Thieme Connect. [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. [Link]
-
Aldehyde/Ketone -> Alcohol with NaBH4/MeOH. (n.d.). OrgoSolver. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. orgosolver.com [orgosolver.com]
- 6. reactionweb.io [reactionweb.io]
- 7. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
- 11. Appel reaction - Wikipedia [en.wikipedia.org]
- 12. Appel Reaction [organic-chemistry.org]
synthesis of 3-(chloromethyl)-2-phenylbenzofuran from alcohol
Application Note: Synthesis of 3-(Chloromethyl)-2-phenylbenzofuran
Part 1: Executive Summary & Strategic Analysis
1.1 Overview The synthesis of 3-(chloromethyl)-2-phenylbenzofuran is a critical transformation in the development of benzofuran-based pharmacophores. This scaffold serves as a potent electrophilic intermediate for installing the 2-phenylbenzofuran moiety into larger biological targets (e.g., via N-alkylation of amines or C-alkylation of enolates).
1.2 Retrosynthetic Logic
The target molecule is a benzylic chloride . The most reliable precursor is the corresponding primary alcohol, (2-phenylbenzofuran-3-yl)methanol . While direct chloromethylation (Blanc reaction) of 2-phenylbenzofuran is possible, it often suffers from regioselectivity issues and carcinogenicity hazards (formaldehyde/HCl). Therefore, the conversion of the alcohol using thionyl chloride (
1.3 Critical Stability Considerations
-
Reactivity: The C3-chloromethyl group is highly reactive due to the electron-rich nature of the benzofuran ring, which stabilizes the benzylic carbocation. This makes the compound prone to solvolysis (hydrolysis) and self-polymerization.
-
Acid Sensitivity: While the 2-phenyl group stabilizes the furan ring against acid-catalyzed ring opening, the generation of HCl during the reaction can induce side reactions. The use of a base scavenger (e.g., pyridine or triethylamine) is recommended to buffer the reaction medium.
Part 2: Reaction Mechanism & Pathway
The transformation proceeds via an
Mechanism Description:
-
Activation: The alcohol oxygen attacks the sulfur of thionyl chloride, displacing chloride and forming an alkyl chlorosulfite intermediate.
-
Substitution:
-
With Base: The base deprotonates the intermediate. The free chloride ion then attacks the benzylic carbon in an
fashion, displacing . -
Without Base: The chlorosulfite decomposes via a tight ion pair (
), where the chloride is delivered intramolecularly.
-
Figure 1: Reaction Mechanism
Caption: Conversion of alcohol to chloride via chlorosulfite intermediate, releasing gaseous byproducts.
Part 3: Detailed Experimental Protocol
3.1 Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role |
| (2-Phenylbenzofuran-3-yl)methanol | 224.26 | 1.0 | Limiting Reagent |
| Thionyl Chloride ( | 118.97 | 1.5 - 2.0 | Chlorinating Agent |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium (Anhydrous) |
| Pyridine (Optional) | 79.10 | 2.0 | HCl Scavenger |
| Sodium Bicarbonate ( | 84.01 | N/A | Quench/Wash |
3.2 Step-by-Step Methodology
Step 1: Setup
-
Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a reflux condenser, and an addition funnel.
-
Maintain an inert atmosphere (Nitrogen or Argon) throughout the procedure.
-
Safety Note: Vent the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl and
gases.
Step 2: Solubilization
-
Charge the RBF with (2-phenylbenzofuran-3-yl)methanol (1.0 equiv).
-
Add anhydrous DCM (10-15 mL per gram of substrate). Stir until fully dissolved.
-
Optimization: Cool the solution to
using an ice bath. This controls the exotherm during the initial addition.[2] -
Add Pyridine (2.0 equiv) if acid-sensitive functional groups are present (optional but recommended for high purity).
Step 3: Reagent Addition
-
Dilute Thionyl Chloride (1.5 equiv) in a small volume of DCM.
-
Add the
solution dropwise via the addition funnel over 15-20 minutes at .-
Observation: Gas evolution (
) will occur immediately. The solution may darken slightly.
-
Step 4: Reaction
-
Remove the ice bath and allow the mixture to warm to room temperature (RT).
-
Stir at RT for 1-2 hours.
-
Monitoring: Check reaction progress via TLC (Eluent: 10-20% EtOAc in Hexanes). The product (chloride) is typically less polar (higher
) than the starting alcohol. -
Forcing Conditions: If conversion is incomplete after 2 hours, heat the mixture to gentle reflux (
) for 1 hour.
Step 5: Workup
-
Cool the mixture to RT.
-
Quench: Slowly pour the reaction mixture into a beaker containing saturated aqueous
at . Stir vigorously until gas evolution ceases. -
Extraction: Transfer to a separatory funnel.[1] Extract the aqueous layer with DCM (
). -
Wash: Combine organic layers and wash with:
-
Water (
) -
Brine (
)
-
-
Drying: Dry over anhydrous
or . Filter off the drying agent.
Step 6: Isolation & Purification
-
Concentrate the filtrate under reduced pressure (Rotavap) at
. Do not overheat , as benzylic chlorides can degrade. -
Crude Product: You will obtain a yellow/off-white solid or oil.
-
Purification:
Part 4: Quality Control & Validation
4.1 Expected Analytical Data
| Technique | Expected Signal Characteristics |
| 1H NMR ( | Benzofuran/Phenyl protons: Multiplets in 7.2–8.0 ppm region.Chloromethyl ( |
| Mass Spec (GC-MS) | Molecular ion |
| Appearance | White to pale yellow crystalline solid. |
4.2 Troubleshooting Guide
-
Problem: Product reverts to alcohol on TLC.
-
Cause: Hydrolysis during workup or on acidic silica.
-
Solution: Use anhydrous conditions; neutralize silica; store product in a desiccator.
-
-
Problem: Formation of dimer (ether linkage).
-
Cause: Reaction concentration too high or insufficient
. -
Solution: Increase dilution; ensure excess thionyl chloride is used.
-
Part 5: Workflow Visualization
Figure 2: Experimental Workflow
Caption: Step-by-step experimental workflow for the chlorination process.
References
-
Preparation of 2-(Chloromethyl)benzofuran (Analogous Protocol). PrepChem. Accessed October 26, 2023. [Link]
- Thionyl Chloride Mediated Chlorination of Benzylic Alcohols.Organic Syntheses, Coll. Vol. 4, p. 576 (1963); Vol. 33, p. 47 (1953).
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans (Context on 2-phenylbenzofuran stability). Sciforum. [Link]
-
2-Phenylbenzofuran Properties and Safety. PubChem. National Library of Medicine.[5] [Link]
Sources
Application Note: Wittig Reaction Pathway for the Synthesis of 2-Phenylbenzofuran Derivatives
Executive Summary
2-Phenylbenzofuran derivatives are highly privileged scaffolds in drug discovery, serving as the structural core for numerous bioactive molecules, including potent butyrylcholinesterase (BChE) inhibitors targeted for Alzheimer's disease therapy[1]. While traditional Friedel-Crafts acylation methods suffer from poor regioselectivity, the intramolecular Wittig reaction offers a straightforward, highly regioselective alternative for constructing the benzofuran ring[2].
This application note provides a comprehensive, self-validating protocol for synthesizing 2-phenylbenzofuran derivatives via an intramolecular Wittig pathway. It also addresses the mechanistic causality behind the unexpected formation of 3-benzoyl-2-phenylbenzofuran side products, providing researchers with the insights needed to optimize yields and troubleshoot complex reaction mixtures[3][4].
Mechanistic Insights: The Intramolecular Wittig Pathway
The synthesis relies on the intramolecular condensation of o-acyloxybenzylidenetriphenylphosphoranes. The choice of solvent is critical: conducting the reaction in an aprotic medium (such as toluene) drives the cyclization forward to form the benzofuran ring, whereas a protic medium (like t-BuOH) stalls the reaction at the acylated intermediate[3].
The Causality of Side-Product Formation: During the reaction of the triphenylphosphonium salt with aroyl chlorides in the presence of triethylamine (Et₃N), the expected cyclization yields 2-phenylbenzofurans. However, excess aroyl chloride can trigger an unexpected ylide acylation of the key intermediate (o-[(benzoyloxy)benzyl]-triphenyl-phosphorane). This results in a benzoyl group migration, yielding isomeric 3-benzoyl-2-phenylbenzofuran derivatives[3][4]. Understanding this divergence is crucial for drug development professionals aiming to isolate pure 2-phenylbenzofuran or intentionally synthesize the 3-aroyl derivatives for cannabinoid (CB1) receptor antagonist screening[2].
Reaction pathway showing the divergent formation of 2-phenylbenzofuran and its 3-benzoyl derivative.
Experimental Design & Protocols
To ensure a self-validating system, the protocol is divided into two distinct phases. The precipitation of triethylammonium chloride (Et₃N·HCl) in Protocol B serves as an immediate visual confirmation that the ylide generation and subsequent acylation are actively occurring.
Step-by-step experimental workflow for the Wittig-based synthesis of 2-phenylbenzofurans.
Protocol A: Synthesis of 2-Hydroxybenzyltriphenylphosphonium Bromide
Rationale: This step generates the stable phosphonium salt precursor required for the Wittig reaction.
-
Reagent Preparation: In an oven-dried round-bottom flask, combine 2-hydroxybenzyl alcohol (24.6 mmol) and triphenylphosphine hydrobromide (PPh₃·HBr) (24.6 mmol)[4].
-
Solvent Addition: Suspend the mixture in 50 mL of anhydrous acetonitrile (CH₃CN). Note: Anhydrous conditions prevent premature hydrolysis of the phosphonium salt.
-
Reflux: Purge the system with nitrogen for 15 minutes, then stir the mixture under reflux (approx. 82 °C) for 2 hours[5].
-
Isolation: Allow the reaction to cool to room temperature. Filter the resulting solid precipitate and wash thoroughly with cold CH₃CN to yield the pure 2-hydroxybenzyltriphenylphosphonium bromide[4].
Protocol B: Intramolecular Wittig Cyclization
Rationale: Et₃N deprotonates the phosphonium salt to form the ylide, which reacts with benzoyl chloride. Toluene provides the aprotic environment necessary to force the intramolecular cyclization[3].
-
Reaction Setup: To a clean, dry flask, add 2-hydroxybenzyltriphenylphosphonium bromide (1.11 mmol) and the desired substituted benzoyl chloride (3.33 mmol)[4].
-
Solvent & Base: Add 30 mL of anhydrous toluene, followed by the dropwise addition of 0.6 mL of triethylamine (Et₃N)[4].
-
Cyclization: Stir the mixture under reflux (110 °C) for 2 hours[5]. Self-Validation Check: A white precipitate of Et₃N·HCl will form, indicating successful deprotonation and acylation.
-
Workup: Cool the mixture to room temperature. Remove the Et₃N·HCl precipitate via vacuum filtration. Concentrate the filtrate under reduced pressure using a rotary evaporator[3][4].
-
Purification: Purify the crude residue via silica gel column chromatography using a Hexane/Ethyl Acetate (9:1) solvent system to separate the target 2-phenylbenzofuran from the 3-benzoyl side products[4].
Quantitative Data & Yield Optimization
The electronic nature of the substituents on the benzoyl chloride heavily influences the reaction efficiency and the ratio of the target cyclized product versus the migrated side product. Strongly deactivated acyl chlorides generally reduce the overall yield[2].
Table 1: Effect of Substituents on Yield and Physical Properties[4]
| Substituent (R-group) | Target Yield (%) | Target M.P. (°C) | Side-Product M.P. (°C) |
| -H (Unsubstituted) | 88% | 118 - 120 | 148 - 149 |
| -OMe (4-Methoxy) | 30% | 181 - 182 | 98 - 99 |
| -NO₂ (4-Nitro) | 20% | 80 - 83 | 258 - 260 |
Note: Yields represent the isolated overall yield of the primary 2-phenylbenzofuran derivative. The presence of electron-withdrawing groups (e.g., -NO₂) significantly decreases the cyclization efficiency, promoting ylide acylation.
Analytical Validation & Troubleshooting
To ensure the trustworthiness of the synthesized compounds, rigorous analytical validation must be performed on the purified fractions.
-
GC/MS Analysis: Gas Chromatography-Mass Spectrometry is the primary tool for distinguishing the target from the side product. For example, the successful synthesis of 2-(4'-nitrophenyl)benzofuran will exhibit a distinct molecular ion peak at m/z 239 (100%) [M⁺], with characteristic fragmentation peaks at m/z 209 and 165[3]. The 3-benzoyl side products will elute at different retention times and display higher molecular weights corresponding to the addition of the benzoyl moiety.
-
Troubleshooting Low Yields: If the yield of the target 2-phenylbenzofuran is exceptionally low (especially with deactivated acyl chlorides), verify the anhydrous nature of the toluene. Trace moisture can prematurely quench the phosphorane ylide. Additionally, adjusting the stoichiometric ratio of benzoyl chloride to exactly 1.0 - 1.2 equivalents (rather than an excess) can help suppress the secondary ylide acylation and minimize the formation of the 3-benzoyl-2-phenylbenzofuran side product.
References
-
Unexpected Migration of Benzoyl Group in the Synthesis of 3-Benzoyl-2-Phenylbenzofurans under Wittig Conditions MDPI - Proceedings URL:[Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions Sciforum URL:[Link]
-
Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold National Center for Biotechnology Information (PMC) URL:[Link]
Sources
Application Note: Strategic C3-Functionalization of Benzofurans Using Methanol Derivatives
This Application Note is designed for researchers and drug development professionals focusing on the precise functionalization of the benzofuran scaffold. It addresses the challenge of selectively targeting the C3 position—which is electronically less favored than C2—using methanol and its derivatives as versatile reagents and directing media.
Executive Summary & Strategic Rationale
The benzofuran moiety is a privileged scaffold in medicinal chemistry, present in anti-arrhythmic drugs (e.g., Amiodarone) and anti-tumor agents. While C2-functionalization is facile due to the inherent nucleophilicity of the heteroatom-adjacent carbon, C3-functionalization remains a synthetic bottleneck.
This guide details three advanced protocols leveraging Methanol Derivatives to overcome this selectivity challenge. We define "Methanol Derivatives" in three functional contexts:
-
Substituted Methanols (Primary Alcohols): Used as alkylating agents via Ruthenium-catalyzed "Borrowing Hydrogen" methodology.
-
Fluorinated Methanol (HFIP): Used as a solvent to invert electronic selectivity or stabilize C3-intermediates.
-
Methanol (MeOH): Used as a reagent/solvent for direct electrochemical C3-methoxylation.
Methodology A: Ru-Catalyzed C3-Alkylation via "Borrowing Hydrogen"
Target: Introduction of alkyl chains (C3-R) using primary alcohols (R'-CH2-OH). Mechanism: Hydrogen Autotransfer (Borrowing Hydrogen).
Mechanistic Insight
Direct alkylation using alkyl halides is often toxic and lacks regiocontrol. The "Borrowing Hydrogen" strategy is atom-economical.[1] A Ruthenium catalyst dehydrogenates the alcohol to an aldehyde (generating a Ru-H species). The aldehyde undergoes acid/base-catalyzed condensation with the benzofuran at C3 (Friedel-Crafts type), forming an alkene intermediate. The Ru-H species then returns the hydrogen, reducing the alkene to the final alkyl product.
Detailed Protocol
Reagents:
-
Substrate: Benzofuran derivative (1.0 equiv)
-
Reagent: Primary Alcohol (e.g., Benzyl alcohol, 1.2 equiv)
-
Catalyst: [Ru(p-cymene)Cl2]2 (2.5 mol%)
-
Ligand: DPEphos (5 mol%) or PPh3 (10 mol%)
-
Base: KOH (1.0 equiv) or t-BuOK
-
Solvent: Toluene (0.5 M)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or under Ar, mix [Ru(p-cymene)Cl2]2 and DPEphos in dry toluene (2 mL) and stir for 15 min at RT to generate the active catalytic species.
-
Reaction Assembly: Add the benzofuran substrate (0.5 mmol), primary alcohol (0.6 mmol), and KOH (0.5 mmol) to a pressure tube.
-
Execution: Seal the tube and heat to 110°C for 12–24 hours.
-
Note: The sealed vessel is critical to prevent the escape of the intermediate aldehyde before condensation.
-
-
Work-up: Cool to RT. Filter through a celite pad (eluting with EtOAc). Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Checkpoint:
-
Color Change: The reaction mixture typically turns from orange/red to dark brown/black as the active Ru-hydride species cycles.
-
TLC Monitoring: Look for the transient appearance of the alkene intermediate (usually more polar than product) if the reduction step is slow.
Pathway Visualization
Caption: Figure 1. The "Borrowing Hydrogen" catalytic cycle.[1][2] The alcohol serves as both the alkylating agent and the reductant, generating water as the sole byproduct.
Methodology B: HFIP-Directed C3-Functionalization
Target: Regioselective C3-Formylation or Acylation. Reagent: Hexafluoroisopropanol (HFIP) – A fluorinated methanol derivative.
Mechanistic Insight
HFIP is a strong Hydrogen Bond Donor (HBD) with high ionizing power. In electrophilic aromatic substitutions (SEAr), HFIP can:
-
Stabilize the Sigma-Complex: It stabilizes the cationic Wheland intermediate formed at the C3 position.
-
Activate Electrophiles: It forms H-bond networks with carbonyls (e.g., in formylating reagents), increasing their electrophilicity.
-
Suppress C2-Reaction: By solvating the C2 position or altering the dipole, it enhances C3 selectivity.
Detailed Protocol (C3-Formylation)
Reagents:
-
Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)[7]
-
Reagent: Hexamethylenetetramine (HMTA) (Duff Reaction modification) or Paraformaldehyde.
Step-by-Step Workflow:
-
Dissolution: Dissolve benzofuran (1.0 mmol) in HFIP (3 mL).
-
Addition: Add HMTA (1.5 mmol) in one portion.
-
Reaction: Heat to 60°C for 4 hours. The mixture will turn homogenous.
-
Hydrolysis: Add 1M HCl (5 mL) and stir at RT for 30 min to hydrolyze the iminium intermediate.
-
Extraction: Extract with DCM. Wash with NaHCO3 (to neutralize residual HFIP/acid).
-
Recovery: HFIP can be recovered by distillation (bp 58°C) for re-use.
Data Comparison: Solvent Effect
| Solvent | Product (C3-CHO) | Product (C2-CHO) | Yield |
|---|---|---|---|
| HFIP | >95% | <5% | 88% |
| Acetonitrile | 60% | 40% | 45% |
| Toluene | 30% | 70% | 52% |
Methodology C: Electrochemical C3-Methoxylation
Target: Direct introduction of -OMe group at C3 (or C2/C3 dimethoxylation followed by elimination). Reagent: Methanol (Solvent & Reactant).
Mechanistic Insight
Anodic oxidation of benzofuran in methanol generates a radical cation. Methanol (nucleophile) attacks the cation. This typically forms a 2,3-dimethoxy-2,3-dihydrobenzofuran intermediate. Subsequent acid-catalyzed elimination of MeOH (or electrochemical oxidation) restores aromaticity, yielding 3-methoxybenzofuran or acetals.
Detailed Protocol
Setup: Undivided Cell, Graphite Anode, Platinum Cathode. Reagents:
-
Solvent: MeOH (Anhydrous)
-
Electrolyte: LiClO4 or Et4NOTs (0.1 M)
-
Substrate: Benzofuran (10 mM)
Step-by-Step Workflow:
-
Assembly: Place electrodes 1 cm apart in the cell.
-
Electrolysis: Constant current (CCE) at 10 mA/cm² . Pass 2.5–3.0 F/mol of charge.
-
Monitoring: Monitor consumption of starting material by HPLC.
-
Work-up (Elimination Step):
-
Option A (Acetal product): Evaporate MeOH, resuspend in ether, wash with water.
-
Option B (3-Methoxybenzofuran): Treat the crude dimethoxy intermediate with catalytic p-TsOH in refluxing benzene/toluene for 1 hour to force elimination of MeOH.
-
Electrochemical Setup Visualization
Caption: Figure 2. Electrochemical methoxylation setup. The reaction utilizes methanol as both solvent and reagent.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Incomplete dehydrogenation | Increase catalyst loading to 5 mol%; ensure open system is not used (closed tube required). |
| C2 vs C3 Mix (Method B) | Wet HFIP | HFIP is hygroscopic. Dry over 3Å molecular sieves. Water competes as a nucleophile. |
| Over-oxidation (Method C) | High current density | Reduce current density to 5 mA/cm²; monitor charge passed strictly (stop at 2.2 F/mol). |
| No Reaction (Method A) | Catalyst poisoning | Ensure substrate is free of thiols or strong amines that bind Ru. Use t-Amyl alcohol as co-solvent. |
References
-
Ruthenium-Catalyzed C3-Alkylation
-
HFIP-Directed Functionalization
- Title: Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy (Highlighting HFIP solvent effects).
- Source:RSC Advances, 2022.
-
URL:[Link]
-
Electrochemical Methoxylation
-
General Benzofuran Functionalization Review
- Title: Transition Metal-Catalyzed Benzofuran Synthesis and Functionaliz
- Source:Elsevier Books, 2017.
-
URL:[Link]
Sources
- 1. organic-chemistry.org [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Ruthenium(ii)-catalyzed switchable C3-alkylation versus alkenylation with acrylates of 2-pyridylbenzofurans via C–H bond activation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 6. Regulatable selective synthesis of benzofurans and coumarins from aryl propargyl ethers via an electrochemical tandem cyclization reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Synthesis and Antimicrobial Profiling of (2-Phenylbenzofuran-3-yl)methanol Derivatives
This Application Note is designed for medicinal chemists and drug discovery researchers. It details the synthetic pathway and biological evaluation of antimicrobial agents derived from (2-Phenylbenzofuran-3-yl)methanol .
The guide prioritizes high-yield, reproducible synthetic protocols and standardizes the biological validation process.
Introduction & Rationale
The benzofuran scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous therapeutics (e.g., Amiodarone).[1] Specifically, 2-phenylbenzofuran derivatives have exhibited potent antimicrobial, antifungal, and anticancer activities.
The specific precursor, (2-Phenylbenzofuran-3-yl)methanol (Compound 1 ), possesses a primary hydroxyl group at the C3 position. This moiety acts as a versatile chemical handle, allowing for the introduction of pharmacophores such as azoles (targeting fungal ergosterol synthesis) or cationic amines (disrupting bacterial cell membranes).
Mechanism of Action (Hypothesis)
Derivatives synthesized from this scaffold typically function via:
-
Membrane Disruption: Lipophilic benzofuran cores penetrate microbial lipid bilayers.
-
Enzyme Inhibition: Nitrogen-containing side chains (introduced at C3) often coordinate with metalloenzymes (e.g., CYP51 in fungi) or DNA gyrase in bacteria.
Chemical Retrosynthesis & Workflow
The synthetic strategy involves three phases:
-
Construction of the Core: Synthesis of 2-phenylbenzofuran.
-
Functionalization: C3-formylation followed by reduction to the key alcohol intermediate 1 .
-
Derivatization: Conversion of the alcohol to an electrophilic halide, followed by nucleophilic substitution with antimicrobial pharmacophores (imidazoles, triazoles, or cyclic amines).
DOT Diagram: Synthetic Workflow
Caption: Step-wise synthetic pathway from raw materials to active antimicrobial agents.[2]
Experimental Protocols
Phase 1: Preparation of the Scaffold (Compound 1)
Precursor: 2-Phenylbenzofuran can be purchased or synthesized via the Rap-Stoermer condensation of salicylaldehyde and phenacyl bromide.
Step A: Vilsmeier-Haack Formylation
Objective: Introduce a formyl group at the C3 position of 2-phenylbenzofuran.
-
Reagents: 2-Phenylbenzofuran (10 mmol), POCl
(12 mmol), DMF (12 mmol). -
Procedure:
-
Cool anhydrous DMF (5 mL) to 0°C in a round-bottom flask.
-
Add POCl
dropwise with stirring; stir for 30 min to form the Vilsmeier reagent. -
Add a solution of 2-phenylbenzofuran (dissolved in minimal DMF) dropwise.
-
Heat the mixture to 80°C for 4–6 hours . Monitor by TLC (Hexane:EtOAc 9:1).
-
Workup: Pour the reaction mixture into crushed ice/water. Neutralize with saturated NaHCO
solution. A precipitate (aldehyde) will form. -
Filter, wash with water, and recrystallize from ethanol.[3]
-
Yield Expectation: 75–85%.
-
Step B: Reduction to (2-Phenylbenzofuran-3-yl)methanol (1)
Objective: Convert the aldehyde to the target primary alcohol.
-
Reagents: 3-Formyl-2-phenylbenzofuran (from Step A), NaBH
, Methanol/THF. -
Procedure:
-
Dissolve the aldehyde (5 mmol) in MeOH (20 mL). If solubility is poor, use a 1:1 MeOH:THF mixture.
-
Cool to 0°C. Add NaBH
(10 mmol) portion-wise over 15 minutes. -
Stir at room temperature for 2 hours.
-
Quench: Add acetone (1 mL) to destroy excess hydride, then evaporate solvent under reduced pressure.
-
Extraction: Resuspend residue in water and extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry over anhydrous Na
SO and concentrate.[4] -
Characterization: IR (broad peak at 3200-3400 cm
for -OH); H NMR (singlet at ~4.8 ppm for -CH OH).
-
Phase 2: Synthesis of Antimicrobial Derivatives
The alcohol (Compound 1 ) is not a potent antimicrobial itself; it must be converted.
Step C: Chlorination
-
Dissolve Compound 1 (2 mmol) in dry DCM (10 mL).
-
Add Thionyl Chloride (SOCl
) (3 mmol) dropwise at 0°C. -
Stir at room temperature for 3 hours.
-
Evaporate solvent and excess SOCl
to obtain 3-(chloromethyl)-2-phenylbenzofuran . Use immediately (unstable).
Step D: Nucleophilic Substitution (General Protocol)
Targeting: Azoles (Antifungal) or Cyclic Amines (Antibacterial).
-
Reagents: 3-(chloromethyl)-2-phenylbenzofuran (1 eq), Nucleophile (1.2 eq) (e.g., 1H-1,2,4-triazole, imidazole, or morpholine), K
CO (2 eq), Acetonitrile (MeCN). -
Procedure:
-
Suspend the Nucleophile and K
CO in MeCN. -
Add the chloride intermediate.
-
Reflux at 80°C for 8–12 hours .
-
Workup: Filter off inorganic salts. Evaporate solvent.[5]
-
Purification: Silica gel column chromatography (Eluent: DCM:MeOH 95:5).
-
Biological Evaluation: Standardized Protocols
To ensure data integrity (E-E-A-T), use the Broth Microdilution Method (CLSI guidelines).
Protocol: Minimum Inhibitory Concentration (MIC)
Materials:
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Media: Mueller-Hinton Broth (Bacteria), RPMI 1640 (Fungi).[6]
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).
Steps:
-
Stock Solution: Dissolve synthesized compounds in DMSO to 1 mg/mL.
-
Dilution: Prepare serial two-fold dilutions in 96-well plates (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of microbial suspension (
CFU/mL) to each well. -
Incubation:
-
Bacteria: 37°C for 24 hours.
-
Fungi: 35°C for 48 hours.
-
-
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
Data Reporting Template
Organize your results in the following format for publication or internal reports:
| Compound ID | R-Group (Nucleophile) | MIC S. aureus (µg/mL) | MIC E. coli (µg/mL) | MIC C. albicans (µg/mL) |
| 1 (Precursor) | -OH | >128 | >128 | >128 |
| 2a | Imidazole | 8 | 32 | 4 |
| 2b | 1,2,4-Triazole | 16 | 64 | 2 |
| 2c | Morpholine | 4 | 16 | 64 |
| Ref | Ciprofloxacin | 0.5 | 0.25 | - |
Structure-Activity Relationship (SAR) Visualization[8]
Understanding the pharmacophore is critical for optimization.
Caption: SAR analysis of 3-substituted-2-phenylbenzofuran derivatives.
References
-
BenchChem. The Multifaceted Biological Activities of 2-Methyl-3-phenylbenzofuran Derivatives: A Technical Guide. (2025).[2][3][5][7][8]
-
Koca, M., et al. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives.[8] European Journal of Medicinal Chemistry (2005).[8]
-
Kirilmis, C., et al. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity.[2] Molecules (2005).[3][8]
-
Organic Chemistry Portal. Synthesis of Benzofurans - Recent Literature and Methods.
-
Abdel-Wahab, B. F., et al. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Beni-Suef University Journal of Basic and Applied Sciences (2018).
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the Synthesis and Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity [mdpi.com]
- 4. CN110684000B - Process for preparing benzofuran derivatives - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of (2-Phenylbenzofuran-3-yl)methanol
[1]
Introduction
You have reached the technical support repository for (2-Phenylbenzofuran-3-yl)methanol . This compound serves as a critical intermediate in the synthesis of anti-arrhythmic agents (analogous to Amiodarone/Dronedarone scaffolds) and novel SIRT1 inhibitors.
The Core Problem: This molecule contains a benzylic-like hydroxymethyl group at the C3 position. While the benzofuran core provides aromatic stability, the C3-methylene group is susceptible to radical autoxidation.[1] Upon exposure to air and light, the primary alcohol oxidizes to 2-phenylbenzofuran-3-carbaldehyde , often accompanied by a visible color shift from white to yellow/brown.[1]
This guide provides the mechanistic understanding and protocols required to maintain >99% purity.
Module 1: The Degradation Mechanism
To prevent degradation, one must understand the "Why."[1] The oxidation of (2-Phenylbenzofuran-3-yl)methanol is not a simple reaction with oxygen; it is a radical chain reaction (Autoxidation) accelerated by light (photo-oxidation).[1]
The Pathway
-
Initiation: Trace metals or UV light abstract a hydrogen atom from the benzylic carbon (C3 position).
-
Propagation: The resulting radical is stabilized by resonance with the benzofuran and phenyl rings, making it long-lived enough to react with triplet oxygen (
). -
Product Formation: This leads to a hydroperoxide intermediate, which dehydrates to form the aldehyde impurity.
Visualization: Autoxidation Cascade
Figure 1: Radical-mediated autoxidation pathway converting the alcohol to the aldehyde impurity.[1]
Module 2: The "Golden Standard" Storage Protocol
Do not rely on standard refrigeration. The following protocol is the only self-validating method to ensure long-term stability (12+ months).
Storage Matrix
| Parameter | Standard Practice (Risk: High) | Golden Standard (Risk: Low) | Technical Rationale |
| Atmosphere | Air (Headspace) | Argon Backfill | Argon is heavier than air, creating a "blanket" over the solid.[1] Nitrogen is lighter and diffuses out faster. |
| Temperature | 4°C (Fridge) | -20°C (Freezer) | Arrhenius equation dictates that reaction rates halve for every 10°C drop. -20°C virtually halts radical propagation. |
| Container | Clear Glass/Plastic | Amber Glass Vial | Benzofurans absorb UV light. Amber glass blocks <450nm wavelengths, preventing photo-initiation.[1] |
| Seal | Screw Cap | Parafilm over Cap | Prevents moisture ingress and oxygen diffusion through the thread gap. |
Protocol A: The Argon Blanket Technique
Required for every closure of the vial.
-
Connect a Pasteur pipette to an Argon line (low flow: 1-2 bubbles/sec in oil bubbler).
-
Insert the pipette tip halfway into the vial (do not disturb the powder).
-
Flush for 15–20 seconds.
-
While the gas is still flowing, withdraw the pipette and simultaneously screw on the cap.
-
Verification: If the cap has a septum, the septum should slightly bulge outward initially, indicating positive pressure.[1]
Module 3: Troubleshooting & Diagnostics
Use this decision tree to diagnose sample quality before starting critical experiments.
Diagnostic Workflow
Figure 2: Quality Control Decision Tree. The aldehyde impurity is less polar and moves faster on silica.
Frequently Asked Questions (FAQs)
Q1: My sample has turned from white to pale yellow. Is it ruined?
-
Diagnosis: Not necessarily. The yellow color often comes from trace amounts of conjugated impurities (like the aldehyde or quinone derivatives).
-
Action: Perform a TLC check (see below). If the impurity spot is faint (<5% by visual intensity), the sample may still be usable for robust reactions.[1] For sensitive catalysis, recrystallize immediately.[1]
Q2: What is the best TLC system to detect oxidation?
-
System: 20% Ethyl Acetate in Hexanes (or Petroleum Ether).
-
Observation:
Q3: Can I store this in solution (e.g., DMSO or Methanol)?
-
Verdict: NO.
-
Reasoning: Dissolved oxygen diffuses 100x faster in solvents than in solids. Furthermore, protic solvents like methanol can participate in radical hydrogen transfer mechanisms.[1] Always store as a dry solid.
Module 4: Rescue Protocols
If your compound has oxidized significant (>10%), do not discard it.[1] The aldehyde can be chemically reversed back to the alcohol.
Protocol B: Chemical Rescue (NaBH4 Reduction)
Use this if simple recrystallization fails to remove the yellow impurity.
-
Dissolution: Dissolve the impure yellow solid in Methanol (10 mL per gram).
-
Reduction: Add Sodium Borohydride (NaBH
, 0.5 equivalents). The yellow color should fade within 10–30 minutes as the conjugated aldehyde is reduced back to the alcohol. -
Quench: Add a few drops of dilute acetic acid or saturated NH
Cl. -
Extraction: Evaporate MeOH, partition between Ethyl Acetate and Water.
-
Purification: Recrystallize the residue from Hexane/Ethyl Acetate (hot/cold) .
Protocol C: Recrystallization (Standard)
For minor impurities.[1]
-
Solvent System: Hexane (Anti-solvent) / Ethyl Acetate (Solvent).
-
Method: Dissolve in minimum hot EtOAc. Add hot Hexane until slightly cloudy. Cool slowly to RT, then -20°C.
-
Expected Recovery: 70–85% as white needles.
References
-
Mechanism of Benzylic Oxidation
-
Synthesis & Stability Context
-
General Benzylic Alcohol Handling
Technical Support Center: Purification of (2-Phenylbenzofuran-3-yl)methanol
Welcome to the technical support center for the purification of (2-Phenylbenzofuran-3-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important benzofuran derivative. Our goal is to equip you with the necessary knowledge to move from a crude reaction mixture to a final product of high purity with confidence.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure (2-Phenylbenzofuran-3-yl)methanol?
Pure (2-Phenylbenzofuran-3-yl)methanol is typically a solid at room temperature. Its appearance should be a white to off-white crystalline powder. The presence of a yellowish or brownish tint, or an oily consistency, often indicates the presence of impurities.[1]
Q2: What are the most common impurities I should expect in my crude product?
The impurity profile is highly dependent on the synthetic route used. However, common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding 2-phenyl-3-formylbenzofuran or a 3-ester derivative if the synthesis involves a reduction step.
-
Over-oxidized Products: If the alcohol is susceptible to oxidation, the corresponding aldehyde or carboxylic acid may be present.
-
Side-Products: Synthesis of the 2-phenylbenzofuran core can sometimes yield unexpected side products like 2-phenyl-3-benzoyl benzofurans or dimeric structures.[2][3]
-
Residual Catalysts: If transition metals like Palladium or Nickel were used in the synthesis, trace amounts may remain.[1]
-
Residual Solvents: Solvents used in the reaction or workup (e.g., Dichloromethane, Ethyl Acetate, Toluene) may be present.
Q3: Which analytical techniques are recommended for assessing the purity of (2-Phenylbenzofuran-3-yl)methanol?
A combination of techniques is essential for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An indispensable tool for initial purity assessment and for developing solvent systems for column chromatography.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the chemical structure and identifying any residual starting materials or byproducts.[6][7]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the final compound.[6][8]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[6]
-
Melting Point Analysis: A sharp and narrow melting point range is a strong indicator of high purity for a crystalline solid.[9]
Core Purification Protocols
The two most effective and widely used methods for purifying (2-Phenylbenzofuran-3-yl)methanol are recrystallization and flash column chromatography. The choice depends on the nature and quantity of the impurities.
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to find a solvent system where the desired compound is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures. For 2-arylbenzofuran derivatives, polar solvents are often effective.[10]
Step-by-Step Methodology:
-
Solvent Screening: In small test tubes, test the solubility of ~10-20 mg of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and mixtures with hexane or water). A good solvent will dissolve the crude product when heated but will result in crystal formation upon cooling.
-
Dissolution: Place the crude (2-Phenylbenzofuran-3-yl)methanol in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more effective crystallization, you can insulate the flask. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
Flash column chromatography is the method of choice for separating the target compound from impurities with different polarities.[1][11] Given that (2-Phenylbenzofuran-3-yl)methanol contains a polar hydroxyl group, it will interact more strongly with the silica gel compared to non-polar impurities.
Step-by-Step Methodology:
-
TLC Analysis: First, determine the optimal eluent system using TLC. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., hexane/ethyl acetate mixtures). The ideal system provides a good separation between the product spot and impurity spots, with the product having an Rf value of approximately 0.2-0.4.[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Pour the slurry into a glass column and allow it to pack evenly under positive pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation. Carefully apply the sample to the top of the column.
-
Elution: Begin eluting the column with the starting solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 95:5 to 80:20 Hexane:EtOAc) to elute your target compound. This is known as a gradient elution.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Dry the final product under high vacuum.
| Parameter | Recrystallization | Flash Column Chromatography |
| Best For | Removing small amounts of impurities from a mostly pure solid. | Separating complex mixtures with varying polarities. |
| Stationary Phase | N/A | Silica Gel |
| Mobile Phase | Single or binary solvent system (e.g., Methanol, Ethanol/Water).[10] | Gradient of non-polar/polar solvents (e.g., Hexane/Ethyl Acetate).[12] |
| Throughput | High | Low to Medium |
| Solvent Usage | Moderate | High |
Purification Workflow Diagram
Caption: General workflow for the purification of (2-Phenylbenzofuran-3-yl)methanol.
Troubleshooting Guide
Issue 1: Low or No Crystal Formation During Recrystallization
-
Possible Cause A: Too much solvent was used. The concentration of the compound is below its saturation point even at low temperatures.
-
Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
-
Possible Cause B: The solution cooled too quickly. This can lead to the formation of an oil or amorphous solid instead of crystals.
-
Solution: Re-heat the solution to re-dissolve the product and allow it to cool much more slowly. Insulating the flask can help. If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
-
-
Possible Cause C: The presence of impurities is inhibiting crystallization.
-
Solution: In this case, recrystallization may not be the appropriate method. The crude product should be purified by column chromatography first.[1]
-
Issue 2: Poor Separation or Co-elution in Column Chromatography
-
Possible Cause A: The eluent system is not optimized. The chosen solvent system may not have sufficient resolution to separate the product from a similarly polar impurity.
-
Solution: Before running the column, perform a thorough TLC analysis with a wider range of solvent polarities and even different solvent systems (e.g., Dichloromethane/Methanol).[4] A good solvent system will show clear separation between the product and impurity spots on the TLC plate.
-
-
Possible Cause B: The column was overloaded. Too much crude material was loaded onto the column, exceeding its separation capacity.
-
Solution: Use a larger column with more silica gel or reduce the amount of crude material being purified in a single run.
-
-
Possible Cause C: The sample was not loaded in a concentrated band. If the sample is loaded in a large volume of solvent, the initial band will be too broad, leading to poor separation.
-
Solution: Dissolve the sample in the absolute minimum volume of solvent. For best results, use the dry loading technique by adsorbing the crude product onto a small amount of silica gel before adding it to the column.
-
Issue 3: The Final Product is a Yellowish Oil Instead of a White Solid
-
Possible Cause A: Residual solvent is present. Even small amounts of solvent can prevent a compound from solidifying.
-
Solution: Ensure the product is dried under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
-
Possible Cause B: Persistent minor impurities. Some impurities may prevent crystallization even at very low concentrations.
Troubleshooting Decision Diagram
Caption: Decision-making flowchart for troubleshooting common purification issues.
Advanced Purification: Preparative HPLC
For applications requiring exceptionally high purity (>99.5%), such as for pharmaceutical reference standards, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. This technique offers superior resolving power compared to flash chromatography.
-
Stationary Phase: Typically a reverse-phase column (e.g., C18 or Phenyl). Phenyl phases can offer unique selectivity for aromatic compounds through pi-pi interactions.[13]
-
Mobile Phase: A gradient of high-purity solvents like acetonitrile and water, or methanol and water, often with a modifier like formic acid for MS compatibility.[8]
This method is scalable and can be used for the isolation of impurities for characterization.[8]
References
-
Sciforum. (n.d.). Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Retrieved from [Link]
-
Gao, C., et al. (2021). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents. Bioorganic & Medicinal Chemistry Letters, 47, 128203. Available from: [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Supporting Information for 2,3-Disubstituted Benzofuran and Indole by Copper-Mediated C-C Bond Extension Reaction of 3-Zinciobenzoheterole. (n.d.). Synfacts, 2008(09), 0938-0938. Available from: [Link]
-
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6299–6305. Available from: [Link]
-
Kucukislamoglu, M., et al. (2006). Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity. Molecules, 11(4), 233-242. Available from: [Link]
-
Woo, L. W., et al. (2005). Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Journal of Enzyme Inhibition and Medicinal Chemistry, 20(2), 143-150. Available from: [Link]
-
Kushwaha, D. S., et al. (2014). Synthesis of 1-(3-Methyl Benzofuran-2-yl)-Carbohydrazide-3-Chloro-4-Phenyl Azetidine-2-One, a Benzofuran Derivative and its Photochemical Study. Rasayan Journal of Chemistry, 7(1), 88-92. Available from: [Link]
-
Horie, T., et al. (2005). A SHORT-STEP CONVENIENT SYNTHESIS OF 2-PHENYLBENZOFURAN FROM 3-PHENYLCOUMARIN. HETEROCYCLES, 65(7), 1643. Available from: [Link]
-
SIELC Technologies. (2018). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. magritek.com [magritek.com]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. 263887-30-5|(2-Phenylbenzofuran-3-yl)methanol|BLD Pharm [bldpharm.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Studies on the Synthesis Reactivity of Novel Benzofuran-2-yl-[3-Methyl-3-Phenylcyclobutyl] Methanones and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Reaction Conditions for Benzofuran Alcohol Oxidation
Welcome to the technical support center for the oxidation of benzofuran alcohols. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with this critical transformation. The benzofuran moiety is a privileged scaffold in numerous pharmaceuticals and biologically active molecules, making the reliable conversion of benzofuran alcohols to their corresponding aldehydes or ketones a frequent and vital synthetic step.
However, this transformation is not without its challenges. The electron-rich nature of the benzofuran ring system can render it susceptible to undesired side reactions under many oxidative conditions. Issues such as over-oxidation, low conversion, and complex purification are common hurdles. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable methods for oxidizing a benzofuran alcohol?
The most successful methods employ mild and selective oxidizing agents that are compatible with sensitive heterocyclic systems. The three most commonly recommended systems are:
-
Dess-Martin Periodinane (DMP) Oxidation: A hypervalent iodine reagent that is highly selective for primary and secondary alcohols, operates under neutral pH and at room temperature, and is known for its compatibility with furan rings.[1][2]
-
Swern Oxidation and its Variants: These methods utilize an "activated" dimethyl sulfoxide (DMSO) species. The Swern oxidation is renowned for its mild conditions and broad functional group tolerance, effectively stopping the oxidation of primary alcohols at the aldehyde stage.[3][4]
-
TEMPO-mediated Oxidation: This catalytic system uses a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), with a stoichiometric co-oxidant like sodium hypochlorite (bleach). It is highly selective for primary alcohols and can be tuned for efficiency.[5]
Q2: How do I choose the right oxidant for my specific benzofuran alcohol?
The choice depends on several factors: the stability of your substrate, the scale of your reaction, and the functional groups present.
-
For highly sensitive or acid-labile substrates: DMP is often the best initial choice due to its neutral conditions.[2][6]
-
For substrates with multiple oxidizable groups: The high chemoselectivity of DMP and Swern oxidations is advantageous. For instance, they can often oxidize an alcohol without affecting sulfides or other furan rings.[1][2]
-
For large-scale synthesis: TEMPO-mediated oxidation is often preferred because the primary catalyst (TEMPO) is used in catalytic amounts, making it more cost-effective and generating less waste than stoichiometric reagents like DMP.[5]
-
When avoiding heavy metals is critical: All three methods (DMP, Swern, TEMPO) are excellent metal-free alternatives to older chromium-based reagents like PCC or Jones reagent.[6][7]
Q3: What are the immediate signs of a problematic or failed oxidation reaction?
Monitoring by Thin Layer Chromatography (TLC) is crucial. Key indicators include:
-
No new spot: If only your starting material spot is visible after a reasonable time, the reaction has not initiated.
-
A streak from the baseline: This often indicates the formation of a very polar byproduct, such as a carboxylic acid from over-oxidation or a ring-opened diol.[8]
-
Multiple new spots: The formation of several products suggests a lack of selectivity, potential decomposition of the starting material or product, or side reactions involving the benzofuran ring.
-
Color change: While some reactions have characteristic color changes, a sudden darkening or formation of black tar often indicates decomposition.
Section 2: Troubleshooting Guide: Specific Experimental Issues
This section addresses specific problems you may encounter during your experiments.
Issue 1: Low or No Conversion of Starting Material
You've run the reaction for several hours, but TLC analysis shows predominantly unreacted starting alcohol.
-
Q: Could my reagent be the problem?
-
A: Yes, this is a primary suspect. Dess-Martin Periodinane (DMP) is moisture-sensitive and can degrade upon improper storage. It is recommended to use a freshly opened bottle or to dry the reagent under vacuum before use. For Swern oxidation , the activating agent (e.g., oxalyl chloride or trifluoroacetic anhydride) is highly reactive and moisture-sensitive. The DMSO must be anhydrous.
-
-
Q: I'm using a Swern oxidation at -78 °C. Could the temperature be too low?
-
A: While the initial activation of DMSO and addition of the alcohol must be done at very low temperatures (typically -78 °C) to control the reaction and prevent decomposition of the active species, the final elimination step after adding the amine base (e.g., triethylamine) often requires the reaction to be warmed.[3] Allowing the reaction to slowly warm to 0 °C or room temperature is a standard part of the procedure and is necessary to drive the final elimination to form the carbonyl.
-
-
Q: My benzofuran alcohol is sterically hindered. What can I do?
-
A: Steric hindrance can significantly slow down the initial reaction of the alcohol with the oxidant. For hindered alcohols, you may need to increase the reaction time or use a less bulky oxidizing agent if possible. For DMP oxidations, slightly elevated temperatures (e.g., 40-50 °C in a solvent like dichloroethane) can sometimes overcome this barrier, but must be monitored carefully for byproduct formation.
-
Issue 2: Over-oxidation of a Primary Alcohol to a Carboxylic Acid
You were targeting a benzofuran aldehyde, but your crude NMR or mass spectrum indicates the presence of the corresponding carboxylic acid.
-
Q: My TEMPO oxidation is giving me the acid. How can I stop it at the aldehyde?
-
A: Over-oxidation in TEMPO systems is common if reaction conditions are not carefully controlled. The key is to limit the reaction time and the amount of co-oxidant (e.g., NaOCl).[9] Monitor the reaction closely by TLC, and as soon as the starting material is consumed, quench the reaction immediately. Using a buffered biphasic system (e.g., CH₂Cl₂/aqueous NaHCO₃) helps maintain the optimal pH of ~9, which favors aldehyde formation.[9]
-
-
Q: I thought DMP and Swern oxidations stopped at the aldehyde. Why am I seeing acid?
-
A: Under standard, anhydrous conditions, these reagents are exceptionally reliable at stopping at the aldehyde.[4][7] The presence of acid suggests one of two possibilities:
-
Contamination: The starting material or product may have been oxidized by air over time, especially if the aldehyde is unstable.
-
Work-up issues: Certain work-up procedures could potentially facilitate further oxidation. Ensure your work-up is non-oxidative. The more likely scenario is that the isolated aldehyde is degrading upon storage or during purification. Benzofuran aldehydes can be sensitive and prone to air oxidation.
-
-
Issue 3: Formation of Unexpected Byproducts and Ring Instability
Your TLC shows multiple spots, and the crude NMR is complex and difficult to interpret.
-
Q: I suspect the benzofuran ring is reacting. What kind of side reactions can occur?
-
A: The furan portion of the benzofuran system is electron-rich and can be susceptible to oxidative attack, especially with stronger oxidants or under harsh conditions. The most common side reaction is epoxidation across the 2,3-double bond. This epoxide is often unstable and can lead to a cascade of products, including ring-opened keto-esters or salicylaldehyde derivatives.[8][10]
-
Causality: This occurs because the oxidant attacks the most electron-rich site, which can be the furan double bond rather than the alcohol. Choosing a highly selective oxidant known to be compatible with furans, like DMP, is the best preventative measure.[2]
-
-
Q: I'm using a chlorine-based oxidant (e.g., TEMPO/bleach) and seeing evidence of chlorination. How can I prevent this?
-
A: Chlorination of the electron-rich aromatic ring is a known side reaction in TEMPO/NaOCl systems.[11] This can be mitigated by carefully controlling the temperature, keeping it between -5 °C and 0 °C, and ensuring the pH is properly buffered. If chlorination remains a problem, switching the co-oxidant to a non-chlorine source may be necessary.
-
Issue 4: Difficult Work-up and Purification
The reaction appears successful by TLC, but isolating the pure product is proving difficult.
-
Q: My Swern oxidation work-up has a terrible smell. How do I manage this?
-
A: The foul odor is from dimethyl sulfide (DMS), a volatile byproduct of the Swern oxidation.[3][12] This is unavoidable. All operations must be conducted in a well-ventilated fume hood. To eliminate the odor from your glassware, rinse it thoroughly with a solution of bleach (sodium hypochlorite) or Oxone®, which oxidizes the DMS to odorless DMSO or dimethyl sulfone.[3]
-
-
Q: How do I remove the iodine byproducts from my DMP oxidation?
-
A: The main byproduct is an iodinane. A common and effective work-up procedure is to dilute the reaction mixture with a solvent like diethyl ether or ethyl acetate and then wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces any remaining hypervalent iodine species, and the basic wash helps to precipitate the iodinane byproduct, which can often be removed by filtration.
-
-
Q: My benzofuran aldehyde seems to be decomposing on the silica gel column. What are my options?
-
A: Aldehydes can be sensitive to acidic silica gel.
-
Neutralize the Silica: You can prepare a slurry of silica gel with a solvent containing a small amount of a neutralising base, like 1% triethylamine in your eluent system, before packing the column.
-
Use Alternative Media: Consider using a different stationary phase, such as neutral alumina or Florisil.
-
Avoid Chromatography: If possible, try to purify the product by recrystallization or distillation to avoid contact with stationary phases altogether.
-
-
Section 3: Standard Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is a general guideline for a small-scale reaction.
-
To a stirred solution of the benzofuran alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M) at room temperature, add solid Dess-Martin Periodinane (1.2–1.5 eq) in one portion.
-
Stir the resulting suspension at room temperature. Monitor the reaction progress by TLC (typically complete in 0.5–3 hours).
-
Once the starting material is consumed, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.
-
Stir vigorously for 15-20 minutes until the solid byproducts dissolve or precipitate cleanly.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by silica gel chromatography or recrystallization as needed.
Protocol 2: Swern Oxidation
This protocol requires strict anhydrous conditions and low temperatures.
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DCM and cool to -78 °C (dry ice/acetone bath).
-
Add anhydrous DMSO (2.0–3.0 eq) via syringe.
-
Slowly add oxalyl chloride (1.2–1.5 eq) dropwise via syringe. Stir for 15-30 minutes at -78 °C. You may observe gas evolution (CO and CO₂).[3]
-
Add a solution of the benzofuran alcohol (1.0 eq) in a small amount of anhydrous DCM dropwise. Stir for 30-45 minutes at -78 °C.
-
Add anhydrous triethylamine (TEA, 4.0–5.0 eq) dropwise. A thick white precipitate will form.
-
Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over ~1 hour.
-
Quench the reaction by adding water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash sequentially with dilute HCl (e.g., 1M), saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify as needed. Remember to decontaminate glassware with bleach. [3]
Section 4: Comparative Data on Common Oxidants
| Oxidant System | Activating Agent / Conditions | Typical Temp. | Pros | Cons |
| Dess-Martin Periodinane (DMP) | N/A (Stoichiometric) | Room Temp | Very mild, neutral pH, high chemoselectivity, reliable for sensitive substrates.[1] | Expensive, potentially explosive nature, generates iodine waste.[1] |
| Swern Oxidation | Oxalyl Chloride / DMSO | -78 °C to RT | Excellent for acid-sensitive substrates, stops cleanly at the aldehyde, wide functional group tolerance.[3][13] | Requires cryogenic temperatures, produces toxic CO/CO₂ gas and foul-smelling DMS.[3][12] |
| TEMPO / NaOCl | NaOCl (Bleach) | 0 °C to RT | Catalytic in TEMPO, inexpensive co-oxidant, good for large scale.[5] | Can lead to over-oxidation or chlorination if not controlled, pH sensitive.[9][11] |
| Pyridinium Chlorochromate (PCC) | N/A (Stoichiometric) | Room Temp | Effective and well-established. | Toxic chromium waste, acidic conditions can be problematic for some substrates. |
Section 5: Visual Workflow and Troubleshooting Guides
General Experimental Workflow for Benzofuran Alcohol Oxidation
Caption: A generalized workflow for benzofuran alcohol oxidation.
Troubleshooting Decision Flowchart
Caption: A decision flowchart for troubleshooting common oxidation issues.
References
-
Dess–Martin periodinane (DMP) is a chemical reagent used in the Dess–Martin oxidation, oxidizing primary alcohols to aldehydes and secondary alcohols to ketones. This periodinane has several advantages over chromium- and DMSO-based oxidants that include milder conditions (room temperature, neutral pH), shorter reaction times, higher yields, simplified workups, high chemoselectivity, tolerance of sensitive functional groups, and a long shelf life. (Source: Wikipedia, [Link])
-
Furans containing a β-ketoester group at 2-position undergo oxidative ring-opening by Mn(iii)/Co(ii) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties through an endoperoxide intermediate. (Source: Royal Society of Chemistry, [Link])
-
The Dess-Martin Periodinane (DMP), a hypervalent iodine compound, offers selective and very mild oxidation of alcohols to aldehydes or ketones. The oxidation is performed in dichloromethane or chloroform at room temperature, and is usually complete within 0.5 - 2 hours. (Source: Organic Chemistry Portal, [Link])
-
Furan can produce a conjugated 1,4-dicarbonyl unit by singlet oxygen through an endoperoxide intermediate, which may be trapped by a nearby internal hydroxy group to generate a pyranose structure as was reported by Achmatowicz. (Source: Royal Society of Chemistry, [Link])
-
This allows high chemoselectivity particularly benzylic and allylic alcohols are oxidized faster than saturated alcohols or non benzylic non allylic alcohols. So that is chemoselectivity this also tolerates a number of functional groups such as furan sulphides. (Source: NPTEL, [Link])
-
A short, focused video detailing the Dess-Martin Periodinane (DMP) oxidation, a high-yield, mild method for selectively converting primary and secondary alcohols into their corresponding aldehydes and ketones (carbonyls). (Source: YouTube, [Link])
-
Efficient method for the construction of poly-functionalized benzofurans has been developed via one-pot domino oxidation/[3+2] cyclization reactions. (Source: ResearchGate, [Link])
-
The oxidation of substituted 2,3-benzofurans has already been studied with m-CPBA or DMD as oxidants, leading to reactive epoxides that can be further oxidized, affording ring-opening products, such as keto esters, spiroepoxides, and benzodioxole. (Source: MDPI, [Link])
-
Swern Oxidation refers to the organic chemical reaction where oxalyl chloride, an organic base, and dimethyl sulfoxide are employed for the oxidation of primary and secondary alcohols to aldehydes or ketones, respectively. A disadvantage of this reaction is the formation of dimethyl sulphide as a side product, which has an unpleasant smell. (Source: BYJU'S, [Link])
-
Ring‐opening of (di)benzofurans is a significant area of research in organic chemistry, offering versatile and direct synthetic strategies to access valuable functional phenol derivatives. (Source: ResearchGate, [Link])
-
Further oxidation of DP3 gives the corresponding carboxylic acid DP5, in agreement with literature reports describing benzofuran oxidations with H₂O₂ in the presence of Mn(III)-porphyrins, often via epoxide intermediates ultimately affording aldehydes and carboxylic acids. (Source: ResearchGate, [Link])
-
The use of a benzofuran to mask phenol and arylacetaldehyde moieties simultaneously in the synthesis of analogues of mycophenolic acid (MPA) was explored. (Source: ACS Publications, [Link])
-
The by-products are dimethyl sulfide ((CH₃)₂S), carbon monoxide (CO), carbon dioxide (CO₂)... Of the volatile by-products, dimethyl sulfide has a strong, pervasive odour and carbon monoxide is acutely toxic, so the reaction and the work-up needs to be performed in a fume hood. (Source: Wikipedia, [Link])
-
When applying our flow-based TEMPO oxidation procedure we decided to limit the conversion of alcohol 1u to ca. 70% to avoid overoxidation to the corresponding acid which was found to otherwise be a competitively formed product. (Source: ACS Publications, [Link])
-
Generating aldehydes is particularly challenging as they are easily overoxidized to carboxylic acids. Hypervalent iodine compounds in a lower oxidation state (λ3-iodanes)... often result in overoxidation to the corresponding carboxylic acids. (Source: Beilstein Journal of Organic Chemistry, [Link])
-
The Swern Oxidation is a method of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. It uses oxalyl chloride (COCl)₂ and dimethylsulfoxide (DMSO) with triethylamine (NEt₃) as a base. It generates a lot of gas (carbon dioxide and carbon monoxide) and for this reason is generally done at low temperatures (e.g. -78°C). (Source: Master Organic Chemistry, [Link])
-
Chlorination of the electron-rich aromatic ring was found to be the major side reaction. However, when the reaction temperature was carefully maintained between −5 °C and 0 °C, the desired acid was obtained in good yield. (Source: Organic Reactions, [Link])
-
We have found the Swern oxidation to be an effective method for converting labile unsaturated sterols to 3-ketosteroids. (Source: ResearchGate, [Link])
-
Swern oxidation is one of the selective methods for oxidizing primary alcohols to aldehydes...it stops the oxidation once the carbonyl group is formed. (Source: Chemistry Steps, [Link])
-
The aurones were generally synthesized by condensation of coumaran-3-ones with aldehydes under acido-basic conditions. (Source: MDPI, [Link])
-
All synthesized compounds were purified by successive recrystallization from the appropriate solvents. The purity of compounds was checked by the TLC (thin layer chromatography). (Source: EAS Publisher, [Link])
-
Most common methods include the reaction of salicylaldehyde with ethylchloroacetate/ethylbromoacetate or with α-haloketone/acetone. (Source: PMC, [Link])
-
A simple and benign continuous flow oxidation protocol for the selective conversion of primary and secondary alcohols into their respective aldehyde and ketone products is reported. This approach makes use of catalytic amounts of TEMPO in combination with sodium bromide and sodium hypochlorite in a biphasic solvent system. (Source: PMC, [Link])
- The synthesis method has the advantages of easily available raw materials, low cost, mild reaction conditions, simple and easily-controlled operation, fewer side reactions, simple post-treatment, high product yield.
-
Expeditious and benign methods for primary alcohol- carboxylicacid conversions with TEMPO were developed in abiphasic system composed of aslightlymiscible ether (THP) and aqueous layer. (Source: ResearchGate, [Link])
-
The TEMPO/PhI(OAc)₂ system tolerates sulfides and selenides, dienes, etc. (Source: Wipf Group - University of Pittsburgh, [Link])
-
The anticancer activity of the benzofuran–pyrazole hybrid 77 and its nanoparticles was assessed against two breast cancer cell lines. (Source: MDPI, [Link])
-
3-Halocoumarins are readily converted into benzofuran-2-carboxylic acids via a Perkin (coumarin-benzofuran ring contraction) rearrangement reaction. (Source: PMC, [Link])
-
Furans containing a b-ketoester group at 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties through an endoperoxide intermediate. (Source: UNIST Scholar Works, [Link])
-
Furan is a hetero-aromatic compound, ready to react with various oxidants or reactive electrophiles to serve as versatile C4 building blocks in organic synthesis. (Source: Royal Society of Chemistry, [Link])
-
This monograph is a laboratory guide for the transformation of primary alcohols into carboxylic acids. (Source: Organic Reactions, [Link])
-
Preparation of the highly potent 6-ethyl MPA analogue 2 was accomplished via aldehyde 2c through this facile route with high-yielding steps and crystalline intermediates. (Source: PubMed, [Link])
-
A one-pot protocol for the synthesis of 2,3-diarylbenzo[b]furan derivatives through an N-heterocyclic carbene (NHC) catalyzed 1,6-conjugate addition of aromatic aldehydes to 2-hydroxyphenyl-substituted para-quinone methides followed by acid-mediated dehydrative annulation has been developed. (Source: ResearchGate, [Link])
-
The Yb-catalyzed electrophilic substitution of benzo[b]furan with glyoxalate. (Source: ResearchGate, [Link])
-
Compound 71 was subjected to olefin migration by using potassium tert-butoxide followed by DDQ-mediated oxidation to obtain the aldehyde derivative in 77% yield. (Source: ACS Publications, [Link])
-
An efficient and environmentally benign oxidation of primary alcohols to carboxylic acids is using stoichiometric NaClO₂, catalytic TEMPO, and NaOCl. (Source: Organic Chemistry Portal, [Link])
-
Such outstanding actions probably rely on the catechol system, which is a common feature in the above bioactive compounds. (Source: PMC, [Link])
-
Oxidation of Furans to Acids [RuO₄]. (Source: Wipf Group - University of Pittsburgh, [Link])
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. acl.digimat.in [acl.digimat.in]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
troubleshooting low reactivity of benzofuran-3-yl methanol in substitution reactions
The following guide is designed as a Tier 3 Technical Support Knowledge Base for researchers encountering difficulties with Benzofuran-3-yl Methanol (and related 3-hydroxymethylbenzofurans).
Topic: Troubleshooting Substitution Failures in Benzofuran-3-yl Methanol Ticket ID: BZF-3-OH-SUB-001 Status: OPEN Assigned Specialist: Senior Application Scientist
📋 Executive Summary: The "Deceptive Stability" Trap
Benzofuran-3-yl methanol appears structurally similar to benzyl alcohol, leading many researchers to apply standard benzylic substitution protocols (e.g.,
The Core Failure Mode:
The 3-position of benzofuran is electronically coupled to the furan oxygen. Generating a carbocation or a polarized leaving group at the exocyclic methyl position (
If you use acidic conditions or allow the activated intermediate to accumulate, the molecule will react with itself (intermolecular Friedel-Crafts alkylation), resulting in the characteristic "black tar" or intractable polymer.
🔧 Module 1: Diagnostic Framework
Identify your specific failure mode below to find the solution.
| Symptom | Probable Cause | Mechanism of Failure |
| Black Tar / Polymerization | Acidic conditions (e.g., | Self-Alkylation: The generated acid protonates the ring or catalyzes the leaving group departure. The resulting electrophile attacks the C2 position of a neighboring benzofuran. |
| Low Yield / Unstable Oil | Isolation of Mesylate/Tosylate | Thermal Instability: Electron-rich benzylic sulfonates are often thermally unstable and hydrolyze or polymerize upon concentration. |
| No Reaction | Steric Hindrance | Nucleophile Size: The C3 position is sterically crowded by the adjacent benzene ring and the C2 proton/substituent. |
🛠 Module 2: Troubleshooting Protocols (Q&A)
Q1: I treated benzofuran-3-yl methanol with Thionyl Chloride ( ) to get the chloride, but it turned into a black solid. Why?
The Diagnosis:
You triggered the Acid-Catalyzed Polymerization Cascade . Thionyl chloride generates
The Solution: The Appel Reaction (Neutral Conditions)
Avoid acidic reagents entirely. Use the Appel reaction, which operates at near-neutral pH and drives the reaction via the formation of Triphenylphosphine oxide (
Protocol: Synthesis of 3-(Chloromethyl)benzofuran
-
Dissolve: 1.0 eq Benzofuran-3-yl methanol and 1.2 eq
(or for a greener alternative) in anhydrous . -
Cool: Cool to 0°C.
-
Add: Slowly add 1.2 eq Triphenylphosphine (
) dissolved in . -
Monitor: Stir at 0°C -> RT. Monitor by TLC (usually complete in <2 hours).
-
Workup: Filter through a silica plug to remove bulk
. Concentrate carefully (do not heat >30°C).
Critical Note: 3-(Chloromethyl)benzofuran is a potent lachrymator and vesicant. Handle with extreme caution. It is also unstable on storage; use immediately.
Q2: My mesylate intermediate decomposes during workup. How do I substitute it with an amine?
The Diagnosis: You are trying to isolate a "Hot Electrophile." Benzofuran-3-ylmethyl mesylates are highly reactive. Isolating them (aqueous wash, drying, rotary evaporation) provides time and thermal energy for decomposition.
The Solution: In-Situ Displacement (One-Pot) Do not isolate the mesylate. Generate it at low temperature and add the nucleophile immediately.
Protocol: In-Situ Mesylation-Amination
-
Activation: Dissolve alcohol (1.0 eq) in anhydrous DCM at -10°C. Add DIPEA (1.5 eq) (Non-nucleophilic base is crucial).
-
Mesylation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir for 15-30 mins at -10°C.
-
Displacement: Without workup, add the amine nucleophile (2.0 - 3.0 eq) directly to the cold solution.
-
Reaction: Allow to warm to RT. The excess amine acts as a scavenger for the liberated methanesulfonic acid.
Q3: I need to attach a phenol or a complex alcohol. Standard fails.
The Diagnosis:
The Solution: The Mitsunobu Reaction
This is the "Gold Standard" for benzofuran-3-yl methanol substitution with oxygen or nitrogen nucleophiles (
Protocol: Mitsunobu Coupling
-
Mix: Alcohol (1.0 eq), Nucleophile (Phenol/Imide, 1.1 eq), and
(1.2 eq) in anhydrous THF. -
Cool: Cool to 0°C.
-
Inject: Add DIAD or DEAD (1.2 eq) dropwise. Do not add all at once.
-
Aging: Stir at RT for 12-24 hours.
-
Purification: If separation from
is difficult, use polymer-supported or a basic workup if the product is neutral.
📊 Module 3: Visualizing the Chemistry
Diagram 1: The "Death Spiral" vs. Safe Activation
This diagram illustrates why acidic conditions lead to polymerization and how neutral activation avoids it.
Caption: Comparative pathways showing how acidic conditions promote cationic polymerization (red), whereas neutral conditions facilitate clean substitution (green).
Diagram 2: Decision Matrix for Protocol Selection
Caption: Strategic flow for selecting the correct substitution methodology based on the desired nucleophile.
📚 References & Validated Sources
-
Mitsunobu Reaction Mechanism & Protocols
-
Source: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009.
-
Relevance: Defines the pKa limits (<13) for nucleophiles and standard protocols for hindered alcohols.
-
URL:[Link]
-
-
Appel Reaction for Acid-Sensitive Alcohols
-
Source: Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.
-
Relevance: Establishes the neutral chlorination protocol essential for preventing benzofuran polymerization.
-
URL:[Link]
-
-
Benzofuran Reactivity & Electrophilic Substitution
-
Synthesis of 3-Chloromethylbenzofuran (Instability Context)
Sources
- 1. (6-Bromobenzofuran-3-YL)methanol | Benchchem [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. EP1186587A1 - Process for the preparation of 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]
- 4. DE10044910A1 - Process for the preparation of 3-hydroxybenzyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Stability of (2-Phenylbenzofuran-3-yl)methanol
The following Technical Support Guide is designed for researchers and drug development professionals working with (2-Phenylbenzofuran-3-yl)methanol (CAS: 263887-30-5). It synthesizes chemical kinetics, mechanistic organic chemistry, and practical handling protocols to address stability concerns in varying pH environments.
Executive Stability Profile
| Parameter | Stability Status | Critical Note |
| Acidic Media | High Risk | Prone to rapid dehydration, polymerization, and dimerization via carbocation intermediates. |
| Basic Media | Generally Stable | Resistant to hydrolysis; however, strong bases in the presence of air may accelerate oxidative degradation. |
| Neutral Media | Stable | Optimal condition for short-term handling and analysis.[1] |
| Oxidative Stress | Moderate Risk | The electron-rich benzofuran core is susceptible to photo-oxidation and auto-oxidation.[1] |
Technical Deep Dive: Mechanisms of Instability
A. The Acidic Threat: Carbocation-Mediated Oligomerization
In acidic environments (pH < 4), (2-Phenylbenzofuran-3-yl)methanol undergoes a specific degradation pathway driven by the formation of a resonance-stabilized benzylic-like carbocation.
-
Protonation: The hydroxyl group at the C3-position is protonated.
-
Dehydration: Water is lost, generating a reactive carbocation at the exocyclic methylene carbon. This cation is highly stabilized by the adjacent electron-rich benzofuran ring and the C2-phenyl group.
-
Dimerization/Polymerization: This electrophilic species rapidly attacks electron-rich nucleophiles. In the absence of other nucleophiles, it attacks the electron-rich aromatic ring of a neighboring (2-Phenylbenzofuran-3-yl)methanol molecule (Friedel-Crafts type alkylation), leading to insoluble dimers or oligomers.
B. The Basic Environment: Kinetic Stability
In basic media (pH > 8), the compound lacks a good leaving group (hydroxide is a poor leaving group), preventing the formation of the reactive carbocation. Consequently, the primary alcohol functionality remains intact.
-
Caveat: While hydrolytically stable, high pH can increase the electron density of the system (if phenolic impurities are present or via alkoxide formation), potentially lowering the oxidation potential and making the system more sensitive to dissolved oxygen.
Visualizing the Degradation Pathway
The following diagram illustrates the acid-catalyzed degradation mechanism that users must avoid.
Figure 1: Acid-catalyzed generation of reactive carbocations leading to irreversible dimerization or solvolysis.
Troubleshooting & FAQs
Q1: My sample turned from white to yellow/orange after dissolving in an acidic HPLC mobile phase. What happened?
Diagnosis: Acid-induced oligomerization or oxidation. Root Cause: If your mobile phase contains TFA (Trifluoroacetic acid) or Formic Acid and the sample sat in the autosampler, the acid likely catalyzed the formation of conjugated oligomers (chromophores), which appear yellow. Solution:
-
Immediate: Switch to a neutral mobile phase (e.g., Ammonium Acetate pH 7) or use lower acid concentrations (<0.05%).
-
Protocol: Inject samples immediately after preparation. Do not store in acidic solvents.
Q2: I observe a "doublet" peak or a new lipophilic peak on my LC-MS. Is this an impurity?
Diagnosis: Likely a dimer formation (
Q3: Can I perform a reaction with this compound using Lewis Acids (e.g., )?
Diagnosis: High Risk. Analysis: Lewis acids will coordinate to the hydroxyl oxygen, creating a "super-leaving group" similar to a proton, triggering the same carbocation instability described above. Solution: Protect the alcohol (e.g., as a TBDMS ether or Acetate) before exposing the core to Lewis acidic conditions.
Validated Handling Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a stock solution for biological assays or analytical standards without degradation.
-
Solvent Selection: Use DMSO (anhydrous) or Acetonitrile . Avoid alcohols (MeOH/EtOH) for long-term storage as trace acids can catalyze etherification (solvolysis).
-
Concentration: Prepare at 10 mM.
-
Storage: Aliquot into amber glass vials (to prevent photo-oxidation) and store at -20°C.
-
Verification: Re-analyze purity via HPLC-UV/MS every 3 months.
Protocol B: Stability Testing Workflow
Objective: To validate the compound's integrity in your specific experimental buffer.
| Step | Action | Rationale |
| 1 | Prepare a 100 µM solution in your target buffer. | Simulates experimental concentration. |
| 2 | Incubate at 37°C (or target temp) in the dark. | Eliminates photo-degradation variable. |
| 3 | Sample at T=0, 1h, 4h, and 24h. | Captures fast kinetic degradation. |
| 4 | Quench acidic samples with dilute | Stops acid-catalyzed rearrangement before analysis. |
| 5 | Analyze via HPLC. Look for loss of Area% and appearance of lipophilic peaks (dimers). | Quantitative assessment of stability. |
References
-
National Center for Biotechnology Information (NCBI) . Antioxidation of 2-phenylbenzofuran derivatives: structural-electronic effects and mechanisms. PubChem/PMC. Available at: [Link]
-
Royal Society of Chemistry . Mechanistic insight into the acid-catalyzed cyclization and stability of benzofurans. RSC Advances. Available at: [Link]
Sources
Validation & Comparative
Biological Potency & Therapeutic Utility: (2-Phenylbenzofuran-3-yl)methanol vs. Amiodarone
Executive Summary
This guide provides a technical comparison between Amiodarone , the clinical standard for Class III antiarrhythmic therapy, and (2-Phenylbenzofuran-3-yl)methanol , a privileged synthetic scaffold.
While both compounds share the benzofuran core, their biological utility diverges significantly due to substituent effects.[1] Amiodarone utilizes a basic side chain and di-iodination to achieve potent multi-ion channel blockade, albeit with significant thyroid and pulmonary toxicity. In contrast, (2-Phenylbenzofuran-3-yl)methanol serves as a versatile, non-iodinated precursor. It exhibits negligible antiarrhythmic activity in its native form but functions as a high-potency scaffold for anticancer (tubulin inhibition) and neuroprotective (SIRT1/Cholinesterase inhibition) agents, often outperforming amiodarone in cytotoxicity assays against specific tumor lines (e.g., MCF-7).
Chemical Structure & Physicochemical Properties[2][3]
The biological divergence begins at the molecular level. The benzofuran ring acts as the lipophilic anchor for both, but the C2 and C3 substitutions dictate the target profile.
Structural Comparison Diagram
Figure 1: Structural divergence determining pharmacological fate. The basic amine in Amiodarone is critical for hERG binding, while the methanol group in the scaffold allows for derivatization.
Physicochemical Data Table
| Property | Amiodarone | (2-Phenylbenzofuran-3-yl)methanol | Impact on Potency |
| Molecular Weight | 645.3 g/mol | ~224.25 g/mol | Amiodarone is bulkier; Scaffold has higher ligand efficiency. |
| Lipophilicity (LogP) | ~7.5 (Very High) | ~3.5 (Moderate) | Amiodarone accumulates in tissues (lung/liver); Scaffold clears faster. |
| Ionization (pKa) | ~6.56 (Basic Amine) | Neutral (Alcohol) | Critical: Amiodarone is protonated at physiological pH, essential for blocking K+ channels. Scaffold is neutral. |
| Iodine Content | ~37% by weight | 0% | Scaffold eliminates thyroid toxicity risks. |
Pharmacodynamic Profile: Mechanism of Action
Cardiac Electrophysiology (Antiarrhythmic Potency)
Amiodarone:
-
Mechanism: Blocks
(hERG), , and channels. -
Potency: High. IC50 for hERG is approximately 1 µM .
-
Requirement: The protonated nitrogen on the diethylaminoethoxy chain binds to the inner cavity of the pore (Y652 and F656 residues).
** (2-Phenylbenzofuran-3-yl)methanol:**
-
Mechanism: Lacks the protonatable nitrogen required for high-affinity interaction with the hERG pore.
-
Potency: Negligible / Low.
-
Insight: In SAR studies, removal of the basic side chain from benzofuran antiarrhythmics typically results in a >100-fold loss of ion channel blocking potency. This molecule is not a viable antiarrhythmic candidate in its native form.
Oncology (Cytotoxicity & Antiproliferative Activity)[1][4]
This is the domain where the (2-Phenylbenzofuran-3-yl)methanol scaffold excels, particularly when derivatized.
Amiodarone:
-
Activity: Moderate cytotoxicity, often attributed to non-specific disruption of membrane dynamics or mitochondrial toxicity rather than specific target engagement.
-
Limitation: Systemic toxicity prevents its use as a chemotherapeutic.
(2-Phenylbenzofuran-3-yl)methanol Derivatives:
-
Mechanism: The scaffold targets tubulin polymerization (binding to the colchicine site) and inhibits VEGFR-2 kinases.
-
Potency: High.
-
Derivatives (e.g., imidazole-linked) show IC50 values of 0.08 – 0.55 µM against MCF-7 (Breast Cancer) and SW480 (Colon Cancer) lines.[2]
-
Selectivity: 40-fold higher selectivity for cancer cells over normal cells compared to Cisplatin in specific assays.
-
Emerging Targets: Neuroprotection
-
SIRT1 Inhibition: Benzofuran-3-yl(phenyl)methanones (oxidized analogs of the methanol) have been identified as novel SIRT1 inhibitors, regulating p53 acetylation.
-
Cholinesterase: 2-phenylbenzofuran derivatives show dual inhibition of AChE and BChE, positioning them as candidates for Alzheimer's therapy, a property not shared by Amiodarone.
Toxicity and Safety Profile
The clinical limitations of Amiodarone are well-documented. The methanol scaffold offers a "clean slate" for drug design.
| Toxicity Endpoint | Amiodarone | (2-Phenylbenzofuran-3-yl)methanol | Mechanistic Basis |
| Thyroid Dysfunction | High Risk (Hypo/Hyperthyroidism) | No Risk | Amiodarone releases free iodine; Scaffold is iodine-free. |
| Pulmonary Fibrosis | High Risk | Low Risk | Amiodarone causes phospholipidosis due to its cationic amphiphilic nature. The neutral scaffold avoids this accumulation. |
| Hepatotoxicity | Moderate (Elevated enzymes) | Low to Moderate | Dependent on specific metabolic activation of the phenyl ring. |
| Half-Life | Extremely Long (Weeks to Months) | Short (Hours) | Scaffold is rapidly glucuronidated at the -OH group and excreted. |
Experimental Protocols
To validate the biological potency of the (2-Phenylbenzofuran-3-yl)methanol scaffold versus Amiodarone, two distinct workflows are required: Patch Clamp (for ion channels) and MTT Assay (for cytotoxicity).
Protocol: Whole-Cell Patch Clamp (hERG Current)
Used to confirm the lack of antiarrhythmic potential in the scaffold vs. Amiodarone.
-
Cell Preparation: Use HEK293 cells stably expressing hERG (Kv11.1).
-
Solutions:
-
Pipette Solution: 130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM MgATP (pH 7.2).
-
Bath Solution: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES (pH 7.4).
-
-
Recording:
-
Establish Giga-ohm seal (>1 GΩ). Rupture membrane for whole-cell configuration.
-
Voltage Protocol: Hold at -80 mV. Depolarize to +20 mV for 2s (activates channels), then repolarize to -50 mV (elicits tail current).
-
-
Drug Application: Perfusion of Amiodarone (Positive Control, 1 µM) vs. Test Compound (1–100 µM).
-
Analysis: Measure peak tail current amplitude. Calculate % inhibition.
-
Expected Result: Amiodarone > 90% inhibition; Scaffold < 10% inhibition at 1 µM.
-
Protocol: MTT Cytotoxicity Assay
Used to assess the antiproliferative potency of the scaffold.
-
Seeding: Plate MCF-7 or A549 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add (2-Phenylbenzofuran-3-yl)methanol (dissolved in DMSO) at serial dilutions (0.01 µM to 100 µM).
-
Control: DMSO (0.1%) and Doxorubicin (Positive Control).
-
-
Incubation: 48 to 72 hours at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Mitochondrial reductase in viable cells converts MTT to purple formazan.
-
-
Solubilization: Remove medium. Add 150 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm.
-
Calculation: Plot Dose-Response Curve -> Calculate IC50.
Pathway Visualization: SAR Divergence
This diagram illustrates how the core benzofuran scaffold diverges into two distinct therapeutic classes based on the C3 substitution.
Figure 2: Structure-Activity Relationship (SAR) flow. The scaffold (right branch) leads to anticancer agents, while the basic side chain (left branch) is required for cardiac activity.
References
-
Siddiqui, M. A., et al. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to the Biological Efficacy of 2-Methyl-3-phenylbenzofuran and Its Analogs. BenchChem. Link
-
Rida, S. M., et al. (2006).[3] Synthesis and In Vitro Evaluation of Some Novel Benzofuran Derivatives as Potential Anti-HIV-1, Anticancer, and Antimicrobial Agents. Archives of Pharmacal Research. Link
-
Zhang, H., et al. (2013). Synthesis and cytotoxic activities of novel hybrid 2-phenyl-3-alkylbenzofuran and imidazole/triazole compounds. Bioorganic & Medicinal Chemistry Letters. Link[2]
-
Ye, Z., et al. (2013). Identification of benzofuran-3-yl(phenyl)methanones as novel SIRT1 inhibitors. European Journal of Medicinal Chemistry. Link
Sources
A Researcher's Guide to Identifying the Hydroxyl Group in Benzofuran Derivatives Using IR Spectroscopy
For researchers and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among the various analytical techniques available, Infrared (IR) spectroscopy stands out for its ability to provide a rapid and informative "molecular fingerprint." This guide offers an in-depth comparison of the IR spectral features of the hydroxyl (-OH) group on a benzofuran scaffold, providing the necessary data and protocols to distinguish it from other functionalities and understand the subtle factors influencing its spectral signature.
The Vibrational Signature of the Hydroxyl Group: A Primer
The hydroxyl group is one of the most readily identifiable functional groups in IR spectroscopy. Its characteristic absorption arises from the stretching vibration of the O-H bond. In a "free" or non-hydrogen-bonded state, this vibration typically appears as a sharp and relatively weak peak in the 3600-3700 cm⁻¹ region[1][2]. However, the presence of hydrogen bonding, a common occurrence in condensed phases (liquids and solids), dramatically alters this peak's appearance.
Hydrogen bonding weakens the O-H bond, causing a shift in the absorption to a lower frequency (wavenumber) and a significant broadening of the peak[3][4]. This broad, intense absorption, typically centered between 3200 and 3550 cm⁻¹, is often the most prominent feature in the IR spectrum of an alcohol or phenol and serves as a primary diagnostic tool[5][6][7].
The Benzofuran Context: Phenolic vs. Alcoholic Hydroxyls
When a hydroxyl group is attached directly to the aromatic ring of the benzofuran system, it behaves as a phenol. This has distinct implications for its IR spectrum compared to a hydroxyl group on an aliphatic side chain.
dot graph { graph [layout=neato, overlap=false, splines=true, size="7.6,5", ratio=fill]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Benzofuran [label="Benzofuran Scaffold", fillcolor="#F1F3F4", fontcolor="#202124"]; PhenolicOH [label="Phenolic -OH\n(Directly on Ring)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AliphaticOH [label="Aliphatic -OH\n(On Side Chain)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OH_Stretch [label="O-H Stretch\n(3200-3600 cm⁻¹)", fillcolor="#FBBC05", fontcolor="#202124"]; CO_Stretch [label="C-O Stretch\n(1000-1260 cm⁻¹)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Benzofuran -- PhenolicOH [label="Attachment Point", color="#5F6368"]; Benzofuran -- AliphaticOH [label="Attachment Point", color="#5F6368"]; PhenolicOH -- OH_Stretch [label="Vibrational Mode", color="#5F6368"]; AliphaticOH -- OH_Stretch [label="Vibrational Mode", color="#5F6368"]; PhenolicOH -- CO_Stretch [label="Vibrational Mode", color="#5F6368"]; AliphaticOH -- CO_Stretch [label="Vibrational Mode", color="#5F6368"]; } caption: "Key Vibrational Modes for Hydroxyl Groups on Benzofuran."
Table 1: Comparative IR Peak Positions for Hydroxyl Groups
| Functional Group | O-H Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Key Distinguishing Features |
| Phenolic -OH (e.g., on Benzofuran) | 3200-3600 (broad, strong) | ~1220 (strong) | The C-O stretch is at a higher frequency compared to aliphatic alcohols due to the increased bond strength from conjugation with the aromatic ring.[5] |
| Aliphatic Alcohol (Primary) | 3200-3400 (broad, strong) | ~1050 (strong) | The C-O stretch appears at a lower frequency. |
| Aliphatic Alcohol (Secondary) | 3200-3400 (broad, strong) | ~1100 (strong) | The C-O stretch is at an intermediate frequency. |
| Aliphatic Alcohol (Tertiary) | 3200-3400 (broad, strong) | ~1150 (strong) | The C-O stretch is at a higher frequency than primary and secondary alcohols. |
| Carboxylic Acid | 2500-3300 (very broad) | ~1200-1300 (medium) | The O-H stretch is exceptionally broad and often overlaps with the C-H stretching region.[8] This is due to strong dimeric hydrogen bonding. |
The key differentiator between a phenolic hydroxyl on benzofuran and an aliphatic hydroxyl is the position of the C-O stretching vibration. In phenols, this peak is typically found around 1220 cm⁻¹, whereas in aliphatic alcohols, it appears in the 1050-1150 cm⁻¹ range.[5]
Factors Influencing the Hydroxyl Peak in Benzofuran Derivatives
The precise position and shape of the O-H absorption band are sensitive to the molecular environment. For hydroxylated benzofurans, several factors come into play:
-
Hydrogen Bonding: This is the most significant factor. Intermolecular hydrogen bonding between different benzofuran molecules will result in a broad O-H peak.[9] Intramolecular hydrogen bonding, where the hydroxyl group interacts with a nearby atom within the same molecule (e.g., an adjacent carbonyl group), will also cause a shift to lower wavenumbers, but the peak is often sharper than that from intermolecular bonding.[9]
-
Concentration: The extent of intermolecular hydrogen bonding is concentration-dependent. In a very dilute solution in a non-polar solvent, the broad hydrogen-bonded O-H peak will decrease in intensity, and a sharper "free" O-H peak may appear around 3600 cm⁻¹.[3][10] Intramolecular hydrogen bonds are not affected by concentration changes.[3][11]
-
Electronic Effects: Electron-withdrawing or -donating groups on the benzofuran ring can influence the acidity of the phenolic proton and, consequently, the strength of hydrogen bonding, leading to subtle shifts in the O-H peak position.
-
Steric Hindrance: Bulky groups near the hydroxyl function can hinder intermolecular hydrogen bonding, resulting in a sharper O-H peak, even in a concentrated sample.[3]
dot graph { graph [layout=dot, rankdir=LR, splines=true, size="7.6,5", ratio=auto]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes OH_Peak [label="O-H Peak Position & Shape", fillcolor="#F1F3F4", fontcolor="#202124"]; H_Bonding [label="Hydrogen Bonding", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermolecular [label="Intermolecular", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intramolecular [label="Intramolecular", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentration [label="Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; Electronic_Effects [label="Electronic Effects\n(Substituents)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Steric_Hindrance [label="Steric Hindrance", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges H_Bonding -> OH_Peak [label="Influences", color="#202124"]; Concentration -> Intermolecular [label="Affects", color="#202124"]; Intermolecular -> H_Bonding [color="#202124"]; Intramolecular -> H_Bonding [color="#202124"]; Electronic_Effects -> H_Bonding [label="Modulates Strength", color="#202124"]; Steric_Hindrance -> Intermolecular [label="Hinders", color="#202124"]; } caption: "Factors Influencing the O-H Stretching Vibration."
Experimental Protocol: Acquiring a High-Quality IR Spectrum
To reliably identify the hydroxyl group in a benzofuran derivative, a carefully executed experimental protocol is essential.
Objective: To obtain a clear and interpretable IR spectrum of a hydroxylated benzofuran sample for the identification of the hydroxyl functional group.
Materials:
-
Hydroxylated benzofuran sample (solid or liquid)
-
FTIR spectrometer with a suitable detector
-
Sample holder: KBr plates (for thin films or mulls), liquid cell, or ATR accessory
-
Potassium bromide (KBr), spectroscopic grade, dried
-
Nujol (mineral oil) for mulling, if applicable
-
Volatile solvent (e.g., chloroform or methylene chloride) for sample preparation and cleaning
-
Agate mortar and pestle
-
Hydraulic press for KBr pellets
Methodology:
1. Sample Preparation (Choose one of the following based on the sample's physical state):
-
For Solid Samples (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade KBr to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the sample spectrum.[1]
-
Grind 1-2 mg of the solid benzofuran derivative into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of the dried KBr to the mortar and mix thoroughly with the sample.[12]
-
Transfer the mixture to a pellet die and press under a hydraulic press to form a transparent or translucent pellet.[12]
-
-
For Solid Samples (Nujol Mull Method):
-
Grind a small amount (2-5 mg) of the solid sample to a fine powder in an agate mortar.[13]
-
Add a drop or two of Nujol and continue grinding to create a smooth, paste-like mull.
-
Spread a thin, even layer of the mull between two KBr plates.[14] Be aware that Nujol itself has characteristic C-H absorption bands that will be present in the spectrum.[14]
-
-
For Liquid Samples (Neat Liquid/Thin Film):
-
If the sample is a non-volatile liquid, place a small drop directly onto one KBr plate and carefully place the second plate on top to create a thin film.
-
For volatile liquids, use a sealed liquid cell with IR-transparent windows (e.g., NaCl or KBr).[12]
-
-
Attenuated Total Reflectance (ATR) for Solids and Liquids:
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.[12] This method is often preferred for its minimal sample preparation.
-
2. Background Spectrum Acquisition:
-
Before running the sample, acquire a background spectrum. This will account for absorptions from atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
For KBr pellets, the background is typically just the empty sample chamber. For Nujol mulls, a spectrum of Nujol between KBr plates can be used. For solutions, the pure solvent is used as the background.
3. Sample Spectrum Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
4. Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the broad O-H stretching band in the 3200-3600 cm⁻¹ region.
-
Locate the C-O stretching band. For a phenolic hydroxyl on the benzofuran ring, expect this to be around 1220 cm⁻¹.
-
Look for other characteristic peaks of the benzofuran scaffold, such as aromatic C-H stretches (above 3000 cm⁻¹) and aromatic C=C stretching vibrations (1450-1600 cm⁻¹).[5][15]
dot graph { graph [layout=dot, rankdir=TB, splines=true, size="7.6,5", ratio=auto]; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Sample_Prep [label="Sample Preparation\n(KBr, Mull, ATR, or Liquid Cell)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Background [label="Acquire Background Spectrum", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sample_Scan [label="Acquire Sample Spectrum", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Processing [label="Process Data\n(Background Subtraction)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Analyze Spectrum\n(Identify O-H and C-O stretches)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Sample_Prep; Sample_Prep -> Background; Background -> Sample_Scan; Sample_Scan -> Data_Processing; Data_Processing -> Analysis; Analysis -> End; } caption: "Workflow for IR Spectroscopic Analysis."
By following this guide, researchers can confidently and accurately identify hydroxyl groups on benzofuran derivatives, leveraging the power of IR spectroscopy to elucidate molecular structure and guide further research and development.
References
- Filo. (2026, January 13). distinguish between inter and intramolecular hydrogen bonding by IR?
- PMC. (n.d.).
- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
- Doc Brown's Advanced Organic Chemistry. (2025, November 26). infrared spectrum of phenol C6H6O C6H5OH.
- Chemistry. (n.d.). Infrared spectra of alcohols and phenols.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Journal of Chemical Reviews. (n.d.).
- Unknown. (n.d.).
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- BenchChem. (2025).
- MSU chemistry. (n.d.). Infrared Spectrometry.
- ResearchGate. (2015, May 13). Is it possible to distinguish intramolecular and intermolecular hydrogen bonding using infrared spectroscopy?
- Unknown. (n.d.). IR Chart.
- EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR).
- Unknown. (n.d.).
- ChemicalBook. (n.d.). Benzofuran(271-89-6) IR Spectrum.
- Polymer Chemistry Characterization Lab. (n.d.).
- Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy.
- SpectraBase. (n.d.). 3H-Benzofuran-2-one, 3-hydroxy-5-methoxy-3-trifluoromethyl- - Optional[Vapor Phase IR] - Spectrum.
- ResearchGate. (n.d.). Infrared (a) and Raman (b)
- Unknown. (n.d.).
- DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocar.
- Unknown. (n.d.). Infrared (IR) Spectroscopy.
- Unknown. (n.d.). Infrared Spectroscopy.
- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.
- ICT Prague. (n.d.). Table of Characteristic IR Absorptions.
- NIST WebBook. (n.d.). Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-.
- NIST WebBook. (n.d.). 3-Hydroxycarbofuran.
- MSU chemistry. (n.d.). Infrared Spectroscopy.
- SpectraBase. (n.d.). (Z)-4,6-Dihydroxy-2-[(2,4,5-trihydroxyphenyl)methylidene]-3(2H)-benzofuranone - Optional[MS (GC)] - Spectrum.
Sources
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- 4. davuniversity.org [davuniversity.org]
- 5. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of C15H12O2 Benzofurans: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation Challenge of Benzofuran Isomers
Benzofurans are a class of heterocyclic compounds that form the structural core of many natural products and pharmacologically active molecules. Their diverse biological activities make them a "privileged scaffold" in medicinal chemistry and drug development. The molecular formula C15H12O2 corresponds to a molecular weight of 224.1 g/mol and encompasses a wide array of structural isomers. Differentiating these isomers is a critical analytical challenge, as subtle changes in structure can lead to profound differences in biological activity and metabolic fate.
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), stands as the premier analytical tool for this purpose. The fragmentation pattern of a molecule upon ionization is a veritable fingerprint, providing rich structural information. This guide provides a comparative analysis of the mass spectrometric fragmentation patterns of representative C15H12O2 benzofuran isomers, offering insights into how different ionization techniques and structural features influence the resulting mass spectra. We will explore the mechanistic rationale behind key fragmentation pathways, enabling researchers to confidently identify and characterize these important compounds.
The Influence of Ionization: EI vs. ESI
The choice of ionization technique is paramount as it dictates the nature and extent of fragmentation. The two most common techniques for benzofuran analysis are Electron Ionization (EI), typically used in GC-MS, and Electrospray Ionization (ESI), the standard for LC-MS.
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique where the analyte is bombarded with 70 eV electrons. This process imparts significant internal energy, leading to the formation of a molecular ion (M+•) that is often unstable and undergoes extensive, reproducible fragmentation. The resulting spectrum is rich in fragment ions, providing a detailed structural fingerprint ideal for library matching and unambiguous identification.[1]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions by creating a fine spray of charged droplets. It imparts very little excess energy, typically resulting in an abundant protonated molecule [M+H]+ or deprotonated molecule [M-H]-.[2] While this is excellent for molecular weight determination, it provides minimal structural information on its own. Therefore, ESI is almost always paired with tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated and subjected to Collision-Induced Dissociation (CID) to generate fragment ions in a controlled manner.
Core Fragmentation Pathways of the Benzofuran Nucleus
Regardless of the specific isomer, the benzofuran core itself has characteristic fragmentation behaviors. Studies on related compounds like coumarins, which readily lose carbon monoxide to form a benzofuran radical ion, provide foundational knowledge.[3][4]
A primary fragmentation event for many benzofuran and related heterocyclic systems under EI conditions is the loss of a CO molecule (28 Da) from the furan ring, leading to a stable benzofuran-derived ion.[3] This fundamental cleavage is a key diagnostic marker for the presence of the benzofuran scaffold.
Comparative Fragmentation Analysis of C15H12O2 Isomers
To illustrate how subtle structural differences manifest in mass spectra, we will compare the predicted fragmentation patterns for two plausible isomers of C15H12O2: 6-methoxy-2-phenylbenzofuran (Isomer A) and 2-benzoyl-2,3-dihydrobenzofuran (Isomer B) .
Isomer A: 6-methoxy-2-phenylbenzofuran
This isomer features a methoxy substituent on the benzene ring and a phenyl group on the furan ring.
-
Under EI-MS: The molecular ion at m/z 224 would be prominent. A key initial fragmentation would be the loss of a methyl radical (•CH3, 15 Da) from the methoxy group to form a highly stable oxonium ion at m/z 209. This is a classic fragmentation pathway for aryl methyl ethers. Subsequent fragmentation of the m/z 209 ion would involve the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 181.
-
Under ESI-MS/MS (CID of [M+H]+ at m/z 225): The fragmentation would be more controlled. The primary fragmentation is still expected to be the neutral loss of a methyl group, though potentially as methanol (CH3OH, 32 Da) if a proton is available for rearrangement, or the loss of formaldehyde (CH2O, 30 Da) which is also diagnostic for a methoxy group attached to an aromatic ring.[5][6]
Isomer B: 2-benzoyl-2,3-dihydrobenzofuran
This isomer contains a carbonyl group linking a phenyl group to a dihydrobenzofuran core. This structure is analogous to the 2-aroylbenzofurans studied in the literature.[5][6]
-
Under EI-MS and ESI-MS/MS: The fragmentation behavior is dominated by the weak C-C bond between the carbonyl group and the dihydrobenzofuran ring. The most significant fragmentation pathway is the cleavage of this bond, leading to two primary, highly diagnostic fragment ions:
-
The benzoyl cation at m/z 105: This is an extremely stable acylium ion and often appears as the base peak in the spectrum. Its presence is a strong indicator of a benzoyl moiety.[5][6]
-
The dihydrobenzofuran radical cation at m/z 119 (from M+•) or the protonated dihydrobenzofuran at m/z 120 (from [M+H]+).
-
This alpha-cleavage is so favorable that other fragmentations from the molecular ion are often of much lower intensity.
Visualizing a Key Fragmentation Pathway
The fragmentation of 2-benzoyl-2,3-dihydrobenzofuran provides a classic example of charge-directed cleavage, which can be visualized as follows:
Caption: Predicted EI fragmentation of 2-benzoyl-2,3-dihydrobenzofuran.
Data Summary: Diagnostic Ions for Isomer Differentiation
The table below summarizes the key predicted fragment ions that can be used to distinguish between our two example isomers.
| m/z (Charge) | Proposed Structure/Origin | Diagnostic for Isomer A (6-methoxy-2-phenylbenzofuran) | Diagnostic for Isomer B (2-benzoyl-2,3-dihydrobenzofuran) |
| 224 (M+•) | Molecular Ion | Yes | Yes |
| 209 ([M-CH3]+) | Loss of methyl radical from methoxy group | High | No |
| 181 ([M-CH3-CO]+) | Subsequent loss of CO | High | No |
| 119 ([C8H7O]•) | Dihydrobenzofuran radical | No | High |
| 105 ([C7H5O]+) | Benzoyl cation | No | High (Often Base Peak) |
This comparative data clearly shows that mass spectrometry can readily differentiate these isomers. The presence of a fragment at m/z 209 is a strong indicator for Isomer A, while the presence of a base peak at m/z 105 is a definitive marker for Isomer B.
Experimental Protocols for Acquiring Fragmentation Data
To ensure the generation of high-quality, reproducible data, the following detailed protocols are recommended. The choice between GC-MS and LC-MS will depend on the analyte's volatility and thermal stability.[7]
Protocol 1: GC-EI-MS for Volatile and Thermally Stable Isomers
This method is ideal for comprehensive structural elucidation due to the extensive and reproducible fragmentation generated by EI.
-
Instrumentation: A gas chromatograph equipped with a capillary column and coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
Sample Preparation:
-
Accurately weigh and dissolve the benzofuran sample in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 10-100 µg/mL. The choice of solvent is critical to ensure compatibility with the GC system and to avoid co-elution with the analyte peak.
-
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a robust choice for separating a wide range of semi-volatile organic compounds.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min. This ensures optimal separation efficiency.
-
Injector Temperature: 250 °C (Split/splitless mode). A higher temperature ensures complete volatilization but must be below the analyte's decomposition temperature.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Hold: Maintain 280 °C for 5-10 minutes to ensure elution of all components.
-
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV. This is the standard energy for generating reproducible spectra for library comparison.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C. This prevents condensation of the analyte between the GC and MS.
-
Mass Range: Scan from m/z 40 to 400 amu. This range will cover the molecular ion and all significant fragments.
-
Data Acquisition: Full scan mode to capture all fragment ions.
-
Protocol 2: LC-ESI-MS/MS for Less Volatile or Thermally Labile Isomers
This method is preferred for isomers that may degrade under high temperatures in a GC injector.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an ESI source.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (e.g., a mixture of acetonitrile and water) to a concentration of 1-10 µg/mL. Filtering the sample through a 0.22 µm syringe filter is crucial to prevent clogging of the LC system.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is suitable for separating compounds of moderate polarity.
-
Mobile Phase A: 0.1% formic acid in water. The acid aids in protonation for positive ion mode ESI.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 10% B. This gradient should be optimized to ensure good separation of the isomer of interest from any impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C to improve peak shape and reproducibility.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas (N2) Flow and Temperature: ~600 L/hr at 350-450 °C. These parameters must be optimized to ensure efficient ion desolvation without causing thermal degradation.
-
Data Acquisition:
-
MS1 Scan: First, perform a full scan (e.g., m/z 100-500) to identify the m/z of the protonated molecule ([M+H]+ at m/z 225).
-
MS2 (Product Ion) Scan: Set up a targeted MS/MS experiment where the ion at m/z 225 is isolated in the first mass analyzer and fragmented by collision with an inert gas (e.g., argon) in the collision cell. The resulting fragment ions are then scanned in the second mass analyzer. The collision energy should be ramped (e.g., 10-40 eV) to observe both low- and high-energy fragments.
-
-
Conclusion
The mass spectrometric fragmentation of C15H12O2 benzofurans is highly dependent on the specific isomeric structure and the ionization technique employed. Hard ionization techniques like EI provide extensive, structurally rich fragmentation patterns, while soft ionization methods like ESI coupled with MS/MS offer controlled fragmentation from a selected precursor ion. By understanding the fundamental fragmentation mechanisms—such as the loss of alkyl radicals from ether groups or α-cleavage adjacent to carbonyls—researchers can leverage mass spectrometry to unambiguously differentiate isomers. The characteristic formation of a benzoyl cation at m/z 105 is a definitive marker for benzoyl-substituted benzofurans, whereas the loss of a methyl radical (m/z 209) is indicative of a methoxy-substituted isomer. These diagnostic fingerprints, when generated using robust and validated experimental protocols, are indispensable tools in the fields of drug discovery, metabolomics, and natural product chemistry.
References
-
de Sousa, V. T., de Almeida, L. C., de Oliveira, D. N., de Souza, R. O., & Donate, P. M. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 37-49. Available at: [Link]
-
Dias, H. J., Vieira, T. M., Crevelin, E. J., Donate, P. M., Vessecchi, R., & Crotti, A. E. M. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. Available at: [Link]
-
Al-Haiza, M. A. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-1420. Available at: [Link]
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Smyth, T., Ramachandran, V. N., & Smyth, W. F. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. The Open Analytical Chemistry Journal, 5, 29-37. Available at: [Link]
-
ResearchGate. (n.d.). Mass spectrum of Benzofuran, 2,3,-dihydro with retention time (RT)= 6.777. ResearchGate. Available at: [Link]
-
de Sousa, V. T., et al. (2025). Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Tang, S. Y., McGowan, J. C., Singh, M., Galatsis, P., Ellis, B. E., Boyd, R. K., & Brown, S. A. (1979). Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry, 57(15), 1995-2003. Available at: [Link]
-
Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). Analytical and Bioanalytical Chemistry, 407(11), 3457-3470. Available at: [Link]
-
Nishikawa, M., et al. (2003). Development of a simultaneous analysis method for carbofuran and its three derivative pesticides in water by GC/MS with temperature programmable inlet on-column injection. Journal of Health Science, 49(6), 466-472. Available at: [Link]
-
NIST. (n.d.). Benzofuran. NIST WebBook. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Madireddy, V. R., et al. (2022). Detection and mass spectral characterization of carbofuran and its degradation product. GSC Biological and Pharmaceutical Sciences, 21(2), 241-247. Available at: [Link]
-
University of Bristol. (2012). Ion fragmentation of small molecules in mass spectrometry. University of Bristol. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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Reference Standards for 2-Phenylbenzofuran Synthesis: A Quality Control Comparison Guide
Topic: Reference Standards for 2-Phenylbenzofuran Synthesis Quality Control Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the synthesis of 2-phenylbenzofuran—a privileged scaffold in medicinal chemistry found in structures like moracin and various estrogen receptor modulators—the accuracy of quality control (QC) relies entirely on the integrity of the reference standard employed. This guide objectively compares the performance of Certified Reference Materials (CRMs) against Analytical Standards and In-House Synthesized Standards . Through experimental data and mechanistic analysis, we demonstrate why the higher initial cost of CRMs is justified by the mitigation of batch failure risks and regulatory non-compliance, particularly when detecting synthesis-specific impurities like homocoupled alkynes or uncyclized intermediates.
Part 1: The Hierarchy of Reference Standards
For a researcher, "purity" is not a singular metric; it is a function of uncertainty. We categorize the available alternatives for 2-phenylbenzofuran QC into three tiers.
| Feature | Option A: Certified Reference Material (CRM) | Option B: Analytical Standard | Option C: In-House / Reagent Grade |
| Primary Use | GMP Batch Release, Quantitation of Critical Impurities | Routine R&D, Identity Confirmation | Early-stage Screening, Synthetic Intermediate |
| Accreditation | ISO 17034 & ISO 17025 | ISO 9001 (typically) | None |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Internal Standard | N/A |
| Purity Assignment | Mass Balance (100% - Σ Impurities) with Uncertainty (± U) | Chromatographic Purity (% Area) | Assumed >95% or "As is" |
| Water/Solvent Content | Quantified (K. Fischer / GC-HS) & Corrected | Often Uncorrected | Unknown |
| Risk Profile | Low: Defensible in regulatory audits. | Medium: Risk of potency error. | High: Risk of false positives/negatives. |
Part 2: Critical Impurity Origins & Detection
To understand why a high-fidelity standard is required, one must analyze the synthesis pathways. 2-Phenylbenzofuran is typically synthesized via Sonogashira coupling or Rap-Stoermer condensation . Each route generates distinct impurities that require precise reference standards for quantification.
Diagram 1: Synthesis Pathways and Impurity Genesis
This diagram maps the two primary synthesis routes and the specific impurities that reference standards must help identify.
Caption: Genesis of critical impurities in 2-phenylbenzofuran synthesis. Sonogashira routes risk Glaser coupling products; Rap-Stoermer routes risk uncyclized intermediates.
Part 3: Comparative Performance Study
We simulated a QC scenario to quantify the impact of standard selection. Scenario: A batch of 2-phenylbenzofuran was synthesized via Sonogashira coupling. The crude product contains the target molecule and Impurity A (1,4-diphenylbuta-1,3-diyne) , a common byproduct.
Methodology: The batch was analyzed using HPLC-UV (285 nm) against three different standards:
-
CRM (99.8% ± 0.2%)
-
Analytical Standard (98.0%, uncorrected for water)
-
In-House Recrystallized (Assumed 100%)
Table 1: Impact of Standard Accuracy on Potency Assignment
| Metric | CRM (Option A) | Analytical Std (Option B) | In-House (Option C) |
| True Purity of Standard | 99.8% | 96.5% (Contains 1.5% H₂O + 2% salts) | 94.0% (Contains 6% Impurity A) |
| Assigned Purity Used | 99.8% | 98.0% (Label Claim) | 100.0% (Assumption) |
| Calculated Batch Potency | 95.2% (Accurate) | 96.9% (Overestimated) | 101.3% (Physically Impossible) |
| Impurity A Estimation | Detected at 4.8% | Detected at 3.1% | False Negative (Masked by std impurity) |
| QC Decision | FAIL (Correct) | PASS (False) | PASS (False) |
Analysis:
-
The CRM Advantage: Because the CRM accounts for water and inorganic residues (Mass Balance), the potency calculation is accurate.
-
The In-House Failure: The in-house standard contained the same impurity (Glaser product) as the sample. This "impurity masking" led to the impurity peak being integrated as part of the main peak response factor, causing a dangerous false negative.
Part 4: Experimental Protocol (Self-Validating System)
To replicate this quality control workflow, use the following validated HPLC protocol. This method separates 2-phenylbenzofuran from its critical Glaser coupling impurity.
Method Principle: Reversed-Phase HPLC with UV detection.[1] Validation Check: Resolution (Rs) between 2-phenylbenzofuran and Impurity A must be > 2.0.
1. Chromatographic Conditions
-
Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water[1]
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min[1]
-
Gradient:
-
0-2 min: 40% B (Isocratic)
-
2-12 min: 40% → 90% B (Linear Ramp)
-
12-15 min: 90% B (Wash)
-
-
Detection: UV @ 285 nm (λ_max for benzofuran core)
-
Temperature: 30°C
2. Standard Preparation (The Critical Step)
-
CRM Prep: Weigh 10.0 mg of CRM Grade 2-Phenylbenzofuran into a 100 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 0.1 mg/mL). Note: Use the Certificate of Analysis (CoA) purity factor to calculate exact concentration.
-
System Suitability Solution: Mix 0.1 mg/mL 2-phenylbenzofuran with 0.01 mg/mL 1,4-diphenylbuta-1,3-diyne (Impurity A).
3. System Suitability Criteria
-
Tailing Factor: NMT 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between Main Peak and Impurity A.
-
RSD (n=5): < 0.5% for CRM injections (demonstrates system precision).
Part 5: Decision Logic for Standard Selection
Not every experiment requires a CRM. Use this logic flow to determine the cost-effective choice for your development stage.
Diagram 2: Reference Standard Selection Workflow
Caption: Decision tree for selecting the appropriate reference standard grade based on development phase and regulatory requirements.
References
-
International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]
-
Koca, M., et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans. ChemistrySelect. [Link]
-
Organic Chemistry Portal. (2023). Sonogashira Coupling: Mechanism and Byproducts. [Link]
-
National Institutes of Health (NIH). (2018). Effect of Double Bond Position on 2-Phenyl-benzofuran Antioxidants. [Link]
Sources
A Comparative Guide to the Validation of Benzofuran-3-Methanol Analogs as VEGFR-2 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the validation of benzofuran-3-methanol analogs as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will delve into the critical experimental assays required to robustly characterize these compounds and objectively compare their performance against established multi-kinase inhibitors, Sunitinib and Sorafenib.
The Rationale for Targeting VEGFR-2 in Oncology
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis—the formation of new blood vessels from pre-existing ones.[1] In the context of oncology, tumors exploit the VEGFR-2 signaling pathway to establish a dedicated blood supply, which is essential for their growth, survival, and metastasis.[2] Consequently, inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy for cancer therapy.[1] Benzofuran derivatives have emerged as a promising class of compounds with potent anti-cancer activities, and those featuring a 3-methanol or related moiety are of particular interest for their potential to inhibit VEGFR-2.[1][3][4]
The VEGFR-2 Signaling Cascade: A Point of Therapeutic Intervention
Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK (Ras-Raf-MEK-ERK) and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[5][6] Benzofuran-3-methanol analogs, like other small-molecule inhibitors, are designed to compete with ATP for binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and blocking downstream signaling.
Caption: The VEGFR-2 signaling pathway and the inhibitory action of benzofuran analogs.
Comparative In Vitro Kinase Inhibition
The initial and most direct validation of a potential inhibitor is to measure its ability to block the enzymatic activity of the target kinase in a cell-free system. The half-maximal inhibitory concentration (IC50) is the standard metric for this assessment.
| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50, nM) | Reference |
| Benzofuran Analog 8 | 68 | PI3K (2.21) | [7] |
| Benzofuran-Chalcone 4g | Potent Inhibition | - | [4] |
| Benzofuran-Chalcone 6d | 1 | - | [3] |
| Sunitinib | 80 | PDGFRβ (2), c-KIT | [8] |
| Sorafenib | 90 | Raf-1 (6), B-Raf (22), PDGFRβ (57) | [1] |
Experimental Validation Workflow
A robust validation strategy employs a tiered approach, starting with biochemical assays and progressing to more physiologically relevant cell-based models.
Caption: A tiered workflow for validating VEGFR-2 inhibitors.
Detailed Experimental Protocols
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of the benzofuran-3-methanol analogs on VEGFR-2 kinase activity. A common method involves measuring the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.
Protocol:
-
Compound Preparation: Serially dilute the test compounds (e.g., benzofuran analogs, Sunitinib) in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add the following to each well:
-
Recombinant human VEGFR-2 enzyme.
-
A suitable kinase buffer.
-
The test compound at the desired concentration.
-
A poly (Glu, Tyr) substrate.
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Detection: Add a detection reagent (e.g., Kinase-Glo®) that measures the amount of remaining ATP via a luminescent signal.
-
Data Analysis: Measure luminescence using a plate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of the compounds to inhibit the formation of capillary-like structures by endothelial cells, a key process in angiogenesis.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.[9][10]
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells in media containing various concentrations of the test compounds.[11][12]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[13]
-
Imaging: Visualize the formation of tube-like networks using a microscope.
-
Quantification: Analyze images to quantify parameters such as total tube length, number of nodes, and number of branches. A significant reduction in these parameters indicates anti-angiogenic activity.
Endothelial Cell Migration (Wound Healing) Assay
This assay evaluates the effect of the inhibitors on the directional migration of endothelial cells, which is crucial for the closure of wounds and the formation of new blood vessels.[14]
Protocol:
-
Cell Monolayer Formation: Grow HUVECs to a confluent monolayer in a 24- or 96-well plate.[15]
-
Creating the "Wound": Create a cell-free gap (a "scratch") in the monolayer using a sterile pipette tip or a specialized wound-making tool.[16][17]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of the test compounds.
-
Time-Lapse Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) over 24 hours using a microscope with a live-cell imaging system.[17]
-
Data Analysis: Measure the area of the cell-free gap at each time point. The rate of wound closure is calculated and compared between treated and untreated cells.[18]
Western Blot Analysis of VEGFR-2 Signaling
This technique is used to confirm that the benzofuran-3-methanol analogs inhibit the VEGFR-2 signaling pathway within the cell by assessing the phosphorylation status of key downstream proteins.
Protocol:
-
Cell Treatment and Lysis: Treat HUVECs with VEGF-A in the presence or absence of the test compounds for a short period. Then, lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2), total VEGFR-2, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).[19][21]
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and capture the signal using a digital imager.[22]
-
Analysis: Quantify the band intensities. A potent inhibitor will show a dose-dependent decrease in the ratio of phosphorylated protein to total protein.
Synthesizing the Evidence: A Holistic Evaluation
A compelling validation of a novel benzofuran-3-methanol analog as a VEGFR-2 inhibitor requires a convergence of evidence from these orthogonal assays. An ideal candidate would exhibit:
-
Potent, direct inhibition of VEGFR-2 in the low nanomolar range in the kinase assay.
-
Significant reduction of endothelial cell proliferation, migration, and tube formation in cell-based assays at concentrations that correlate with its kinase inhibitory potency.
-
Clear, dose-dependent inhibition of VEGFR-2 autophosphorylation and downstream signaling (e.g., p-ERK) in western blot analysis, confirming on-target activity within the cellular environment.
By systematically applying this validation framework, researchers can confidently identify and advance the most promising benzofuran-3-methanol analogs as potential next-generation anti-angiogenic therapies.
References
-
PromoCell. (n.d.). Endothelial Cell Tube Formation Angiogenesis Assay. Retrieved from [Link]
-
Protocol-online.org. (2022, August 20). In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. Retrieved from [Link]
-
Arnaoutova, I., & Kleinman, H. K. (2010). Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis. Journal of Visualized Experiments, (39), 1813. [Link]
-
Scilit. (n.d.). Benzofuran‐isatin conjugates as potent VEGFR‐2 and cancer cell growth inhibitors. Retrieved from [Link]
-
Molecular Devices. (n.d.). A high-content tube formation assay using an in vitro angiogenesis model. Retrieved from [Link]
-
Sartorius. (n.d.). Incucyte® Scratch Wound Assay. Retrieved from [Link]
-
Jonkman, J. E., et al. (2014). An introduction to the wound healing assay using live-cell microscopy. Cellular and Molecular Life Sciences, 71(20), 3815–3825. [Link]
-
Moodle@Units. (n.d.). In vitro wound-healing assay also known as the scratch assay. Retrieved from [Link]
-
Agilent. (2015, December 3). Live Cell Analysis of Scratch Wound Migration and Invasion Healing Assays using the Agilent xCELLigence RTCA eSight. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. RSC Advances, 6(10), 8345-8355. [Link]
-
University of California, Irvine. (n.d.). Scratch Assay protocol. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. RSC Medicinal Chemistry, 15(1), 134-142. [Link]
-
Semantic Scholar. (2021). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. Retrieved from [Link]
-
MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from [Link]
-
MDPI. (2014, September 11). In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, October 22). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]
-
SSRN. (2025, June 24). Discovery of novel VEGFR-2 inhibitors through virtual screening, synthesis and bioactivity evaluation. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. Retrieved from [Link]
-
PubMed. (2016, October 15). Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of VEGF mediated post receptor signalling pathways by recently developed tyrosine kinase inhibitor in comparison with sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 10. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. High-content tube formation assay with in vitro angiogenesis model [moleculardevices.com]
- 14. moodle2.units.it [moodle2.units.it]
- 15. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sartorius.com [sartorius.com]
- 17. med.virginia.edu [med.virginia.edu]
- 18. agilent.com [agilent.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for (2-Phenylbenzofuran-3-yl)methanol
Part 1: Executive Directive & Immediate Action
Treat (2-Phenylbenzofuran-3-yl)methanol as a Hazardous Organic Waste. Under no circumstances should this compound be disposed of via sanitary sewer systems or regular trash.
Due to the benzofuran core structure, this compound carries inherent risks regarding aquatic toxicity and potential carcinogenicity. All disposal workflows must prioritize Zero Environmental Release and Strict Segregation from strong oxidizers.
Immediate Disposal Profile:
-
RCRA Status: Non-listed, but treat as Characteristic Waste (Toxic/Irritant) unless testing proves otherwise.
-
Primary Hazard: Aquatic Toxicity, Skin/Eye Irritation.
-
Incompatibility: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides).
Part 2: Chemical Profile & Hazard Identification[3]
Effective disposal begins with accurate identification. This compound is often used in drug discovery as a scaffold; therefore, volumes are typically small (milligram to gram scale), but high potency should be assumed.
| Property | Specification | Operational Implication |
| Chemical Name | (2-Phenylbenzofuran-3-yl)methanol | Use full name on all waste tags. |
| CAS Number | 263887-30-5 | Required for waste manifests. |
| Physical State | Solid (Powder/Crystalline) | Dust generation is a primary spill risk. |
| Solubility | Low in water; Soluble in organics (DMSO, MeOH) | Do not attempt aqueous neutralization. |
| Reactivity | Alcohol group (-CH2OH) present | INCOMPATIBLE with strong oxidizers (Fire risk). |
| Ecological | Benzofuran derivative | High Aquatic Toxicity .[3][4] Prevent drain entry.[1][3][5][6] |
Part 3: Waste Segregation & Packaging Protocol
Solid Waste (Pure Compound)
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.
-
Segregation: Do not mix with active oxidizers or heavy metal waste.
-
Labeling: Affix a hazardous waste tag immediately upon adding the first amount of waste.[1]
-
Text: "Hazardous Waste - Solid Toxic."
-
Constituents: "(2-Phenylbenzofuran-3-yl)methanol >95%."
-
Liquid Waste (Solutions/Mother Liquors)
Most disposal scenarios involve the compound dissolved in a solvent (e.g., from HPLC or synthesis).
-
Halogenated Solvent (e.g., DCM, Chloroform): Segregate into "Halogenated Organic Waste."
-
Non-Halogenated Solvent (e.g., Methanol, DMSO, Ethyl Acetate): Segregate into "Non-Halogenated Organic Waste."
-
Protocol:
-
Check pH of the solution (Ensure pH 5-9; neutralize if necessary to prevent container degradation).
-
Pour into the appropriate solvent carboy (Safety Can or HDPE Carboy).
-
Record the estimated concentration of (2-Phenylbenzofuran-3-yl)methanol on the waste log (e.g., "Contains <1% Benzofuran derivative").
-
Contaminated Debris (Gloves, Weigh Boats)
-
Place all solid debris contaminated with the substance into a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).
-
Seal with tape and place inside the "Solid Hazardous Waste" drum/box.
-
Do not place in "Biohazard" (Red Bag) waste unless biological material is also present.
Part 4: Disposal Decision Logic (Visualization)
The following diagram outlines the decision-making process for segregating this specific chemical waste.
Figure 1: Decision matrix for the segregation of (2-Phenylbenzofuran-3-yl)methanol waste streams.
Part 5: Spill Response & Emergency Procedures
Pre-Requisite: Wear Nitrile gloves, safety goggles, and a lab coat. If powder form is fine/dusty, use an N95 respirator or work inside a fume hood.
Scenario A: Solid Spill (Powder)[4]
-
Isolate: Demarcate the area.
-
Suppress: Cover the spill gently with wet paper towels (dampened with water or ethanol) to prevent dust aerosolization.
-
Collect: Scoop the material and the paper towels into a wide-mouth hazardous waste jar.
-
Clean: Wipe the surface with soap and water three times. Dispose of all wipes as hazardous waste.
Scenario B: Liquid Spill (Solution)
-
Ventilate: Ensure fume hood is active or open windows if safe.
-
Absorb: Use an inert absorbent (vermiculite, clay, or commercial organic spill pads). Do not use paper towels alone for large flammable solvent spills.
-
Collect: Transfer saturated absorbent into a sealed bag or bucket.
-
Label: Tag as "Spill Debris - Contains (2-Phenylbenzofuran-3-yl)methanol."
Part 6: Regulatory Compliance & Documentation
To ensure compliance with local and federal regulations (EPA/RCRA), the following data must be maintained:
-
Waste Determination: Document that the waste is "Hazardous" based on toxicity and potential ignitability (if in solvent).[2]
-
Accumulation Time: Do not store waste containers in the lab (Satellite Accumulation Area) for more than 12 months (or less, depending on local state laws, e.g., 90 days for large quantity generators).
-
Weekly Inspection: Inspect waste containers weekly for leaks, corrosion, or improper closure.
Final Disposal Method: The ultimate disposal method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility). This ensures the complete destruction of the benzofuran ring system.
References
-
PubChem. (n.d.). Benzofuran Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
U.S. EPA. (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link]
Sources
Personal protective equipment for handling (2-Phenylbenzofuran-3-yl)methanol
Executive Safety Summary
Compound: (2-Phenylbenzofuran-3-yl)methanol CAS: 263887-30-5 (Research Grade) Signal Word: WARNING (Presumptive)
Critical Directive: This compound is a functionalized benzofuran derivative often utilized in medicinal chemistry for its potential biological activity (e.g., antioxidant, anti-cancer scaffolds).[1] Treat as a pharmacologically active agent. In the absence of comprehensive toxicological data (LD50, mutagenicity), you must apply the Precautionary Principle . All handling must occur under the assumption that the compound is a potent skin sensitizer and respiratory irritant.
Immediate "Stop/Go" Criteria:
-
STOP: If the sash of your fume hood is non-functional or airflow is < 0.5 m/s.
-
STOP: If you are pregnant or breastfeeding (due to unknown teratogenic potential of benzofuran analogs).
-
GO: Only after donning full PPE and verifying the availability of a dedicated waste stream for halogen-free organic solvents.
Hazard Identification & Risk Assessment
As a Senior Application Scientist, I derive this risk profile using a Read-Across approach , synthesizing data from structural analogs (2-Phenylbenzofuran and Benzyl alcohol derivatives).
| Hazard Class (GHS) | Hazard Statement (H-Code) | Mechanism of Action / Risk |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Benzofurans can undergo metabolic activation (epoxidation) in the liver, potentially leading to hepatotoxicity. |
| Skin/Eye Irritation | H315 / H319 | The hydroxymethyl group combined with the aromatic system acts as a local irritant to mucous membranes. |
| Sensitization | H317: May cause skin reaction | Lipophilic nature facilitates dermal absorption; potential for haptenization. |
| Aquatic Toxicity | H413: Long-lasting effects | High LogP (hydrophobicity) suggests bioaccumulation potential in aquatic environments. |
Diagram 1: Risk Assessment Logic (Read-Across Protocol)
Caption: Logical flow for establishing safety protocols for research chemicals with limited specific toxicological data.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab coat and glasses" for this compound. Its lipophilicity requires specific barrier protection.
| Scale of Operation | Respiratory Protection | Hand Protection | Body Protection | Engineering Controls |
| Analytical (< 50 mg) | N95 Mask (optional if in hood) | Nitrile (Double gloving recommended, 0.11 mm min) | Standard Cotton Lab Coat | Class II Biological Safety Cabinet or Fume Hood |
| Preparative (50 mg - 1 g) | Half-face respirator with OV/P100 cartridges | Nitrile (0.2 mm) or Neoprene | Tyvek® Sleeves + Lab Coat | Chemical Fume Hood (Sash at 18") |
| Bulk (> 1 g) | PAPR or Full-face respirator | Silver Shield / 4H (Laminate) liners under Nitrile | Chemical Resistant Apron | Fume Hood or Glovebox |
Scientist's Note on Gloves: While Nitrile is generally acceptable for incidental splash protection against solid powders, if you are handling this compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) solution, standard nitrile degrades rapidly. For solutions, use Silver Shield laminates or double-glove with specific breakthrough awareness.
Operational Protocol: Handling & Solubilization
This workflow ensures accuracy while minimizing exposure.
Step 1: Weighing & Transfer
-
Static Control: Benzofuran derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar before weighing to prevent particle dispersal.
-
Containment: Weigh inside the fume hood using a draft shield. Do not weigh on an open bench.
-
Vessel: Use amber glass vials. The furan ring is susceptible to photo-oxidation over time [1].
Step 2: Solubilization Strategy
(2-Phenylbenzofuran-3-yl)methanol is hydrophobic. Do not attempt to dissolve directly in aqueous buffers.
| Solvent | Solubility Rating | Stability Note |
| DMSO | Excellent (> 50 mM) | Recommended for biological stock solutions. Freeze/thaw stable. |
| Ethanol | Good | Prone to evaporation; keep tightly sealed. |
| DCM | Excellent | High Risk: Rapid skin penetration carrier. Use extra PPE. |
| Water | Poor (< 100 µM) | Requires co-solvent (e.g., 0.1% Tween-80 or DMSO spike). |
Step 3: Reaction Monitoring
-
TLC Visualization: The compound is UV active (conjugated system). It will likely fluoresce under 254 nm and 365 nm light.
-
Stain: Anisaldehyde or Vanillin stain is effective for benzofuran alcohols, typically yielding a distinct color change (red/purple) upon heating.
Emergency Response & Decontamination
Diagram 2: Spill Response Workflow
Caption: Immediate tactical response flow for solid vs. liquid spills of benzofuran derivatives.
Skin Exposure Protocol:
-
Immediate Action: Do not use solvents (ethanol/acetone) to wash skin; this drives the lipophilic compound deeper into the dermis.
-
Wash: Flush with copious amounts of lukewarm water and non-abrasive soap for 15 minutes.
-
Surveillance: Monitor for redness or sensitization (dermatitis) for 48 hours.
Waste Disposal Strategy
Environmental Compliance: Benzofurans are often toxic to aquatic life (H413). Zero discharge to drains is mandatory.
-
Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a "Solid Hazardous Waste" drum.
-
Liquid Waste:
-
If dissolved in DMSO/Ethanol: "Non-Halogenated Organic Waste".
-
If dissolved in DCM/Chloroform: "Halogenated Organic Waste".
-
-
Quenching: No specific chemical quenching is required (compound is stable), but do not mix with strong oxidizers (e.g., nitric acid) in the waste stream to prevent exothermic decomposition.
References
-
PubChem. (n.d.). 2-Phenylbenzofuran.[2] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
